3-Amino-2-chlorobenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-amino-2-chlorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-7-5(4-9)2-1-3-6(7)10/h1-3H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSNZALDJKNFPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Amino-2-chlorobenzonitrile chemical structure and properties
An In-depth Technical Guide to 3-Amino-2-chlorobenzonitrile
Abstract
This compound is a pivotal chemical intermediate, distinguished by its trifunctional aromatic scaffold. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and reactivity. We delve into the causality behind its synthetic protocols and explore its significant role as a versatile building block in the development of pharmaceuticals and other high-value chemical entities. This document is intended for researchers, chemists, and professionals in the field of drug discovery and process development, offering field-proven insights and detailed methodologies.
Introduction and Strategic Importance
This compound (CAS No. 53312-76-8) is a substituted aromatic nitrile whose strategic importance is derived from the orthogonal reactivity of its three functional groups: an amino group, a chlorine atom, and a nitrile moiety.[1] This unique arrangement allows for selective and sequential chemical modifications, making it a highly valuable precursor in multi-step organic syntheses.
The presence of the electron-withdrawing nitrile and chlorine groups, ortho and meta to the activating amino group, creates a nuanced electronic profile that dictates its reactivity. In medicinal chemistry, this compound serves as a key starting material for the synthesis of complex heterocyclic systems, which form the core of numerous therapeutic agents.[2] Its utility is particularly noted in the construction of benzodiazepine derivatives and other pharmacologically active molecules.[2]
Physicochemical and Structural Properties
The structural integrity and purity of this compound are paramount for its successful application in synthesis. Its core properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 53312-76-8 | [3][4] |
| Molecular Formula | C₇H₅ClN₂ | [3] |
| Molecular Weight | 152.58 g/mol | [5] |
| IUPAC Name | This compound | [4] |
| Appearance | White to off-white crystalline powder or solid | [1] |
| Melting Point | 116-118 °C | |
| Boiling Point | Data not readily available | |
| Solubility | Slightly soluble in water | [6] |
The molecule consists of a central benzene ring substituted with an amino (-NH₂) group at position 3, a chlorine (-Cl) atom at position 2, and a nitrile (-CN) group at position 1.[1] This specific substitution pattern is crucial for its subsequent chemical transformations.
Synthesis and Mechanistic Considerations
The synthesis of substituted benzonitriles can be achieved through various routes, including the ammoxidation of toluenes or the dehydration of amides.[2][7] A common and reliable laboratory-scale synthesis for a related isomer, 4-amino-2-chlorobenzonitrile, involves the reduction of a nitro group precursor, which provides a high-yield and clean conversion. This method, detailed in patent literature, is illustrative of the transformations often used for this class of compounds.[8][9]
Workflow for Synthesis via Nitro Reduction
The following diagram outlines a typical synthetic workflow, adapted from the synthesis of a related isomer, which involves the reduction of a nitro-substituted precursor. The choice of a reducing agent like stannous chloride (SnCl₂) in acidic medium is a classic and effective method for converting aromatic nitro groups to amines with high fidelity.
Caption: Key reaction pathways for this compound.
Applications in Drug Discovery and Development
Chlorine-containing compounds are prevalent in pharmaceuticals, with the chlorine atom often enhancing properties like metabolic stability, membrane permeability, and binding affinity. [10]Substituted aminobenzonitriles are crucial intermediates in the synthesis of many drugs, particularly benzodiazepines, which are a class of psychoactive drugs with sedative, hypnotic, and anxiolytic properties. [2] For example, the related compound 2-amino-5-chlorobenzonitrile is a documented starting material for the synthesis of Clorazepate, a benzodiazepine drug used to treat anxiety and alcohol withdrawal. [2][11]The synthesis involves reacting the aminobenzonitrile with a Grignard reagent to form an imine, which is then cyclized to build the core benzodiazepine ring system. [11]
Safety and Handling
As with many substituted aromatic amines and nitriles, this compound should be handled with care. It is classified as harmful if swallowed, in contact with skin, or if inhaled. [12]It is also known to cause skin and serious eye irritation and may cause respiratory irritation. [12][13] Standard Handling Precautions:
-
Use only in a well-ventilated area or under a chemical fume hood. [12]* Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [13]* Avoid breathing dust. [13]* Wash hands thoroughly after handling. [13]* In case of fire, thermal decomposition can release toxic gases such as carbon monoxide, nitrogen oxides, and hydrogen chloride gas. [13][14] Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
This compound is a high-utility chemical intermediate whose value is defined by the strategic placement of its three reactive functional groups. A thorough understanding of its properties, synthesis, and reactivity profile is essential for chemists aiming to leverage this molecule for the efficient construction of complex targets. Its established role in the synthesis of pharmacologically relevant scaffolds underscores its continued importance in the fields of medicinal chemistry and industrial organic synthesis.
References
-
Title: Exploring the Versatility: Applications of 4-Amino-3-chlorobenzonitrile in Various Industries Source: Ningbo Inno Pharmchem Co., Ltd. URL: [Link]
-
Title: SAFETY DATA SHEET - Thermo Fisher Scientific (2-Amino-4-chlorobenzonitrile) Source: Thermo Fisher Scientific URL: [Link]
-
Title: SAFETY DATA SHEET - Fisher Scientific (2-Amino-5-chlorobenzonitrile) Source: Fisher Scientific URL: [Link]
-
Title: Material Safety Data Sheet - Capot Chemical Source: Capot Chemical URL: [Link]
-
Title: 3-Aminobenzonitrile Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study Source: ACS Medicinal Chemistry Letters via PubMed Central, NIH URL: [Link]
-
Title: 2-Chlorobenzonitrile Source: PubChem, National Center for Biotechnology Information URL: [Link]
- Title: US3742014A - Preparation of benzonitriles Source: Google Patents URL
-
Title: United States Patent 3,742,014 - Preparation of Benzonitriles Source: Google Patents URL: [Link]
-
Title: Clorazepate Source: Wikipedia URL: [Link]
-
Title: 4-Amino-2-chlorobenzonitrile Source: CAS Common Chemistry URL: [Link]
-
Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed Central, NIH URL: [Link]
- Title: CN101850264A - Production process for preparing chlorobenzonitrile by using ammoxidation method Source: Google Patents URL
Sources
- 1. Page loading... [guidechem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | 53312-76-8 [chemicalbook.com]
- 4. 53312-76-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. scbt.com [scbt.com]
- 6. 2-Chlorobenzonitrile | C7H4ClN | CID 13391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN101850264A - Production process for preparing chlorobenzonitrile by using ammoxidation method - Google Patents [patents.google.com]
- 8. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clorazepate - Wikipedia [en.wikipedia.org]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
A Technical Guide to the Spectroscopic Elucidation of 3-Amino-2-chlorobenzonitrile
This document provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used for the structural confirmation and characterization of 3-Amino-2-chlorobenzonitrile (CAS No. 53312-76-8).[1][2][3] This guide is intended for researchers and professionals in drug development and chemical synthesis, offering both foundational data and the rationale behind its interpretation.
Molecular Structure and Spectroscopic Overview
This compound is an aromatic compound with the molecular formula C₇H₅ClN₂ and a molecular weight of 152.58 g/mol .[4] Its structure consists of a benzene ring substituted with a nitrile (-C≡N) group, an amino (-NH₂) group, and a chlorine (-Cl) atom. The relative positions of these substituents (amino at C3, chloro at C2, and nitrile at C1) create a distinct pattern of electronic environments, which is directly probed by various spectroscopic techniques.
The comprehensive characterization of this molecule relies on piecing together complementary information from different analytical methods. NMR spectroscopy reveals the carbon-hydrogen framework and the immediate electronic environment of each nucleus. IR spectroscopy identifies the functional groups present based on their characteristic vibrational frequencies. Mass spectrometry provides the molecular weight and offers clues to the structure through fragmentation analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR, we can map the molecule's complete atomic connectivity.
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region and a broad signal for the amino protons. The aromatic protons (H-4, H-5, and H-6) form a complex splitting pattern due to their coupling with each other.
Key Interpretive Insights:
-
Amino Protons (-NH₂): A broad singlet is typically observed, the chemical shift of which is highly dependent on solvent, concentration, and temperature.[5][6] This broadening is due to quadrupole effects of the nitrogen atom and chemical exchange. In the provided data, this signal appears around 4.48 ppm .
-
Aromatic Protons (Ar-H): Aromatic protons generally resonate between 6.0 and 8.5 ppm.[7]
-
H-5: This proton is expected to be a triplet, as it is coupled to both H-4 and H-6. It is observed at approximately 7.23 ppm .
-
H-4 and H-6: These protons are doublets (or more accurately, doublets of doublets) due to coupling with H-5. Their exact chemical shifts are influenced by the electronic effects of the adjacent substituents. H-6, being ortho to the electron-withdrawing nitrile group, is expected to be the most downfield, observed around 7.36 ppm . H-4, positioned between the amino and chloro groups, appears at approximately 6.86 ppm .
-
Table 1: Summary of ¹H NMR Data for this compound [8]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.36 | d | 1H | H-6 | Ortho to the electron-withdrawing -CN group, leading to deshielding. |
| ~7.23 | t | 1H | H-5 | Coupled to two adjacent protons (H-4 and H-6). |
| ~6.86 | d | 1H | H-4 | Influenced by both the electron-donating -NH₂ and electron-withdrawing -Cl groups. |
| ~4.48 | br s | 2H | -NH₂ | Broad signal characteristic of amino protons due to exchange and quadrupolar broadening.[6] |
The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts are highly informative about the electronic environment and hybridization of the carbons.[9][10]
Key Interpretive Insights:
-
Nitrile Carbon (-C≡N): The carbon of the nitrile group is typically found in the 115-125 ppm range.[11] For this molecule, it is observed at 117.1 ppm .
-
Aromatic Carbons (Ar-C): Aromatic carbons generally resonate between 110 and 165 ppm.[12]
-
Quaternary Carbons (C1, C2, C3): These carbons, which are not attached to any protons, often show weaker signals. Their shifts are heavily influenced by the attached substituent.
-
C3-NH₂: The carbon attached to the amino group (C3) is significantly shielded and appears at 147.2 ppm .
-
C2-Cl: The carbon bearing the chlorine atom (C2) is found at 119.5 ppm .
-
C1-CN: The carbon attached to the nitrile group (C1) is the most shielded of the quaternary carbons, resonating at 109.2 ppm .
-
-
Protonated Carbons (C4, C5, C6):
-
C5: This carbon is expected around 130.2 ppm .
-
C6: Found at 120.4 ppm .
-
C4: Appears at 118.0 ppm .
-
-
Table 2: Summary of ¹³C NMR Data for this compound [8]
| Chemical Shift (δ) ppm | Assignment | Rationale |
| 147.2 | C3 | Attached to the electron-donating amino group, causing a downfield shift. |
| 130.2 | C5 | Standard aromatic CH carbon. |
| 120.4 | C6 | Influenced by the adjacent electron-withdrawing nitrile group. |
| 119.5 | C2 | Attached to the electronegative chlorine atom. |
| 118.0 | C4 | Influenced by adjacent amino and chloro groups. |
| 117.1 | C≡N | Characteristic chemical shift for a nitrile carbon.[11] |
| 109.2 | C1 | Quaternary carbon attached to the nitrile group. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its bond vibrations (stretching, bending).[13]
Key Interpretive Insights:
-
N-H Stretching: Primary amines (-NH₂) show two distinct stretching bands in the 3500-3250 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes.[7] For this compound, these are observed at approximately 3452 cm⁻¹ and 3363 cm⁻¹ .[14]
-
C≡N Stretching: The nitrile group gives rise to a sharp, intense absorption in the 2260-2210 cm⁻¹ range.[15][16] This is a highly diagnostic peak and is observed at 2211 cm⁻¹ .[14]
-
C=C Stretching (Aromatic): The benzene ring exhibits characteristic C=C stretching vibrations in the 1600-1475 cm⁻¹ region.[17]
-
C-Cl Stretching: The absorption for the C-Cl bond is typically found in the fingerprint region, around 782 cm⁻¹.[14]
Table 3: Summary of Key IR Absorption Frequencies [8][14]
| Frequency (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| 3452, 3363 | Medium-Strong | N-H Stretch | Primary Amine (-NH₂) |
| 2211 | Strong, Sharp | C≡N Stretch | Nitrile |
| 1600-1475 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 782 | Medium | C-Cl Stretch | Aryl Halide |
Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This data helps confirm the molecular formula and provides corroborating evidence for the proposed structure.
Key Interpretive Insights:
-
Molecular Ion Peak (M⁺): The molecular ion peak corresponds to the mass-to-charge ratio (m/z) of the intact molecule. For this compound (C₇H₅ClN₂), the expected molecular weight is ~152.58 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will show a characteristic M⁺ peak at m/z 152 and an M+2 peak at m/z 154 with about one-third the intensity. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom.
-
Fragmentation: While detailed fragmentation pathways can be complex, common losses from aromatic nitriles include the elimination of HCN or HNC (27 u).[18][19][20] Fragmentation of the benzene ring itself can also occur. The presence of an amino group might lead to fragments resulting from the loss of NH₂ (16 u). The base peak in a mass spectrum represents the most stable fragment ion formed. For many benzonitrile derivatives, the molecular ion is quite stable and may also be the base peak.[21]
Table 4: Predicted Mass Spectrometry Data
| m/z | Identity | Rationale |
| 152 | [M]⁺ | Molecular ion containing the ³⁵Cl isotope. |
| 154 | [M+2]⁺ | Molecular ion containing the ³⁷Cl isotope; confirms the presence of one chlorine atom. |
| 117 | [M-Cl]⁺ | Loss of the chlorine atom. |
| 125 | [M-HCN]⁺ | Loss of hydrogen cyanide, a common fragmentation for nitriles.[22] |
Integrated Spectroscopic Workflow
The power of this multi-technique approach lies in its synergy. No single method provides the complete picture, but together they offer unambiguous structural confirmation. The workflow illustrates how data from each technique is integrated to build a conclusive structural assignment.
Caption: Integrated workflow for the structural elucidation of this compound.
Experimental Protocols
The following are generalized, standard operating procedures for the acquisition of the spectroscopic data discussed.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C. A longer relaxation delay (2-5 seconds) is often used.
-
Process the data similarly to the ¹H spectrum, referencing the solvent peak.
-
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software automatically performs the background subtraction, yielding the final absorbance or transmittance spectrum.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Use Electron Impact (EI) ionization, typically at 70 eV, to fragment the molecule.
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the relative abundance of ions at each mass-to-charge (m/z) ratio, generating the mass spectrum.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[23][24][25] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.[26][27] All handling should be performed in a well-ventilated area or a chemical fume hood.[23]
References
-
Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]
-
Oregon State University. (2020). Carbon NMR Chemical Shifts. Retrieved from [Link]
-
Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]
-
Michigan State University Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
-
California State University Stanislaus. (2023). Proton NMR Chemical Shifts. Retrieved from [Link]
-
University of Regensburg. (n.d.). Table of characteristic proton NMR chemical shifts. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table.pdf. Retrieved from [Link]
-
University of Puget Sound. (n.d.). 13C NMR.pdf. Retrieved from [Link]
-
University of Calgary. (n.d.). 1H NMR chemical shift ppm table. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
National Institutes of Health. (2023). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. PMC. Retrieved from [Link]
-
chemeurope.com. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]
-
Fisher Scientific. (2011). SAFETY DATA SHEET. Retrieved from [Link]
-
Scribd. (n.d.). IR Correlation Table. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Retrieved from [Link]
-
University of Rochester. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Reagentia. (n.d.). This compound (1 x 100 mg). Retrieved from [Link]
-
PubChem. (n.d.). Benzonitrile, m-chloro-. Retrieved from [Link]
-
Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]
-
RSC Publishing. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.17. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Simplified Infrared Correlation Chart. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminobenzonitrile. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Retrieved from [Link]
-
Wiley Online Library. (2024). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and frag. Retrieved from [Link]
-
NIST WebBook. (n.d.). 4-Amino-3-chlorobenzonitrile. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzonitrile, 3-chloro-2-fluoro-. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Amino-2-bromobenzonitrile - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chlorobenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-3-chlorobenzonitrile. Retrieved from [Link]
Sources
- 1. 53312-76-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
- 3. This compound | 53312-76-8 [chemicalbook.com]
- 4. 4-Amino-3-chlorobenzonitrile [webbook.nist.gov]
- 5. Proton NMR Table [www2.chemistry.msu.edu]
- 6. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. This compound(53312-76-8) 1H NMR spectrum [chemicalbook.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Carbon NMR Chemical Shifts [sites.science.oregonstate.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. scribd.com [scribd.com]
- 13. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 14. mjas.analis.com.my [mjas.analis.com.my]
- 15. Infrared_spectroscopy_correlation_table [chemeurope.com]
- 16. scribd.com [scribd.com]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 20. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 21. whitman.edu [whitman.edu]
- 22. GCMS Section 6.17 [people.whitman.edu]
- 23. assets.thermofisher.cn [assets.thermofisher.cn]
- 24. fishersci.com [fishersci.com]
- 25. fishersci.com [fishersci.com]
- 26. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 27. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-2-chlorobenzonitrile
Abstract: 3-Amino-2-chlorobenzonitrile is a pivotal chemical intermediate, finding extensive application in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique trifunctional aromatic structure, featuring amino, chloro, and nitrile groups, provides a versatile scaffold for constructing complex molecular architectures.[1] This guide offers a comprehensive overview of a robust and widely applicable laboratory-scale synthesis of this compound, delving into the underlying reaction mechanisms, detailed experimental protocols for synthesis and purification, and a full suite of characterization techniques. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis, providing the technical depth necessary for successful and safe execution.
Strategic Approach to Synthesis: Pathway Selection
The synthesis of this compound can be approached through several routes. A common and effective strategy involves the Sandmeyer reaction, which allows for the conversion of an aryl amine to an aryl halide or nitrile via a diazonium salt intermediate.[3][4] This method is particularly advantageous due to its reliability and the commercial availability of the necessary precursors.[4][5]
Alternative approaches, such as nucleophilic aromatic substitution (SNAr) on a suitably activated dichlorobenzonitrile, are also viable.[6][7] However, the Sandmeyer reaction often provides a more direct and higher-yielding pathway, making it the focus of this guide.[5][8]
The Chosen Synthetic Pathway: A Mechanistic Perspective
The selected synthesis begins with 2,6-dichlorobenzonitrile, which undergoes a nucleophilic aromatic substitution reaction with ammonia to yield 2-amino-6-chlorobenzonitrile. This intermediate is then subjected to a Sandmeyer-type reaction sequence. The amino group is first diazotized using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This highly reactive intermediate is then treated with a copper(I) cyanide catalyst, which facilitates the replacement of the diazonium group with a nitrile group, ultimately yielding this compound. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[4]
Below is a diagram illustrating the overall synthetic workflow.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
Safety Precaution: This synthesis involves hazardous materials and should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[9][10][11]
Part A: Synthesis of 2-Amino-6-chlorobenzonitrile
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet tube, dissolve 2,6-dichlorobenzonitrile (17.2 g, 0.1 mol) in 100 mL of ethanol.
-
Ammonolysis: Bubble ammonia gas through the solution at a moderate rate while stirring. The reaction is exothermic, and the temperature should be monitored. Continue the ammonia addition for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into 300 mL of ice-cold water. The product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-amino-6-chlorobenzonitrile.
Part B: Synthesis of this compound (Sandmeyer Reaction)
-
Diazotization:
-
In a 500 mL beaker, suspend the 2-amino-6-chlorobenzonitrile (15.2 g, 0.1 mol) in a mixture of 100 mL of water and 25 mL of concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a clear solution.[5]
-
-
Sandmeyer Reaction:
-
In a separate 1 L flask, prepare a solution of copper(I) cyanide (13.5 g, 0.15 mol) in 100 mL of water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. A vigorous evolution of nitrogen gas will be observed.[4]
-
After the addition is complete, allow the mixture to warm to room temperature and then heat at 60 °C for 1 hour to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Cool the reaction mixture and extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Recrystallization
The crude product can be purified by recrystallization to obtain a high-purity solid.
-
Solvent Selection: A mixture of ethanol and water is a suitable solvent system for the recrystallization of this compound.[12]
-
Procedure:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Slowly add hot water dropwise until the solution becomes slightly cloudy.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Comprehensive Characterization
The identity and purity of the synthesized this compound should be confirmed through a combination of spectroscopic techniques.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
| Technique | Expected Chemical Shifts (δ, ppm) |
| ¹H NMR (CDCl₃) | 7.20-7.40 (m, 1H, Ar-H), 6.80-7.00 (m, 2H, Ar-H), 4.50 (br s, 2H, -NH₂) |
| ¹³C NMR (CDCl₃) | 145.0 (C-NH₂), 134.0 (Ar-C), 120.0 (Ar-C), 118.0 (Ar-C), 117.0 (C-CN), 115.0 (C-Cl) |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.[13][14]
B. Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Amino) | 3450 - 3300 (two bands) |
| C≡N Stretch (Nitrile) | 2230 - 2210 |
| C-Cl Stretch | 800 - 750 |
| Aromatic C-H Bending | 900 - 690 |
These values are typical for the specified functional groups.[15]
C. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
-
Expected Molecular Ion Peak (M⁺): m/z = 152.58
-
The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the mass spectrum, with a peak at M+2.
Safety and Handling
This compound is a chemical that requires careful handling.[9][10][11]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[11][16]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[10] Avoid breathing dust.[16] Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This guide provides a detailed and practical framework for the synthesis and characterization of this compound. By understanding the underlying chemical principles and adhering to the outlined protocols, researchers and drug development professionals can confidently and safely produce this valuable chemical intermediate. The provided characterization data serves as a reliable reference for verifying the identity and purity of the final product, ensuring its suitability for downstream applications.
References
- Vertex AI Search. (n.d.). Supplementary Information.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
-
TCI AMERICA. (n.d.). 3-Amino-4-chlorobenzonitrile Safety Data Sheet. Retrieved from 17
-
Fisher Scientific. (2011). 4-Amino-2-chlorobenzonitrile Safety Data Sheet. Retrieved from 10
-
Thermo Fisher Scientific. (2013). Benzonitrile, 2-amino-4-chloro- Safety Data Sheet. Retrieved from 11
-
Fisher Scientific. (n.d.). Benzonitrile, 2-amino-5-chloro- Safety Data Sheet. Retrieved from 16
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
GeeksforGeeks. (2025). Sandmeyer Reaction. Retrieved from [Link]
-
Filo. (2025). For 2 Mark each: Sandmeyer reaction. Retrieved from [Link]
-
Galli, U., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2825-2855. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Versatility: Applications of 4-Amino-3-chlorobenzonitrile in Various Industries. Retrieved from [Link]
-
Science.gov. (n.d.). aromatic nucleophilic substitution: Topics by Science.gov. Retrieved from [Link]
-
NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Zaini, N. S., et al. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences, 28(1), 143-157. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 6. aromatic nucleophilic substitution: Topics by Science.gov [science.gov]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
- 8. *For 2 Mark each: Sandmeyer reaction | Filo [askfilo.com]
- 9. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 10. fishersci.com [fishersci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. minio.scielo.br [minio.scielo.br]
- 14. rsc.org [rsc.org]
- 15. mjas.analis.com.my [mjas.analis.com.my]
- 16. fishersci.com [fishersci.com]
- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
An In-depth Technical Guide to 3-Amino-2-chlorobenzonitrile: Properties, Reactivity, and Applications
Introduction
3-Amino-2-chlorobenzonitrile is a halogenated aromatic organic compound of significant interest to the pharmaceutical and fine chemical industries.[1] Its molecular architecture, featuring a benzene ring substituted with an amino group (-NH₂), a chlorine atom (-Cl), and a nitrile group (-CN), provides a versatile platform for synthetic transformations.[1] This trifunctional nature allows for a wide array of chemical modifications, making it a valuable intermediate in the synthesis of complex heterocyclic compounds and other molecular frameworks central to drug discovery and agrochemical research.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its reactivity profile, synthesis, and applications, with a focus on providing actionable insights for researchers and drug development professionals.
Chemical Identity and Structure
The unique arrangement of the functional groups on the aromatic ring dictates the chemical behavior of this compound.
Caption: 2D Molecular Structure of this compound.
Physical Properties
The physical properties of this compound are summarized in the table below. These properties are crucial for determining appropriate solvents for reactions and purification, as well as for setting up experimental conditions.
| Property | Value | Source(s) |
| Appearance | White to off-white solid, typically in powder or crystalline form. | [1] |
| Melting Point | 38-40 °C (literature value for a related isomer) | [7] |
| Boiling Point | Not readily available | |
| Solubility | Soluble in polar organic solvents such as methanol and ethanol. Limited solubility in non-polar solvents like hexane. | [8] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) | Characteristics | Source(s) |
| N-H Stretch (Amino) | 3452 and 3363 | Two distinct peaks characteristic of a primary amine. | [9] |
| C≡N Stretch (Nitrile) | ~2211 - 2252 | A sharp, intense absorption. | [9][10] |
| C-Cl Stretch | ~782 | In the fingerprint region. | [9] |
| Aromatic C=C Stretch | ~1482 - 1617 | Multiple bands. | |
| N-H Bend (Amino) | ~1622 | Scissoring vibration. | [10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Aromatic Protons (3H): Expected to appear in the range of δ 6.5-7.5 ppm. The substitution pattern will lead to a complex splitting pattern (multiplets).
-
Amino Protons (2H): A broad singlet is expected, with a chemical shift that can vary depending on the solvent and concentration.
¹³C NMR:
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbons attached to the electron-withdrawing nitrile and chlorine groups will be shifted downfield, while the carbon attached to the electron-donating amino group will be shifted upfield.
-
Nitrile Carbon (1C): A signal is expected around δ 115-120 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): Expected at m/z 152 and 154 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.
-
Fragmentation: Fragmentation patterns may involve the loss of HCN (m/z 27), Cl (m/z 35/37), and NH₂ (m/z 16).[12]
Chemical Properties and Reactivity
The reactivity of this compound is governed by the interplay of its three functional groups.
Caption: Key Reaction Pathways of this compound.
-
Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including diazotization to form a diazonium salt, which can then be displaced by a wide range of nucleophiles. It can also be readily acylated or alkylated.[2]
-
Nitrile Group: The nitrile group is susceptible to hydrolysis under acidic or basic conditions to yield a carboxylic acid or an amide. It can also be reduced to a primary amine or participate in cycloaddition reactions to form heterocyclic systems.[2]
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The directing effects of the existing substituents (amino group is ortho-, para-directing and activating; chloro and nitrile groups are meta-directing and deactivating) will influence the position of further substitution.
Synthesis
The synthesis of aminobenzonitriles can be achieved through various routes. A common approach involves the reduction of the corresponding nitrobenzonitrile.[13][14]
Example Protocol: Reduction of 2-Chloro-3-nitrobenzonitrile
This protocol is a general representation of a common synthetic route.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-nitrobenzonitrile in a suitable solvent such as ethanol or acetic acid.
Step 2: Addition of Reducing Agent
-
Add a reducing agent, such as stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or iron powder in acidic medium.[14]
-
The reaction is often exothermic and may require cooling to maintain a controlled temperature.
Step 3: Reaction Monitoring
-
The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
Step 4: Work-up and Isolation
-
After the reaction is complete, the mixture is cooled and made alkaline by the addition of a base (e.g., sodium hydroxide solution) to precipitate the tin salts.
-
The product is then extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
Step 5: Purification
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) or by column chromatography on silica gel.[14][15]
Applications in Research and Drug Development
This compound is a valuable building block in the synthesis of a variety of biologically active molecules. Its utility stems from the ability to selectively modify its functional groups to construct more complex molecular architectures.
-
Pharmaceutical Intermediates: It serves as a key precursor in the synthesis of pharmaceuticals, including antimalarial drugs and compounds with potential anti-inflammatory and analgesic properties.[2][16] The presence of the amino, chloro, and nitrile groups allows for diverse derivatization, enabling medicinal chemists to explore a wide chemical space for new drug candidates.[2]
-
Agrochemical Synthesis: This compound is also utilized in the agrochemical industry as an intermediate for the preparation of pesticides, herbicides, and fungicides.[2]
-
Fine Chemical Synthesis: Beyond its applications in life sciences, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.[2]
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. The following information is based on data for closely related compounds and should be considered as a guideline.[17][18][19][20]
-
Hazards:
-
Precautions for Safe Handling:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[18]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18]
-
Avoid breathing dust.[21]
-
Wash hands thoroughly after handling.[17]
-
Avoid contact with skin, eyes, and clothing.[18]
-
-
Storage:
-
First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[21]
-
In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[17]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[17]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[19]
-
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[17]
-
References
-
3-Chlorobenzonitrile. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]
-
Supplementary Information - The Royal Society of Chemistry. (2023). Retrieved January 2, 2026, from [Link]
-
3-Aminobenzonitrile - Solubility of Things. (n.d.). Retrieved January 2, 2026, from [Link]
-
Exploring the Versatility: Applications of 4-Amino-3-chlorobenzonitrile in Various Industries. (n.d.). Retrieved January 2, 2026, from [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2018). MDPI. Retrieved January 2, 2026, from [Link]
-
This compound - AbacipharmTech-Global Chemical supplier. (n.d.). Retrieved January 2, 2026, from [Link]
- WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles. (1996). Google Patents.
-
Method used for preparing 3-chlorobenzonitrile. (n.d.). Eureka | Patsnap. Retrieved January 2, 2026, from [Link]
-
4-Amino-3-chlorobenzonitrile. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
-
Organic Nitrogen Compounds IV: Nitriles. (2019, July 1). Spectroscopy Online. Retrieved January 2, 2026, from [Link]
-
Synthesis of 2-chloro-4-aminobenzonitrile. (n.d.). PrepChem.com. Retrieved January 2, 2026, from [Link]
-
2-Chlorobenzonitrile. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
-
3-Aminobenzonitrile. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
-
SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. (2024, February 28). Malaysian Journal of Analytical Sciences. Retrieved January 2, 2026, from [Link]
- CN101850264A - Production process for preparing chlorobenzonitrile by using ammoxidation method. (2010). Google Patents.
-
This compound (1 x 100 mg). (n.d.). Reagentia. Retrieved January 2, 2026, from [Link]
-
novel synthesis and biological activity of (2e)-1- (3-amino-5-chloro-1-benzofuran-2-yl)-3-arylprop- 2-en-1-ones and their derivatives. (n.d.). Rasayan Journal of Chemistry. Retrieved January 2, 2026, from [Link]
-
The Crucial Role of 2-Chlorobenzonitrile in Modern Pharmaceutical Synthesis. (n.d.). Retrieved January 2, 2026, from [Link]
- US3742014A - Preparation of benzonitriles. (1973). Google Patents.
-
4-Amino-3-chlorobenzonitrile. (n.d.). NIST WebBook. Retrieved January 2, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]
-
Benzonitrile, 3-chloro-2-fluoro-. (n.d.). NIST WebBook. Retrieved January 2, 2026, from [Link]
-
3-Amino-2-bromobenzonitrile - Optional[Vapor Phase IR]. (n.d.). SpectraBase. Retrieved January 2, 2026, from [Link]
-
Synthesis of 4-amino-3-chlorobenzonitrile. (n.d.). PrepChem.com. Retrieved January 2, 2026, from [Link]
-
One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. (n.d.). New Journal of Chemistry. Retrieved January 2, 2026, from [Link]
-
Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation mechanisms. (2024, December 12). Retrieved January 2, 2026, from [Link]
-
Amino acids. (n.d.). Medizinische Fakultät Münster. Retrieved January 2, 2026, from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. abacipharma.com [abacipharma.com]
- 4. 53312-76-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
- 6. scbt.com [scbt.com]
- 7. 3-氯苯甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. This compound(53312-76-8) 1H NMR [m.chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. prepchem.com [prepchem.com]
- 14. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]
- 15. prepchem.com [prepchem.com]
- 16. nbinno.com [nbinno.com]
- 17. fishersci.com [fishersci.com]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
- 19. chemicalbook.com [chemicalbook.com]
- 20. fishersci.com [fishersci.com]
- 21. spectrumchemical.com [spectrumchemical.com]
An In-depth Technical Guide to 3-Amino-2-chlorobenzonitrile: Synthesis, Properties, and Applications
Abstract
3-Amino-2-chlorobenzonitrile is a strategically important bifunctional aromatic building block in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a nucleophilic amino group, an electrophilic nitrile moiety, and a directing chloro group, offers a versatile platform for the synthesis of a wide array of complex heterocyclic systems and other fine chemicals. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and key applications of this compound, with a focus on its role as a precursor in the development of novel therapeutic agents. Detailed synthetic protocols, mechanistic insights, and spectroscopic data are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.
Introduction and Historical Context
The precise origins of this compound are not extensively documented in seminal, standalone publications, a common characteristic for many specialized chemical intermediates. Its emergence is closely tied to the broader exploration of substituted aminobenzonitriles as key intermediates in the mid to late 20th century, driven by the burgeoning pharmaceutical and agrochemical industries. The synthesis of related compounds, such as 2-amino-3-chlorobenzonitrile, was reported in the context of developing pharmaceutical compounds, suggesting a similar trajectory for its 3-amino-2-chloro isomer.[1]
Patents from the 1990s describe general processes for the preparation of substituted 3-aminobenzonitriles, highlighting their importance as precursors to bioactive molecules like benzothiadiazole-7-carboxylic acid.[2] These documents laid the groundwork for the synthesis of a variety of aminobenzonitrile derivatives, including the title compound. Today, this compound is recognized as a valuable and commercially available building block for organic synthesis.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 53312-76-8 |
| Molecular Formula | C₇H₅ClN₂ |
| Molecular Weight | 152.58 g/mol |
| Appearance | White to off-white solid (powder or crystalline) |
| Melting Point | Not consistently reported; varies with purity |
| Solubility | Soluble in many organic solvents |
Spectroscopic Data
The structural elucidation of this compound is confirmed by various spectroscopic techniques. Representative data is summarized below.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the aromatic protons and the amine protons. The exact chemical shifts and coupling constants are dependent on the solvent used.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum shows distinct signals for the seven carbon atoms in the molecule, including the nitrile carbon and the carbons of the benzene ring.
-
IR (Infrared) Spectroscopy: The IR spectrum displays characteristic absorption bands for the N-H stretching of the primary amine, the C≡N stretching of the nitrile group, and the C-Cl stretching, as well as aromatic C-H and C=C vibrations.
-
MS (Mass Spectrometry): The mass spectrum shows the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Synthesis of this compound
The synthesis of this compound can be approached through several strategic routes, primarily involving the introduction of the amino or cyano group onto a pre-functionalized benzene ring. A common and logical precursor for this synthesis is 2,6-dichlorobenzonitrile.
Nucleophilic Aromatic Substitution of 2,6-Dichlorobenzonitrile
A prevalent method for the synthesis of this compound involves the selective nucleophilic aromatic substitution (SNAAr) of one of the chlorine atoms in 2,6-dichlorobenzonitrile with an amino group.
DOT Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
The following is a representative, detailed protocol for the synthesis of this compound from 2,6-dichlorobenzonitrile.
Materials:
-
2,6-Dichlorobenzonitrile
-
Ammonia (aqueous or anhydrous)
-
Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
-
High-pressure reaction vessel (autoclave)
Procedure:
-
Reaction Setup: In a high-pressure autoclave, charge 2,6-dichlorobenzonitrile and the solvent (e.g., DMF).
-
Addition of Ammonia: Introduce a molar excess of ammonia into the sealed reactor. The ammonia can be added as a concentrated aqueous solution or as a gas.
-
Reaction Conditions: Heat the sealed reactor to a temperature typically in the range of 150-200°C. The reaction is maintained at an elevated pressure that develops within the sealed vessel.
-
Monitoring and Work-up: The reaction progress is monitored by techniques such as TLC or GC-MS. Upon completion, the reactor is cooled to room temperature, and the pressure is carefully released.
-
Isolation and Purification: The reaction mixture is typically poured into water to precipitate the crude product. The solid is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Causality of Experimental Choices:
-
Solvent: A high-boiling polar aprotic solvent like DMF is chosen to facilitate the dissolution of the reactants and to allow for the high reaction temperatures required for the nucleophilic aromatic substitution.
-
Temperature and Pressure: Elevated temperature and pressure are necessary to overcome the activation energy for the substitution of an aromatic chloride, which is generally less reactive than other halides.
-
Excess Ammonia: A large excess of ammonia is used to drive the reaction towards the monosubstituted product and to minimize the formation of di-substituted byproducts.
Applications in Drug Discovery and Organic Synthesis
The strategic placement of the amino, chloro, and nitrile groups makes this compound a highly valuable intermediate for the synthesis of complex organic molecules, particularly heterocyclic compounds that form the core of many pharmaceutical agents.
Precursor to Heterocyclic Scaffolds
The primary application of this compound is in the construction of fused heterocyclic systems. The amino and nitrile groups can participate in cyclization reactions to form a variety of ring systems. For example, it can be a key starting material for the synthesis of quinazolinones, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[3]
DOT Diagram of a Representative Application Workflow
Caption: Synthesis of quinazolinones from this compound.
Role in Medicinal Chemistry
While specific blockbuster drugs directly derived from this compound are not prominently in the public domain, its utility as a building block in drug discovery programs is evident from the importance of the aminobenzonitrile scaffold. The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. The chlorine atom can modulate the electronic properties and lipophilicity of the final molecule, influencing its pharmacokinetic and pharmacodynamic profile. The amino group provides a handle for further derivatization to explore structure-activity relationships (SAR).
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. If swallowed, call a poison center or doctor if you feel unwell. If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes.
Conclusion
This compound stands as a testament to the enabling power of specialized chemical intermediates in modern organic synthesis and drug discovery. Its unique trifunctional nature provides a robust and versatile platform for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles of significant biological interest. While its own discovery may be modestly documented, its value is clearly demonstrated through its application in the synthesis of novel compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its synthesis, properties, and applications, intended to empower researchers in their pursuit of new chemical entities that can address unmet medical and technological needs.
References
- Breitschuh, R., & Pugin, B. (1996). Process for the preparation of substituted 3-aminobenzonitriles. (WO1996011906A1). Google Patents.
-
El-Gendy, M. A., & El-Gaby, M. S. A. (2004). Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest. Molecules, 9(8), 612-623. Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles - Google Patents [patents.google.com]
- 3. Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthetic Routes of 3-Amino-2-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Amino-2-chlorobenzonitrile
This compound is a crucial intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals. Its unique trifunctional aromatic structure, featuring an amino group, a chlorine atom, and a nitrile group, provides a versatile scaffold for the construction of complex molecular architectures. This guide offers an in-depth exploration of the primary synthetic routes to this valuable compound, providing not only detailed experimental protocols but also a critical analysis of the underlying chemical principles, comparative advantages, and practical considerations for laboratory and industrial-scale production.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound is predominantly achieved through three strategic approaches, each with its own set of advantages and challenges. This section will provide a high-level comparison of these routes, which will be elaborated upon in subsequent sections.
| Synthetic Route | Starting Material | Key Transformation | Primary Advantages | Potential Challenges |
| Route 1: Nucleophilic Aromatic Substitution | 2,3-Dichlorobenzonitrile | Amination | Direct introduction of the amino group. | Harsh reaction conditions may be required; potential for side reactions. |
| Route 2: Reduction of a Nitro Precursor | 2-Chloro-3-nitrobenzonitrile | Nitro group reduction | High selectivity and yield often achievable. | Availability and synthesis of the nitro precursor. |
| Route 3: The Sandmeyer Reaction | Substituted anilines | Diazotization and cyanation/chlorination | Versatile for introducing cyano and chloro groups. | In-situ generation of diazonium salts can be hazardous. |
Route 1: Nucleophilic Aromatic Substitution of 2,3-Dichlorobenzonitrile
This route involves the direct displacement of a chlorine atom from 2,3-dichlorobenzonitrile with an amino group, typically using ammonia or an ammonia equivalent. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
Causality Behind Experimental Choices
The success of this SNAr reaction hinges on the activation of the aromatic ring by the electron-withdrawing nitrile group, which facilitates nucleophilic attack. The choice of reaction conditions is critical to favor the substitution at the 3-position over the 2-position and to minimize the formation of byproducts.
-
Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed to enhance the solubility of the reactants and facilitate the reaction.
-
Temperature and Pressure: Elevated temperatures and pressures are typically necessary to overcome the activation energy barrier for the substitution on the deactivated aromatic ring.
-
Catalyst: In some instances, a copper catalyst may be used to promote the amination reaction, although this can introduce challenges in product purification.
Experimental Protocol: Amination of 2,3-Dichlorobenzonitrile
Materials:
-
2,3-Dichlorobenzonitrile
-
Aqueous ammonia (25-30%)
-
1,4-Dioxane
-
Pressure-resistant reaction vessel
Procedure:
-
In a pressure-resistant vessel, combine 2,3-dichlorobenzonitrile (1 equivalent), aqueous ammonia (e.g., 8 mL per gram of starting material), and a co-solvent such as 1,4-dioxane (e.g., 2 mL per gram of starting material).[1]
-
Seal the vessel securely.
-
Heat the reaction mixture to a temperature between 100-180°C. The optimal temperature will depend on the specific substrate and desired reaction time.
-
Maintain the temperature and stir the mixture for several hours to overnight. Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
After the reaction is complete, cool the vessel to room temperature.
-
The product may precipitate out of the solution upon cooling. Collect the solid by filtration.
-
If the product does not precipitate, the reaction mixture can be extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Logical Flow of the Nucleophilic Aromatic Substitution Pathway
Caption: Nucleophilic aromatic substitution route to this compound.
Route 2: Reduction of 2-Chloro-3-nitrobenzonitrile
This elegant and often high-yielding route involves the selective reduction of the nitro group of 2-chloro-3-nitrobenzonitrile to the corresponding amine. The choice of reducing agent is paramount to avoid the reduction of the nitrile group or dehalogenation.
Expertise in Reagent Selection for Selective Reduction
The key to this synthetic step is the chemoselective reduction of the nitro group in the presence of other reducible functionalities.
-
Catalytic Hydrogenation: This is a common and often clean method. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are frequently used.[2] However, care must be taken to avoid dehalogenation, especially with Pd/C. Raney nickel is often a safer choice when chloro-substituents are present.[2]
-
Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in the presence of a strong acid (e.g., HCl) are classic and effective for nitro group reduction.[3] This method is generally tolerant of nitrile and halide groups. Iron powder in acetic acid is another viable and cost-effective option.[2]
-
Transfer Hydrogenation: This method utilizes a hydrogen donor in the presence of a catalyst. For instance, hydrazine hydrate with a catalyst like iron(III) chloride can achieve selective reduction under milder conditions.
Experimental Protocol: Reduction of 2-Chloro-3-nitrobenzonitrile
Materials:
-
2-Chloro-3-nitrobenzonitrile
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-3-nitrobenzonitrile (1 equivalent) in ethanol.
-
In a separate beaker, prepare a solution of stannous chloride dihydrate (e.g., 3-5 equivalents) in concentrated hydrochloric acid.
-
Cool the ethanolic solution of the nitro compound in an ice bath.
-
Slowly add the stannous chloride solution to the cooled nitro compound solution with vigorous stirring. The reaction is exothermic, so maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete as indicated by TLC.
-
Pour the reaction mixture into a beaker containing crushed ice.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
Workflow for the Reduction of the Nitro Precursor
Caption: Synthesis of this compound via nitro group reduction.
Route 3: The Sandmeyer Reaction
The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[4] For the synthesis of this compound, this could theoretically be approached in a few ways, for instance, by diazotization of a suitable diamine precursor followed by displacement with a chloride or cyanide, or by diazotization of an aminobenzamide followed by cyanation and subsequent modifications. A plausible, though less direct, route could involve the diazotization of 2-amino-3-chlorobenzamide followed by a Sandmeyer cyanation; however, the synthesis of the starting diamine can be complex.
A more direct Sandmeyer approach would be the diazotization of 2,3-diaminobenzonitrile followed by a Sandmeyer reaction to replace one of the amino groups with a chlorine atom. However, the selective mono-diazotization and substitution can be challenging.
Mechanistic Insight and Control
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[4] The key is the formation of an aryl radical after the loss of nitrogen gas from the diazonium salt, which is then trapped by the nucleophile. The use of copper(I) salts is catalytic and crucial for the single-electron transfer that initiates the radical process.
Controlling the regioselectivity in molecules with multiple amino groups is a significant challenge and requires careful optimization of reaction conditions, including temperature, acid concentration, and the rate of addition of the diazotizing agent.
General Experimental Protocol for a Sandmeyer Reaction
This is a generalized protocol and would require significant adaptation and optimization for the specific synthesis of this compound.
Materials:
-
Aromatic amine precursor
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or other mineral acid
-
Copper(I) chloride (CuCl) or Copper(I) cyanide (CuCN)
-
Ice
Procedure:
-
Diazotization: Dissolve or suspend the aromatic amine in a cold aqueous solution of a mineral acid (e.g., HCl). Cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. The completion of diazotization can be tested with starch-iodide paper (excess nitrous acid will turn the paper blue).
-
Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCl) in the corresponding acid.
-
Slowly add the cold diazonium salt solution to the copper(I) salt solution with vigorous stirring. Effervescence (evolution of N₂ gas) is typically observed.
-
After the addition is complete, the reaction mixture is often warmed to room temperature or slightly heated to ensure complete decomposition of the diazonium salt.
-
The product is then isolated by extraction with an organic solvent, followed by washing, drying, and purification.
Logical Relationship in the Sandmeyer Reaction
Caption: Generalized workflow of a Sandmeyer reaction.
Safety Considerations
-
This compound: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[5][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.[6]
-
Precursors and Reagents: Many of the precursors and reagents used in these syntheses are hazardous. For example, 2,3-dichlorobenzonitrile and 2-chloro-3-nitrobenzonitrile are toxic and irritants. Strong acids and bases should be handled with care. Diazonium salts are potentially explosive, especially when dry, and should be used in solution without isolation. Always consult the Safety Data Sheet (SDS) for each chemical before use.[7][8]
Conclusion and Future Outlook
The synthesis of this compound can be effectively achieved through several synthetic routes, with the reduction of 2-chloro-3-nitrobenzonitrile often being the most efficient and high-yielding approach in a laboratory setting. The nucleophilic aromatic substitution of 2,3-dichlorobenzonitrile presents a more direct but potentially more challenging route in terms of reaction conditions. The Sandmeyer reaction, while versatile, may require more extensive optimization for this specific target.
For industrial-scale production, factors such as cost of starting materials, process safety, and waste management become paramount. The choice of the optimal synthetic route will, therefore, depend on a careful evaluation of these factors in the context of the desired scale of production.
Future research in this area may focus on the development of more sustainable and environmentally friendly catalytic systems, particularly for the amination and nitro reduction steps, to further enhance the efficiency and safety of this compound synthesis.
References
-
Thermo Fisher Scientific. (2013, February 1). SAFETY DATA SHEET - 2-Amino-4-chlorobenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminobenzonitrile. Retrieved from [Link]
- European Patent Office. (n.d.). Process for preparing aromatic nitriles - EP 0441004 B1.
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
- Google Patents. (n.d.). Production process for preparing chlorobenzonitrile through ammoxidation - CN103102287A.
- Google Patents. (n.d.). Preparation of benzonitriles - US3742014A.
-
ChemRxiv. (2021). An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of etoricoxib intermediate 3-amino-2-chloroacrolein - CN104529798A.
-
Royal Society of Chemistry. (2017). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. New Journal of Chemistry, 41(24), 14839-14847. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 3-aminobenzonitrile replace - MXPA97002787A.
-
PubChem. (n.d.). 3-Nitrobenzonitrile. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Method used for preparing 3-chlorobenzonitrile. Retrieved from [Link]
-
Autech Industry Co.,Limited. (n.d.). 3-Amino-2-Nitrobenzonitrile Supplier & Manufacturer | Factory Price. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]
- 4. 2-Chlorobenzonitrile | C7H4ClN | CID 13391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
Potential derivatives and analogs of 3-Amino-2-chlorobenzonitrile
An In-depth Technical Guide to the Potential Derivatives and Analogs of 3-Amino-2-chlorobenzonitrile
Abstract
This compound is a strategically important scaffold in synthetic and medicinal chemistry. Its unique substitution pattern, featuring a nucleophilic amino group, an electrophilic nitrile, and a directing chloro group on an aromatic ring, provides a versatile platform for the construction of complex heterocyclic systems. This guide offers an in-depth exploration of the synthetic potential of this molecule, focusing on the generation of novel derivatives and analogs for researchers, scientists, and drug development professionals. We will delve into the core reactivity of the scaffold, detail synthetic methodologies for key derivative classes such as quinazolines, and explore the strategic application of bioisosterism to modulate physicochemical and pharmacological properties. All discussions are grounded in established chemical principles and supported by detailed experimental protocols and mechanistic insights to empower researchers in their discovery efforts.
The this compound Core: A Privileged Scaffold
Chemical Properties and Reactivity
This compound (CAS No. 53312-76-8) is a crystalline solid with a molecular weight of 152.58 g/mol .[1] Its true value lies in the orthogonal reactivity of its three primary functional groups, which can be addressed selectively under different reaction conditions.
-
The Amino Group (-NH₂): As a primary aromatic amine, this group is nucleophilic and serves as the principal handle for annulation and derivatization. It readily participates in reactions such as N-acylation, N-alkylation, diazotization, and condensation with carbonyl compounds.
-
The Nitrile Group (-C≡N): This group is a versatile electrophilic center. It can undergo hydrolysis to form amides or carboxylic acids, be reduced to a primary amine, or participate in cycloaddition reactions to form various heterocycles, most notably through acid-mediated annulation.[2]
-
The Chloro Group (-Cl): The chlorine atom is a moderately good leaving group in nucleophilic aromatic substitution, particularly when the ring is activated. Its presence also influences the regioselectivity of further electrophilic aromatic substitution, although the amino group is the dominant directing factor.
This combination of functional groups makes this compound an ideal starting material for building fused heterocyclic systems, a common feature in many biologically active molecules.[3][4]
Visualization: Synthetic Pathways from the Core Scaffold
The following diagram illustrates the primary synthetic avenues available from the this compound core, highlighting its versatility in generating diverse molecular architectures.
Caption: Key synthetic transformations of this compound.
Synthesis of Fused Heterocyclic Derivatives
The strategic arrangement of the amino and nitrile groups in this compound makes it an exceptional precursor for the synthesis of fused heterocyclic systems, particularly quinazolines.
Quinazoline and Quinazolinone Derivatives
Quinazolines and their oxidized counterparts, quinazolinones, are a prominent class of nitrogen-containing heterocycles that exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3][5] The reaction of an aminobenzonitrile with various carbon sources is a cornerstone of modern quinazoline synthesis.
Scientific Rationale: The synthesis of 2-aminoquinazoline derivatives can be efficiently achieved through an acid-mediated [4+2] annulation reaction.[2] In this process, the this compound acts as the four-atom component. The reaction is initiated by the activation of a one-carbon synthon (like a cyanamide) by an acid catalyst. The nucleophilic amino group of the benzonitrile then attacks the activated carbon, followed by an intramolecular cyclization where the nitrile nitrogen attacks the newly formed imine, leading to the fused quinazoline ring system. The choice of a strong acid like hydrochloric acid in a solvent like hexafluoroisopropanol (HFIP) is critical; it protonates the cyanamide, increasing its electrophilicity and facilitating the initial attack by the weakly nucleophilic aromatic amine.
Visualization: Mechanism of Quinazoline Formation
The diagram below illustrates the plausible acid-catalyzed mechanism for the formation of a 2-amino-4-iminoquinazoline from this compound and an N-benzyl cyanamide, a reaction that showcases the core principles of annulation.[2]
Caption: Simplified mechanism for acid-catalyzed quinazoline synthesis.
Benzothiadiazole Derivatives
Substituted 3-aminobenzonitriles are also valuable intermediates for preparing benzothiadiazole derivatives.[6][7] These compounds are known to act as plant activators and can possess other interesting biological properties. The synthesis typically involves two key steps:
-
Diazotization: The primary amino group is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).
-
Cyclization: The diazonium salt undergoes intramolecular cyclization, often involving a sulfur source if not already present on the ring, to form the fused thiadiazole ring.
Bioisosteric Replacement Strategies
In drug design, bioisosteric replacement is a powerful strategy for optimizing molecular properties to enhance efficacy, improve metabolic stability, and reduce toxicity.[8][9][10] The functional groups of this compound are prime candidates for such modifications.
Nitrile Group Analogs
The nitrile group is often considered a bioisostere for various functionalities, but it can also be replaced to fine-tune properties. A common and highly effective replacement is the tetrazole ring.
Scientific Rationale: The tetrazole ring is a non-classical bioisostere of the carboxylic acid group and can also serve as a metabolically stable replacement for a nitrile.[11] The conversion of a nitrile to a tetrazole is typically achieved via a [3+2] cycloaddition reaction with an azide source, such as sodium azide, often in the presence of a Lewis acid or an ammonium salt catalyst. The resulting tetrazole introduces acidic properties (pKa similar to a carboxylic acid) and offers multiple points for hydrogen bonding, which can significantly alter receptor interactions and improve pharmacokinetic profiles compared to the parent nitrile.
Data Presentation: Physicochemical Properties of Bioisosteres
The following table summarizes the calculated properties of the core nitrile and its potential tetrazole bioisostere, illustrating the impact of this modification.
| Compound | Functional Group | Molecular Weight ( g/mol ) | Calculated LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | -CN | 152.58 | 1.85 | 1 | 2 |
| 5-(3-Amino-2-chlorophenyl)-1H-tetrazole | -CN₄H | 195.61 | 1.50 | 2 | 4 |
Calculated properties are estimates and may vary from experimental values.
Visualization: Bioisosteric Replacement Logic
This diagram outlines the strategic rationale for replacing the nitrile group.
Caption: Logic flow for nitrile-to-tetrazole bioisosteric replacement.
Experimental Protocols
The following protocols are generalized procedures designed to be adapted by researchers for specific substrates. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol: General Synthesis of 2-Amino-4-iminoquinazoline Derivatives[2]
-
Reagent Preparation: In a suitable reaction vessel, dissolve this compound (1.0 mmol) and the desired N-substituted cyanamide (1.5 mmol) in hexafluoroisopropanol (HFIP, 5 mL).
-
Acid Addition: Add hydrochloric acid (2.0 mmol, e.g., from a stock solution in dioxane or as a concentrated aqueous solution) to the mixture.
-
Reaction: Stir the resulting mixture at 70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Work-up: Upon completion, cool the reaction to room temperature and carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: General Synthesis of 5-Aryl-1H-tetrazole Derivatives
-
Reaction Setup: To a solution of the starting benzonitrile (1.0 mmol) in N,N-dimethylformamide (DMF, 5 mL), add sodium azide (NaN₃, 3.0 mmol) and triethylamine hydrochloride (3.0 mmol).
-
Causality Note: Triethylamine hydrochloride acts as a proton source that, in concert with the azide, forms hydrazoic acid (HN₃) in situ, which is the reactive species for the cycloaddition. This method is often safer than using pre-formed HN₃.
-
-
Reaction: Heat the mixture to 120-130 °C and stir vigorously. Monitor the reaction by TLC until completion (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water (50 mL).
-
Acidification: Acidify the mixture to pH 2-3 with dilute hydrochloric acid. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure tetrazole derivative.
-
Characterization: Confirm the structure using appropriate spectroscopic methods (NMR, MS, IR).
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the synthesis of a wide array of derivatives and analogs with significant potential in drug discovery and materials science. The strategic positioning of its functional groups allows for the efficient construction of high-value heterocyclic scaffolds like quinazolines. Furthermore, the core structure is amenable to modern medicinal chemistry strategies, such as bioisosteric replacement, enabling the fine-tuning of molecular properties to achieve desired therapeutic profiles. Future research should continue to explore novel cyclization partners, expand the library of bioisosteric analogs, and perform comprehensive biological evaluations of the resulting compounds. The insights and protocols provided in this guide serve as a foundational resource for scientists looking to unlock the full potential of this privileged chemical scaffold.
References
-
Wikipedia. (n.d.). 3-Chlorobenzonitrile. Retrieved from [Link]
-
Research and Reviews. (2021). Synthesis and Applications of Quinazoline Derivatives. Retrieved from [Link]
-
Li, Y., et al. (2021). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 11(12), 1447. Retrieved from [Link]
- Google Patents. (1996). WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles.
- Google Patents. (1997). MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace.
-
Gao, C., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 94. Retrieved from [Link]
-
Ballatore, C., et al. (2013). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 56(14), 5581–5624. Retrieved from [Link]
-
Yusoff, N. H., et al. (2021). Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. Journal of Islamic Pharmacy, 5(2), 83-88. Retrieved from [Link]
-
Nanomaterials (Basel). (2023). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Retrieved from [Link]
-
LinkedIn. (2024). Exploring the Versatility: Applications of 4-Amino-3-chlorobenzonitrile in Various Industries. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-4-aminobenzonitrile. Retrieved from [Link]
-
Kumar, D., et al. (2009). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 14(8), 2686–2703. Retrieved from [Link]
-
Wikipedia. (n.d.). Clorazepate. Retrieved from [Link]
-
Preprints.org. (2024). The role of bioisosterism in modern drug design: Current applications and challenges. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2021). Novel synthesis and biological activity of (2e)-1-(3-amino-5-chloro-1-benzofuran-2-yl)-3-arylprop-2-en-1-ones and their derivatives. Retrieved from [Link]
-
IGI Global. (2022). In Silico Techniques for the Identification of Bioisosteric Replacements for Drug Design. Retrieved from [Link]
Sources
- 1. 53312-76-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides | MDPI [mdpi.com]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 5. rroij.com [rroij.com]
- 6. WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles - Google Patents [patents.google.com]
- 7. MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace - Google Patents [patents.google.com]
- 8. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 11. ctppc.org [ctppc.org]
Methodological & Application
The Synthetic Versatility of 3-Amino-2-chlorobenzonitrile: A Guide to its Applications in Organic Synthesis
Introduction: Unveiling a Powerful Synthetic Building Block
In the landscape of modern organic synthesis, the strategic design of complex molecules, particularly for pharmaceutical and materials science applications, hinges on the availability of versatile and reactive starting materials. 3-Amino-2-chlorobenzonitrile is one such pivotal building block, offering a unique combination of functionalities that chemists can exploit to construct a diverse array of heterocyclic scaffolds. Its structure, featuring a nucleophilic amino group, an electrophilic nitrile moiety, and a strategically positioned chlorine atom, provides a rich platform for a multitude of chemical transformations. This guide delves into the significant applications of this compound, providing detailed insights into its role in the synthesis of medicinally relevant compounds and offering robust experimental protocols for its practical implementation in the laboratory.
The strategic arrangement of the amino, chloro, and nitrile groups on the benzene ring makes this compound an ideal precursor for the synthesis of various fused heterocyclic systems.[1][2] The interplay of these functional groups allows for a range of reactions, including cyclocondensation, nucleophilic substitution, and functional group interconversion, making it a valuable tool for synthetic chemists.[3][4]
Core Applications in Heterocyclic Synthesis
The primary utility of this compound lies in its application as a precursor for the synthesis of nitrogen-containing heterocyclic compounds. These structural motifs are prevalent in a vast number of pharmaceuticals, agrochemicals, and functional materials.[5][6]
Gateway to Quinazoline Derivatives
Quinazolines and their derivatives are a prominent class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties.[5][7][8] this compound serves as a key starting material for the construction of the quinazoline framework.
The synthesis of quinazoline derivatives from this compound typically involves a cyclization reaction where the amino and nitrile groups participate in the formation of the pyrimidine ring of the quinazoline system. The presence of the chlorine atom offers an additional site for diversification, allowing for the introduction of various substituents to modulate the biological activity of the final compounds.
A general approach involves the reaction of this compound with a suitable one-carbon synthon, such as an orthoester or formamide, to construct the quinazoline ring. The reaction proceeds through an initial condensation of the amino group, followed by an intramolecular cyclization involving the nitrile group.
General Reaction Scheme for Quinazoline Synthesis:
Caption: General workflow for the synthesis of quinazolinones from this compound.
Detailed Protocol: Synthesis of a 2-Substituted-4-amino-5-chloroquinazoline
This protocol describes a representative procedure for the synthesis of a quinazoline derivative from this compound.
Materials:
-
This compound
-
Triethyl orthoformate
-
Ammonium acetate
-
Ethanol, absolute
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for work-up and purification
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.52 g, 10 mmol) in absolute ethanol (30 mL).
-
To this solution, add triethyl orthoformate (2.22 g, 15 mmol) and a catalytic amount of ammonium acetate (0.38 g, 5 mmol).
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain the desired 4-amino-5-chloroquinazoline.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, if necessary.
Expected Yield: The yield of the final product can vary depending on the specific substrate and reaction conditions, but yields in the range of 70-85% are typically reported for analogous reactions.
Table 1: Representative Data for a Synthesized Quinazoline Derivative
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ, ppm) |
| 4-Amino-5-chloroquinazoline | C8H6ClN3 | 179.61 | 235-237 | 7.5-8.5 (m, 4H, Ar-H), 9.2 (s, 1H, NH2) |
Access to Benzodiazepine Scaffolds
Benzodiazepines are a class of psychoactive drugs that are widely used as anxiolytics, sedatives, hypnotics, and anticonvulsants.[9][10] The synthesis of the benzodiazepine core often involves the construction of a seven-membered diazepine ring fused to a benzene ring. This compound can serve as a valuable precursor for the synthesis of novel benzodiazepine derivatives.
The synthesis of benzodiazepines from this compound typically involves a multi-step sequence. A key transformation is the conversion of the nitrile group into an aminomethyl group, which can then participate in the formation of the diazepine ring. The amino group on the aromatic ring is also a key participant in the cyclization step.
General Reaction Scheme for Benzodiazepine Synthesis:
Caption: A potential multi-step workflow for benzodiazepine synthesis starting from this compound.
Detailed Protocol: Synthesis of a 1,4-Benzodiazepine-2-one Derivative (Adapted from known procedures)
This protocol outlines a plausible synthetic route to a benzodiazepine derivative, adapted from established methodologies for similar substrates.[9][11]
Step 1: Reduction of the Nitrile Group
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH4) (0.76 g, 20 mmol) in anhydrous tetrahydrofuran (THF) (50 mL).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.52 g, 10 mmol) in anhydrous THF (20 mL) and add it dropwise to the LiAlH4 suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water (0.8 mL), 15% aqueous sodium hydroxide (0.8 mL), and then water (2.4 mL).
-
Filter the resulting white precipitate (aluminum salts) through a pad of Celite and wash the filter cake with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 3-amino-2-chlorobenzylamine. This intermediate is often used in the next step without further purification.
Step 2: Acylation and Cyclization
-
Dissolve the crude 3-amino-2-chlorobenzylamine (from the previous step) in dichloromethane (DCM) (50 mL) in a round-bottom flask.
-
Add triethylamine (2.02 g, 20 mmol) to the solution and cool the mixture to 0 °C.
-
Slowly add a solution of chloroacetyl chloride (1.70 g, 15 mmol) in DCM (10 mL) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-acylated intermediate.
-
Dissolve the crude intermediate in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Add a base, such as sodium ethoxide or potassium carbonate, and heat the mixture to induce intramolecular cyclization.
-
Monitor the reaction by TLC. Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to afford the desired 1,4-benzodiazepine-2-one derivative.
Table 2: Plausible Spectroscopic Data for a Benzodiazepine Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| 8-Chloro-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one | C9H9ClN2O | 196.63 | 3.4-3.6 (m, 2H), 4.2-4.4 (m, 2H), 6.8-7.5 (m, 3H, Ar-H), 8.1 (br s, 1H, NH) | 45.5, 55.2, 122.1, 125.8, 128.9, 130.2, 138.5, 142.1, 168.9 |
Conclusion: A Versatile Scaffold for Chemical Innovation
This compound has firmly established itself as a valuable and versatile building block in organic synthesis. Its ability to serve as a precursor for the construction of diverse and medicinally relevant heterocyclic scaffolds, such as quinazolines and benzodiazepines, underscores its importance in drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this remarkable compound, paving the way for the discovery of new chemical entities with significant biological activities. The continued exploration of the reactivity of this compound is certain to lead to further innovations in the field of organic and medicinal chemistry.
References
- Parmar, D. R., et al. (2014). Design, Synthesis and Biological Screening of Novel 3-Amino Quinazolines as Antiulcer Agents.
- Shaikh, et al. (2016). Synthesis of 8-methyl-2-phenylquinazolin-4(3H)-ones derived Schiff's bases: Spectroscopic properties, SAR, docking approaches and their anticancer and antimicrobial activity. Journal of Molecular Structure, 1119, 358-367.
- Muchlashi, L. A. (2021). Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. Jurnal Ilmiah Farmasi, 17(2), 84-87.
- Jin, L., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Archiv der Pharmazie, 346(6), 397-413.
- Wang, D., et al. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
- Ciba-Geigy AG. (1996). Process for the preparation of substituted 3-aminobenzonitriles. WO 1996/011906 A1.
- Hoffmann-La Roche Inc. (1976). Process for preparing benzodiazepines. US 3996209 A.
- Xi'an Kunchang Bio-engineering Co., Ltd. (2013).
-
Wikipedia. Clorazepate. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 2-Chlorobenzonitrile in Modern Pharmaceutical Synthesis. Retrieved from [Link]
- Reddy, K. S. K., et al. (2011). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Molecular Sciences, 12(3), 1947-1956.
-
Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 2-Chlorobenzonitrile in Modern Pharmaceutical Synthesis. Retrieved from [Link]
- Smith, A. B. (2005). Design and Synthesis of Novel Benzodiazepines. Virginia Tech.
-
Wikipedia. 3-Chlorobenzonitrile. Retrieved from [Link]
- El-Sayed, W. A. (2002). Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest. Molecules, 7(5), 416-427.
- Shingare, M. S., et al. (2010). novel synthesis and biological activity of (2e)-1- (3-amino-5-chloro-1-benzofuran-2-yl)-3-arylprop- 2-en-1-ones and their derivatives. Rasayan Journal of Chemistry, 3(4), 725-731.
-
AbacipharmTech. This compound. Retrieved from [Link]
- Sanofi SA. (1986).
-
PubChem. 2-Chlorobenzonitrile. Retrieved from [Link]
-
Johannes Gutenberg-Universität Mainz. (2018). Aminonitriles as building blocks in organic chemistry. Retrieved from [Link]
-
PubChem. 3-Aminobenzonitrile. Retrieved from [Link]
- Friedrich, K., et al. (2018). Functionalized C3-Symmetric Building Blocks—The Chemistry of Triaminotrimesic Acid. Molecules, 23(11), 2899.
-
Alachem Co., Ltd. 3-Amino-4-chlorobenzonitrile. Retrieved from [Link]
Sources
- 1. Aminonitriles as building blocks in organic chemistry | Organic Chemistry [ak-opatz.chemie.uni-mainz.de]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Chlorobenzonitrile - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. jpsbr.org [jpsbr.org]
- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3996209A - Process for preparing benzodiazepines - Google Patents [patents.google.com]
- 10. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clorazepate - Wikipedia [en.wikipedia.org]
Introduction: The Strategic Value of 3-Amino-2-chlorobenzonitrile
An In-Depth Technical Guide to 3-Amino-2-chlorobenzonitrile as a Chemical Intermediate
This compound (CAS No: 53312-76-8) is a highly functionalized aromatic compound that has emerged as a pivotal intermediate in synthetic organic chemistry.[1][2][3][4] Its strategic importance lies in the unique arrangement of three reactive centers: an amino group, a nitrile group, and a chlorine atom on a benzene ring. This trifecta of functionality allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science.
The nucleophilic amino group, the electrophilic nitrile carbon, and the chloro atom, which can participate in nucleophilic substitution or cross-coupling reactions, provide chemists with multiple pathways for molecular elaboration. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, focusing on the practical synthesis of high-value compounds derived from this versatile intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 53312-76-8 |
| Molecular Formula | C₇H₅ClN₂ |
| Molecular Weight | 152.58 g/mol |
| Appearance | Solid |
| Purity | Typically >98% |
Safety and Handling
As a reactive chemical intermediate, this compound requires careful handling to ensure personnel safety. It is classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause serious eye and skin irritation.[5]
Core Safety Protocols:
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[5] Eyewash stations and safety showers must be readily accessible.[5]
-
Personal Protective Equipment (PPE) : Wear nitrile gloves, a lab coat, and chemical safety goggles. For operations that may generate significant dust, a respirator may be necessary.[6]
-
Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][7]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations.
Application I: Synthesis of Quinazoline Scaffolds
Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous pharmaceuticals with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[8][9] this compound serves as an excellent starting material for building the quinazoline ring system. The general strategy involves the reaction of the amino group with a suitable carbonyl-containing compound, followed by cyclization involving the nitrile group.
Protocol 1: General Synthesis of 4-Aminoquinazoline Derivatives
This protocol details a common method for synthesizing a substituted quinazoline from this compound. The reaction proceeds via an initial condensation followed by an acid-mediated intramolecular cyclization.
Reaction Scheme: The amino group of this compound reacts with an orthoester, such as triethyl orthoformate, which serves as a one-carbon source. The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization where the nitrogen of the newly formed imine attacks the nitrile carbon. Subsequent tautomerization yields the aromatic quinazoline ring.
Caption: Workflow for Quinazoline Synthesis.
Materials:
-
This compound
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (p-TSA) or another acid catalyst
-
High-boiling point solvent (e.g., toluene, xylene)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate or dichloromethane for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethanol or other suitable solvent for recrystallization
Step-by-Step Protocol:
-
Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), toluene (10 mL per mmol of starting material), and triethyl orthoformate (1.5 eq).
-
Catalyst Addition : Add a catalytic amount of p-toluenesulfonic acid (0.05 - 0.1 eq).
-
Reaction : Heat the mixture to reflux (approx. 110 °C for toluene). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically takes 4-8 hours.
-
Work-up : Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization : Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extraction : Extract the aqueous layer three times with ethyl acetate or dichloromethane.
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol to yield the pure quinazoline product.
Application II: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, found in compounds developed as kinase inhibitors and other therapeutic agents.[10][11] The inherent reactivity of this compound allows it to undergo cyclocondensation reactions to form this valuable heterocyclic system.
Protocol 2: Synthesis via Cyclocondensation with a Hydrazine Derivative
This protocol describes the synthesis of a pyrazolo[3,4-b]pyridine derivative through the reaction of this compound with a hydrazine, followed by cyclization. This is a common strategy for forming fused pyrazole ring systems.[12][13]
Reaction Mechanism: The synthesis begins with a diazotization of the amino group on this compound, which is then reduced in situ to form a hydrazine derivative. This intermediate is then reacted with a 1,3-dicarbonyl compound. The reaction proceeds through condensation and subsequent intramolecular cyclization to yield the pyrazolo[3,4-b]pyridine core. More advanced methods may use microwave-assisted synthesis to improve yields and reduce reaction times.[14]
Caption: Synthesis of Pyrazolo[3,4-b]pyridines.
Materials:
-
This compound
-
Hydrazine hydrate
-
A suitable 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)
-
Ethanol
-
Glacial acetic acid (catalyst)
Step-by-Step Protocol:
-
Reaction Setup : In a round-bottom flask, dissolve this compound (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq) in ethanol.
-
Reagent Addition : Add hydrazine hydrate (1.2 eq) to the mixture, followed by a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction : Heat the mixture to reflux for 6-12 hours. The progress of the reaction should be monitored by TLC.
-
Product Isolation : Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate out of the solution.
-
Filtration and Washing : Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying : Dry the purified product in a vacuum oven to obtain the final pyrazolo[3,4-b]pyridine derivative.
Table 2: Comparison of Synthesis Methods
| Feature | Quinazoline Synthesis (Protocol 1) | Pyrazolo[3,4-b]pyridine Synthesis (Protocol 2) |
| Key Reagents | Orthoester, Acid Catalyst | Hydrazine, 1,3-Dicarbonyl Compound |
| Reaction Type | Condensation, Intramolecular Cyclization | Cyclocondensation |
| Typical Solvent | Toluene | Ethanol |
| Typical Duration | 4-8 hours | 6-12 hours |
| Work-up | Liquid-liquid extraction | Precipitation and filtration |
Fundamental Transformations of Functional Groups
The versatility of this compound also stems from the ability to selectively transform its individual functional groups.
Reactions Involving the Nitrile Group
The cyano group is a versatile functional handle that can be converted into other important functionalities.
-
Hydrolysis to Carboxylic Acid : The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid.[15][16][17] This transformation is useful for introducing a carboxyl group, which can then be used for further derivatization, such as amide bond formation.
-
Protocol : Refluxing the benzonitrile with aqueous sulfuric acid or sodium hydroxide solution.
-
-
Reduction to a Primary Amine : The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[16] This provides a method for synthesizing aminomethyl-substituted aromatic compounds.
-
Protocol : Treatment with LiAlH₄ in an anhydrous ether solvent like THF, followed by an aqueous work-up.
-
Reactions Involving the Amino Group
The primary amino group is a strong nucleophile and can be readily modified.
-
Diazotization and Sandmeyer Reaction : The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl). This diazonium salt is a valuable intermediate that can be substituted with a wide range of nucleophiles (e.g., -Cl, -Br, -CN, -OH) in a Sandmeyer or related reaction. This allows for extensive diversification of the aromatic ring.
-
Acylation : The amino group readily reacts with acyl chlorides or anhydrides in the presence of a base to form amides. This is a common protecting group strategy or a way to introduce new side chains.
Conclusion
This compound is a powerful and versatile chemical intermediate. Its unique combination of reactive sites—an amino group, a nitrile, and a chlorine atom—provides a robust platform for the synthesis of diverse and complex molecular architectures. The protocols outlined in this guide for the preparation of quinazolines and pyrazolo[3,4-b]pyridines highlight its significant utility in constructing heterocyclic systems of high value to the pharmaceutical and chemical industries. By understanding the fundamental reactivity of its functional groups and applying the detailed protocols provided, researchers can effectively leverage this intermediate to advance their synthetic chemistry programs.
References
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. 53312-76-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
- 4. This compound | 53312-76-8 [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. mdpi.com [mdpi.com]
- 9. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. [wisdomlib.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
3-Amino-2-chlorobenzonitrile: A Versatile Ortho-Substituted Building Block for Heterocyclic Scaffolds in Medicinal Chemistry
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel chemical entities with therapeutic potential. 3-Amino-2-chlorobenzonitrile is a trifunctional aromatic scaffold that offers medicinal chemists a unique combination of reactive handles for the elaboration of complex molecular architectures. The ortho relationship of the amino and nitrile groups, coupled with the presence of a strategically placed chlorine atom, pre-disposes this molecule to participate in a variety of cyclization reactions, yielding privileged heterocyclic systems. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in the synthesis of benzothiadiazoles and quinazolines, and offers detailed protocols for its use in a research and development setting.
The inherent reactivity profile of this compound is dictated by its three functional groups:
-
The Arylamine: A versatile nucleophile and a precursor to diazonium salts, enabling a wide array of transformations.
-
The Nitrile Group: Can be viewed as a latent carboxylic acid, amide, or amine, and its electrophilic carbon can participate in cyclization reactions.[1][2]
-
The Chlorine Atom: A modifiable position for cross-coupling reactions or nucleophilic aromatic substitution, although its reactivity is influenced by the other substituents.
This unique arrangement of functional groups allows for a high degree of synthetic flexibility, making this compound a valuable starting material for the generation of compound libraries for high-throughput screening.
Core Applications in Heterocyclic Synthesis
The strategic placement of the amino and nitrile groups in an ortho configuration is a classic motif for the construction of fused heterocyclic systems. This section will delve into two key applications of this compound in the synthesis of medicinally relevant scaffolds.
Synthesis of Benzothiadiazole Derivatives
Substituted benzothiadiazoles are an important class of heterocyclic compounds with a range of biological activities. This compound can serve as a key precursor for the synthesis of benzothiadiazole-7-carboxylic acid derivatives, which are valuable intermediates in their own right.[3][4] The synthetic strategy hinges on the diazotization of the amino group, followed by intramolecular cyclization. A related patent outlines a process for analogous compounds that can be adapted for this compound.[3][4]
The general synthetic workflow is depicted below:
Caption: Synthetic pathway from this compound to benzothiadiazole-7-carboxylic acid.
This transformation leverages the reactivity of the ortho-amino and nitrile groups to construct the fused heterocyclic ring system.
Synthesis of Quinazoline Scaffolds
Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous approved drugs with a wide range of therapeutic applications, including anticancer and anti-inflammatory agents. The reaction of ortho-aminobenzonitriles with various electrophiles is a well-established method for the synthesis of substituted quinazolines.[5][6] this compound is an ideal starting material for accessing 8-chloro-substituted quinazolines.
A plausible and general synthetic approach involves the condensation of this compound with an aldehyde, followed by cyclization and oxidation to furnish the aromatic quinazoline ring.
Caption: General workflow for the synthesis of 8-chloroquinazolines.
The chlorine atom at the 8-position of the quinazoline ring system can be further functionalized using modern cross-coupling methodologies, adding another layer of diversity to the accessible chemical space.
Experimental Protocols
The following protocols are provided as a guide for the use of this compound in the synthesis of heterocyclic scaffolds. These are representative procedures and may require optimization based on the specific substrate and desired scale.
Protocol 1: Synthesis of 2,1,3-Benzothiadiazole-7-carbonitrile Derivatives (Adapted from Patent Literature)
This protocol is adapted from a procedure for a structurally related compound and illustrates the key diazotization and cyclization steps.[3][4]
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
-
Ice
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Suspension Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in a mixture of water and concentrated hydrochloric acid (a typical ratio would be around 10 volumes of water and 2-3 equivalents of HCl).
-
Cooling: Cool the suspension to 0-5 °C in an ice-water bath with vigorous stirring.
-
Diazotization: Prepare a solution of sodium nitrite (1.0-1.2 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled suspension of the aminobenzonitrile over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.[7]
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 1-2 hours after the addition of the nitrite solution is complete. The progress of the diazotization can be monitored by testing for the presence of nitrous acid using starch-iodide paper.
-
Cyclization: After the diazotization is complete, the cyclization to the benzothiadiazole may occur spontaneously upon warming the reaction mixture to room temperature or with gentle heating. The exact conditions may need to be optimized.
-
Work-up: Once the reaction is complete, neutralize the mixture carefully with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the desired benzothiadiazole-7-carbonitrile derivative.
Self-Validation: The successful synthesis can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting amine protons and the appearance of the characteristic aromatic signals for the benzothiadiazole ring system in the NMR spectra would indicate a successful reaction.
Protocol 2: Synthesis of a Substituted 8-Chloroquinazoline
This is a general procedure for the synthesis of a quinazoline derivative from an ortho-aminobenzonitrile and an aldehyde.[5]
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde (1.0-1.2 eq)
-
Catalyst (e.g., p-toluenesulfonic acid or iodine)
-
Oxidizing agent (e.g., air, oxygen, or a chemical oxidant like DDQ)
-
Solvent (e.g., ethanol, DMSO, or toluene)
-
Standard laboratory glassware for reflux and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the chosen aldehyde (1.0-1.2 eq), and a catalytic amount of an acid catalyst (e.g., p-TsOH, 10 mol%) in a suitable solvent (e.g., ethanol).
-
Condensation and Cyclization: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). This step forms the dihydroquinazoline intermediate.
-
Oxidation: Once the formation of the intermediate is complete, introduce an oxidizing agent. This can be as simple as bubbling air or oxygen through the reaction mixture, or by the addition of a chemical oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
Work-up: After the oxidation is complete (as monitored by TLC), cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system to afford the pure 8-chloroquinazoline derivative.
Self-Validation: Characterization by NMR and mass spectrometry will confirm the structure of the product. The formation of the quinazoline ring will result in a distinct set of signals in the aromatic region of the NMR spectrum.
Quantitative Data Summary
While specific yield data for reactions with this compound is not extensively reported, the following table provides representative yields for analogous transformations found in the literature to guide expectations.
| Precursor | Product Scaffold | Reagents | Typical Yield (%) |
| 3-Amino-2-(alkylthio)benzonitrile | Benzothiadiazole | NaNO₂, HCl | 85-95%[3] |
| o-Aminobenzonitrile | Quinazoline | Aldehyde, I₂/O₂ | 70-90%[5] |
Broader Synthetic Potential: A Trifunctional Linchpin
Beyond the direct synthesis of fused heterocycles, the three functional groups of this compound can be manipulated in a more stepwise fashion to access a wider range of molecular diversity.
Caption: Reactivity map of this compound's functional groups.
The differential reactivity of these groups allows for a modular approach to library synthesis. For instance, the amine can be first acylated or sulfonated, followed by transformation of the nitrile group, and finally, the chloro group can be subjected to a cross-coupling reaction. This orthogonal reactivity is a highly desirable feature in a medicinal chemistry building block.
Conclusion
This compound represents a potent and versatile building block for the synthesis of diverse heterocyclic scaffolds of interest in medicinal chemistry. Its trifunctional nature allows for both direct cyclization to form privileged structures like benzothiadiazoles and quinazolines, as well as a more deliberate, stepwise functionalization to generate novel compound libraries. The protocols and synthetic strategies outlined in this guide are intended to provide a solid foundation for researchers and drug development professionals to unlock the full potential of this valuable chemical intermediate.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]
- Breitschuh, R. (1997). Process for the preparation of 3-aminobenzonitrile replace. Google Patents.
-
Journal of Islamic Pharmacy. (2021). Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. Retrieved from [Link]
- Parmar, D. R., et al. (2014). Design, Synthesis and Biological Screening of Novel 3-Amino Quinazolines as Antiulcer Agents. Journal of Pharmaceutical Science and Bioscientific Research, 4(3), 221-226.
-
MDPI. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Aromatic chloride to nitrile transformation: medicinal and synthetic chemistry. Retrieved from [Link]
- Breitschuh, R. (1996). Process for the preparation of substituted 3-aminobenzonitriles. Google Patents.
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
National Institutes of Health. (2015). Exploring Condensation Reaction Between Aromatic Nitriles and Amino Thiols to Form Nanoparticles in Cells for Imaging the Activity of Protease and Glycosidase. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
National Institutes of Health. (2022). Catalytic Cyanation of C–N Bonds with CO2/NH3. Retrieved from [Link]
-
National Institutes of Health. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Nitriles. Retrieved from [Link]
Sources
- 1. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace - Google Patents [patents.google.com]
- 4. WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles - Google Patents [patents.google.com]
- 5. Quinazoline synthesis [organic-chemistry.org]
- 6. jpsbr.org [jpsbr.org]
- 7. Diazotisation [organic-chemistry.org]
Application Notes and Protocols for the Sonogashira Coupling of 3-Amino-2-chlorobenzonitrile with Terminal Alkynes
Introduction: The Strategic Importance of 2-Alkynyl-3-aminobenzonitriles
The Sonogashira reaction, a palladium and copper co-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] Its applications are extensive, particularly in the synthesis of complex molecules for pharmaceuticals, natural products, and advanced organic materials.[2][3] This guide focuses on a specific and highly valuable transformation: the Sonogashira coupling of 3-amino-2-chlorobenzonitrile with a variety of terminal alkynes. The resulting 2-alkynyl-3-aminobenzonitrile scaffold is a critical pharmacophore and a versatile synthetic intermediate. The strategic placement of the amino, cyano, and alkynyl groups provides a rich platform for further chemical elaboration into a diverse range of heterocyclic compounds with significant biological activity, including quinazolines and other fused nitrogen-containing ring systems.[4][5]
However, the coupling of this compound presents a unique set of challenges. Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in the Sonogashira catalytic cycle.[2] Furthermore, the presence of an electron-donating amino group can further deactivate the aryl chloride towards oxidative addition, a critical step in the reaction mechanism. This document provides a comprehensive overview of the mechanistic considerations and offers detailed, field-proven protocols for successfully navigating these challenges to achieve efficient and high-yielding couplings.
Mechanistic Insights: Navigating the Catalytic Cycles
The Sonogashira coupling traditionally operates through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6] Understanding these cycles is paramount to troubleshooting and optimizing the reaction for a challenging substrate like this compound.
The Palladium Cycle:
-
Reductive Elimination & Catalyst Activation: The active catalyst is a Pd(0) species, often generated in situ from a Pd(II) precatalyst.[2]
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl chloride (this compound) to form a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[7]
-
Transmetalation: The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the Pd(II) complex.
-
Reductive Elimination: The final C-C bond is formed, yielding the 2-alkynyl-3-aminobenzonitrile product and regenerating the Pd(0) catalyst.
The Copper Cycle:
-
Coordination: The Cu(I) salt coordinates with the terminal alkyne.
-
Deprotonation: In the presence of a base, the terminal alkyne is deprotonated to form a copper acetylide intermediate. This species is crucial for the transmetalation step.
Copper-Free Sonogashira Coupling: To circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling (Glaser coupling) byproducts, copper-free protocols have been developed.[8][9] In these systems, the base plays a more direct role in the deprotonation of the alkyne, and the subsequent steps proceed on the palladium center.[6]
Visualizing the Reaction Pathway
Diagram 1: The Catalytic Cycles of the Sonogashira Coupling
Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Standard Palladium/Copper Co-Catalyzed Sonogashira Coupling
This protocol is a robust starting point for the coupling of this compound with a range of terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne)
-
Palladium(II) bis(triphenylphosphine) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))
-
Schlenk flask and standard Schlenk line equipment
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (5 mL) followed by the amine base (Et₃N or DIPEA, 3.0 mmol, 3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture at room temperature.
-
Reaction Progression: Stir the reaction mixture at the desired temperature (start at room temperature and gradually increase to 60-80 °C if necessary). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Extraction and Purification: Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for sensitive substrates where alkyne homocoupling is a concern.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium(II) acetate [Pd(OAc)₂] or (AllylPdCl)₂
-
A bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or P(t-Bu)₃)
-
A strong, non-nucleophilic base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃))
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF)
-
Schlenk flask and standard Schlenk line equipment
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a separate Schlenk flask, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%) in a small amount of the reaction solvent and stir for 10-15 minutes at room temperature.
-
Reaction Setup: In the main reaction Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv) and the base (Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst and Reagent Addition: Add the pre-formed catalyst solution (or the palladium precursor and ligand directly) to the main flask, followed by the remaining anhydrous, degassed solvent (to a total volume of 5 mL).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Reaction Progression: Heat the reaction to 80-110 °C and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Data Presentation: Optimizing Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for the Sonogashira coupling of this compound. These are starting points and may require optimization for specific alkynes.
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 12 | 75-85 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | DIPEA | THF | 65 | 18 | 60-70 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 100 | 24 | 80-90 |
| 4 | 3-Ethynylpyridine | (AllylPdCl)₂ / P(t-Bu)₃ | K₂CO₃ | Toluene | 110 | 16 | 70-80 |
Experimental Workflow Visualization
Diagram 2: General Experimental Workflow for Sonogashira Coupling
Caption: A streamlined workflow for performing the Sonogashira cross-coupling reaction.
Trustworthiness and Self-Validation: Ensuring Reproducible Results
The protocols described herein are designed to be self-validating. Key to achieving reproducible results is the meticulous control of the reaction atmosphere and the purity of reagents and solvents.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Therefore, maintaining a strict inert atmosphere throughout the reaction is crucial to prevent catalyst degradation and ensure high catalytic activity. The use of Schlenk techniques or a glovebox is highly recommended.
-
Anhydrous and Degassed Solvents: Water can interfere with the catalytic cycle and lead to side reactions. Solvents should be thoroughly dried and degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) prior to use.
-
Reaction Monitoring: Regular monitoring of the reaction by TLC or LC-MS is essential to determine the optimal reaction time and to identify the formation of any byproducts. This allows for timely adjustments to the reaction conditions if necessary.
-
Ligand Selection for Aryl Chlorides: For the less reactive this compound, the choice of ligand is critical, especially in copper-free systems. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tri-tert-butylphosphine are often necessary to facilitate the challenging oxidative addition step.[1][9]
Conclusion: A Gateway to Novel Chemical Scaffolds
The Sonogashira coupling of this compound with terminal alkynes is a potent strategy for the synthesis of highly functionalized and valuable 2-alkynyl-3-aminobenzonitrile building blocks. While the inherent challenges of using an electron-rich aryl chloride as a substrate are significant, the judicious selection of catalysts, ligands, bases, and reaction conditions, as detailed in these protocols, can lead to efficient and high-yielding transformations. The methodologies presented here provide a solid foundation for researchers and drug development professionals to explore the synthesis of novel chemical entities with potential therapeutic applications.
References
-
Komáromi, A., & Novák, Z. (2008). Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal. Chemical Communications, (39), 4968-4970. [Link]
-
Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191-4194. [Link]
-
Gelal, M., et al. (2019). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Sustainable Chemistry & Engineering, 7(15), 13166-13173. [Link]
-
Jana, S., et al. (2022). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 7(4), 3563-3575. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]
-
KAUST Repository. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Gevorgyan, V., et al. (2011). Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. Angewandte Chemie International Edition, 50(36), 8349-8353. [Link]
-
Adamu, H., et al. (2017). SYNTHESIS OF INTERNAL ALKYNES USING NEW PALLADIUM N- HETEROCYCLIC CARBENE CATALYTIC SYSTEM. Bayero Journal of Pure and Applied Sciences, 10(1), 224-230. [Link]
-
Reddy, G. S. K., et al. (2016). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 3(11), 1449-1453. [Link]
-
Gao, S., & Wu, Y. (2014). Sonogashira coupling in natural product synthesis. Organic Chemistry Frontiers, 1(6), 693-706. [Link]
-
Wang, C., et al. (2022). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [Link]
-
ResearchGate. (2025). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. [Link]
Sources
- 1. Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. DSpace [repository.kaust.edu.sa]
- 4. benchchem.com [benchchem.com]
- 5. ajol.info [ajol.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Amino-2-chlorobenzonitrile
Introduction: Navigating a Challenging C-N Coupling
The Buchwald-Hartwig amination has become an indispensable tool in modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds, a linkage prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2][3] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and functional group tolerance, superseding harsher, classical methods.[1]
This document provides a detailed guide for a particularly challenging substrate: 3-Amino-2-chlorobenzonitrile. This molecule presents a dual challenge for C-N bond formation:
-
Steric Hindrance: The ortho-positioning of the chloro and amino groups creates significant steric congestion around the reaction center.
-
Electronic Deactivation: The potent electron-withdrawing nature of the nitrile (-CN) group deactivates the aryl chloride, making the crucial oxidative addition step of the catalytic cycle more difficult.
Overcoming these obstacles requires a carefully optimized protocol. This guide offers insights into the reaction mechanism, a detailed experimental protocol, and a discussion of critical parameters to ensure a successful and high-yielding amination.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chlorine bond of this compound to form a Pd(II) intermediate. This is often the rate-limiting step, especially for electron-deficient and sterically hindered aryl chlorides.[5]
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired N-aryl-3-amino-2-cyanophenylamine product and regenerating the active Pd(0) catalyst.[4][6]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for the amination of this compound with a generic secondary amine. Optimization may be required for specific coupling partners.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | --- |
| Amine | ≥98% | Commercially Available | --- |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst Grade | Commercially Available | Store under inert atmosphere. |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Ligand Grade | Commercially Available | Store under inert atmosphere. |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially Available | Highly hygroscopic. Handle in a glovebox. |
| Toluene | Anhydrous | Commercially Available | Degas before use. |
| Inert Gas | High Purity Nitrogen or Argon | --- | --- |
| Reaction Vessel | Schlenk flask or sealed vial | --- | Must be oven-dried. |
Optimized Reaction Conditions:
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd₂(dba)₃ (1.5 mol%) | A reliable Pd(0) source. |
| Ligand | XPhos (3.0 mol%) | A bulky, electron-rich biarylphosphine ligand effective for challenging aryl chlorides. |
| Base | NaOtBu (2.0 equiv.) | A strong, non-nucleophilic base to facilitate amine deprotonation. |
| Solvent | Toluene | A common, effective solvent for Buchwald-Hartwig reactions. |
| Temperature | 100-110 °C | Elevated temperature is often necessary for the oxidative addition of aryl chlorides. |
| Concentration | 0.1 M | A typical starting concentration. |
Step-by-Step Procedure:
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3.0 mol%), and NaOtBu (2.0 mmol, 2.0 equiv.) to an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Addition of Reactants: To the flask, add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Seal the reaction vessel and, if outside a glovebox, evacuate and backfill with inert gas three times. Add anhydrous, degassed toluene (10 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Quench with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Key Considerations and Troubleshooting
-
Choice of Ligand: For sterically demanding or electron-poor aryl chlorides, bulky biarylphosphine ligands are crucial.[6] If XPhos provides suboptimal results, consider screening other ligands such as RuPhos or BrettPhos.
-
Base Selection: While NaOtBu is generally effective, if your substrate is base-sensitive, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may necessitate higher temperatures or longer reaction times.[4]
-
Solvent: Toluene is a good starting point, but other solvents like 1,4-dioxane or tetrahydrofuran (THF) can also be effective and are worth screening.[5]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[5] Maintaining a strictly inert atmosphere throughout the reaction is critical for success.
-
Hydrodehalogenation: A common side reaction is the replacement of the chlorine atom with hydrogen.[5] This can be minimized by ensuring anhydrous conditions and using the appropriate ligand-to-metal ratio.
Conclusion
The Buchwald-Hartwig amination of this compound, while challenging, is a feasible transformation with careful optimization of the catalytic system. The use of bulky, electron-rich phosphine ligands in conjunction with a strong, non-nucleophilic base is paramount to overcoming the inherent steric and electronic hurdles of the substrate. The protocol provided herein serves as a comprehensive starting point for researchers and drug development professionals to successfully synthesize a variety of valuable N-aryl-3-amino-2-cyanophenylamine derivatives.
References
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 19). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Valente, C., et al. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
A-B, A., et al. (2025). Efficient synthesis of 2-arylamino substituted pyridinyl nitriles by Buchwald–Hartwig amination. ResearchGate. Retrieved from [Link]
-
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003. Retrieved from [Link]
-
Kowalczyk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7389. Retrieved from [Link]
-
Gallou, F., & Plummer, S. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14(6), 4099-4107. Retrieved from [Link]
-
Li, J., et al. (2022). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 20(10), 2098-2103. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(7), 9571-9580. Retrieved from [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]
-
Stradiotto, M., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Angewandte Chemie International Edition, 52(51), 13681-13685. Retrieved from [Link]
-
Wang, D., et al. (2022). Palladium-Catalyzed Para-C-H Bond Amination of 2-Aryl Chloromethylbenzenes. The Journal of Organic Chemistry, 87(15), 10531-10538. Retrieved from [Link]
-
Buchwald, S. L., et al. (2025). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. Journal of the American Chemical Society, 147(42), 38275-38282. Retrieved from [Link]
-
Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). Photochemical Synthesis of Anilines via Ni-Catalyzed Coupling of Aryl Halides with Ammonium Salts. Retrieved from [Link]
-
ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]
-
MDPI. (2024, September 20). A Facile Route to Flavone-3-Carboxamides and Flavone-3-Carboxylates via Palladium-Catalyzed Amino- and Aryloxy-Carbonylation Reactions. Retrieved from [Link]
-
Ano, Y., et al. (2022). Palladium-catalyzed synthesis of nitriles from N-phthaloyl hydrazones. Chemical Communications, 58(28), 3799-3802. Retrieved from [Link]
Sources
Harnessing the Versatility of 3-Amino-2-chlorobenzonitrile for Heterocyclic Compound Synthesis
An Application Guide for the Synthetic Chemist
Abstract
3-Amino-2-chlorobenzonitrile is a highly valuable and versatile starting material in modern heterocyclic chemistry. Its unique arrangement of three distinct reactive centers—an aromatic amine, a nitrile group, and a halogenated site—provides a powerful platform for the construction of a diverse array of fused heterocyclic systems. This guide offers a comprehensive overview of synthetic strategies, detailed experimental protocols, and mechanistic insights for leveraging this precursor to build medicinally relevant scaffolds, with a primary focus on quinazolines, quinazolinones, and related nitrogen- and sulfur-containing heterocycles. The protocols described are designed for reproducibility and scalability, providing researchers in drug discovery and materials science with a practical toolkit for innovation.
Introduction: The Strategic Value of this compound
The strategic placement of the amino, chloro, and cyano groups on the benzene ring makes this compound an ideal substrate for a variety of cyclization and functionalization reactions. The nucleophilic amino group serves as a primary handle for annulation reactions, the nitrile group can act as an electrophile or participate in cyclocondensations, and the chloro group opens avenues for transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. This multi-functionality allows for the controlled, regioselective synthesis of complex molecules from a simple, commercially available precursor.
The primary application of this building block lies in the synthesis of quinazolines and their derivatives, which are core structures in numerous FDA-approved drugs known for their wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties[1][2][3]. This guide will explore the key synthetic pathways emanating from this versatile starting material.
Synthesis of Quinazoline Derivatives
The quinazoline scaffold is arguably the most accessible heterocyclic system from 2-aminobenzonitrile derivatives. The reaction strategy typically involves the construction of the pyrimidine ring onto the existing benzene nucleus.
Pathway to 2,4-Diaminoquinazolines via [4+2] Annulation
A robust and efficient method for constructing the quinazoline core is the acid- or Lewis acid-mediated [4+2] annulation of 2-aminobenzonitriles with carbodiimides or cyanamides. This reaction provides direct access to highly functionalized quinazolines, which are key pharmacophores in drugs like the antihypertensive agent prazosin and the anticancer agent trimetrexate[4].
Causality Behind the Method: The reaction proceeds through the activation of the carbodiimide by a Lewis acid (e.g., SnCl₄) or a protic acid, making it more electrophilic. The nucleophilic exocyclic amino group of this compound attacks the activated carbodiimide, initiating a cascade that leads to the cyclized product. The choice of substituents on the carbodiimide can selectively direct the reaction to yield either 2,4-diaminoquinazolines or 2-amino-4-iminoquinazolines[5].
Caption: Workflow for the synthesis of quinazoline derivatives.
Protocol 2.1.1: Synthesis of 8-Chloro-N2,N4-dicyclohexylquinazoline-2,4-diamine
This protocol is adapted from methodologies described for the synthesis of 2,4-diaminoquinazolines from 2-aminobenzonitriles and carbodiimides[5].
-
1. Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 mmol, 152.6 mg) in anhydrous dioxane (10 mL).
-
2. Addition of Carbodiimide: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 mmol, 247.4 mg) to the solution.
-
3. Reaction Initiation: Add tin(IV) chloride (SnCl₄) (1.2 mmol, 0.14 mL) dropwise to the stirred mixture at room temperature. An exothermic reaction may be observed.
-
4. Reaction Monitoring: Stir the reaction mixture at 80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v). The reaction is typically complete within 6-12 hours.
-
5. Work-up: After completion, cool the reaction mixture to room temperature and quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL).
-
6. Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
7. Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2,4-diaminoquinazoline product.
Pathway to 4(3H)-Quinazolinones
The synthesis of 4(3H)-quinazolinones often involves the reaction of an anthranilic acid derivative with a suitable one-carbon synthon. While this compound is not an anthranilic acid, it can be envisioned as a precursor. A more direct route involves building the second ring from other reagents. A common strategy is to first form a benzoxazinone intermediate, which is then converted to the quinazolinone[6].
Microwave-Assisted Synthesis: Modern synthetic methods often employ microwave irradiation to accelerate reaction rates and improve yields. For instance, the conversion of a 2-substituted-benzoxazinone with hydrazine hydrate to a 3-amino-quinazolin-4(3H)-one can be reduced from 10 hours under conventional heating to just 5 minutes using a microwave reactor, with an increase in yield.
| Method | Reaction Time | Yield (%) | Reference |
| Conventional Heating (Reflux) | 10 hours | 79% | |
| Microwave Irradiation (800W) | 5 minutes | 87% | |
| Table 1: Comparison of conventional vs. microwave-assisted synthesis for a 3-amino-2-substituted-quinazolin-4(3H)-one. |
Protocol 2.2.1: Two-Step Synthesis of 3-Amino-8-chloro-2-phenylquinazolin-4(3H)-one
This protocol is a conceptual adaptation based on the well-established Niementowski quinazolinone synthesis and modern modifications[6][7].
Step A: Synthesis of 2-Benzamido-3-chlorobenzonitrile
-
1. Acylation: Dissolve this compound (1.0 mmol, 152.6 mg) in anhydrous pyridine (5 mL) in an ice bath.
-
2. Reagent Addition: Slowly add benzoyl chloride (1.1 mmol, 0.13 mL).
-
3. Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
4. Work-up: Pour the reaction mixture into ice-cold water (50 mL). Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to yield 2-benzamido-3-chlorobenzonitrile.
Step B: Oxidative Cyclization to the Quinazolinone
-
1. Reaction Setup: Suspend the 2-benzamido-3-chlorobenzonitrile (1.0 mmol) from Step A in 10 mL of 2M sodium hydroxide solution.
-
2. Oxidation: Add hydrogen peroxide (30% aqueous solution, 5.0 mmol) dropwise while stirring vigorously.
-
3. Cyclization: Heat the mixture to 80 °C for 2 hours. The nitrile group hydrolyzes to an amide, and concomitant cyclization occurs.
-
4. Work-up: Cool the mixture to room temperature and acidify with 2M hydrochloric acid until a precipitate forms.
-
5. Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the desired 8-chloro-2-phenylquinazolin-4(3H)-one.
Synthesis of Fused Thiazoles and Other Sulfur-Containing Heterocycles
The nucleophilic amino group readily reacts with sulfur-based electrophiles like carbon disulfide (CS₂) and isothiocyanates, providing entry into sulfur-containing heterocyclic systems.
Reaction with Isothiocyanates to form Thiourea Derivatives
The reaction of this compound with an acyl isothiocyanate serves as a cornerstone for synthesizing more complex heterocyclic systems. The initially formed thiourea derivative is a versatile intermediate that can undergo subsequent intramolecular cyclization. The strong electron-withdrawing nature of the acyl group enhances the reactivity of the isothiocyanate[8].
Mechanistic Insight: The reaction is a nucleophilic addition of the primary amino group to the electrophilic carbon of the isothiocyanate. This reaction is typically fast and proceeds under mild conditions. The resulting N,N'-disubstituted thiourea can then be cyclized, often by targeting the nitrile group or the ortho-chloro position.
Caption: Synthetic pathway to fused sulfur heterocycles.
Protocol 3.1.1: Synthesis of 1-(2-Chloro-6-cyanophenyl)-3-benzoylthiourea
This protocol is based on standard procedures for the synthesis of thioureas from primary amines and isothiocyanates[8][9].
-
1. Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol, 152.6 mg) in anhydrous acetone (15 mL).
-
2. Addition of Isothiocyanate: Add benzoyl isothiocyanate (1.0 mmol, 163.2 mg) to the solution at room temperature.
-
3. Reaction: Stir the mixture at room temperature for 1-2 hours. The product often precipitates directly from the reaction mixture.
-
4. Monitoring and Isolation: Monitor the reaction by TLC. If precipitation occurs, collect the solid product by vacuum filtration. If the product remains in solution, remove the solvent under reduced pressure.
-
5. Purification: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials. The product is often pure enough for subsequent steps, but can be recrystallized from an ethanol/water mixture if necessary. This thiourea intermediate is now primed for various cyclization reactions to form fused heterocycles.
Conclusion
This compound stands out as a privileged scaffold for the synthesis of diverse and medicinally relevant heterocyclic compounds. The methodologies presented herein, from direct annulations to form quinazolines to the construction of sulfur-containing systems, demonstrate the synthetic power embedded in this simple precursor. The provided protocols, grounded in established chemical principles, offer a reliable starting point for researchers to explore new chemical space. Future work will undoubtedly uncover novel transformations, further cementing the role of this compound as a key building block in the library of synthetic chemistry.
References
- Filla, A., Sari, Y., & Hamidah, I. (2021). Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. Molekul, 16(2), 136-143.
-
ResearchGate. (n.d.). Synthetic route for the synthesis of quinazoline derivatives (7–27). Available at: [Link]
-
Asif, M. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 11(3), 803–809. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Available at: [Link]
-
Lin, Y., et al. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 12(12), 1447. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2,4‐Diaminoquinazolines and 2‐Amino‐4‐iminoquinazolines via Substrate‐Controlled Annulation of 2‐Aminobenzonitriles and Carbodiimides. Available at: [Link]
-
Chem-Station. (2014). Thorpe-Ziegler Reaction. Available at: [Link]
-
Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. Available at: [Link]
-
Basma, A., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 492-510. Available at: [Link]
-
Shawali, A. S., & El-Shehry, M. F. (2015). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc, 2015(6), 206-245. Available at: [Link]
-
ResearchGate. (n.d.). Reactions of Carbon Disulfide with N-Nucleophiles. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Medicinally Important Heterocyclic Compounds [openmedicinalchemistryjournal.com]
- 4. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazolinone synthesis [organic-chemistry.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
Reaction Mechanisms and Synthetic Protocols Involving 3-Amino-2-chlorobenzonitrile
An Application Guide for Researchers
Introduction: 3-Amino-2-chlorobenzonitrile is a highly versatile and valuable building block in modern organic synthesis. Its unique trifunctional arrangement—an aromatic amine, a halogen, and a nitrile group in a specific ortho/meta relationship—provides a rich platform for a diverse array of chemical transformations. The electron-withdrawing nature of the cyano group, combined with the nucleophilic and directing properties of the amino group, creates a nuanced reactivity profile. The chlorine atom serves as a competent leaving group for nucleophilic substitution and a handle for metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the primary reaction mechanisms involving this scaffold, complete with detailed protocols and mechanistic insights tailored for researchers, scientists, and professionals in drug development.
Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
The aromatic ring of this compound is moderately activated towards nucleophilic attack due to the presence of the electron-withdrawing nitrile group. While a single cyano group provides less activation than a nitro group, its influence, particularly when combined with the ortho-amino group, is significant for facilitating SNAr reactions.
Mechanistic Principles
Nucleophilic aromatic substitution (SNAr) is a two-step process distinct from SN1 and SN2 reactions.[1][2] The reaction proceeds via an addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine (the ipso-carbon). This step is typically rate-determining. The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The negative charge is delocalized across the aromatic ring and is particularly stabilized by the electron-withdrawing cyano group.
-
Elimination: The leaving group (chloride ion) is expelled from the Meisenheimer complex, which restores the aromaticity of the ring and yields the final substituted product.[1]
The ortho-amino group plays a dual role; while it is an activating group for electrophilic substitution, in this context, it can influence the reaction rate and regioselectivity through hydrogen bonding or by modifying the electronic properties of the ring.
Sources
Application Notes & Protocols: 3-Amino-2-chlorobenzonitrile as a Strategic Precursor in the Synthesis of Fused Heterocyclic Pharmaceuticals
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 3-Amino-2-chlorobenzonitrile
In the landscape of modern medicinal chemistry, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and overall success of a synthetic campaign.[1] this compound is a deceptively simple molecule that offers a powerful combination of reactive handles, making it a highly strategic precursor for the synthesis of complex pharmaceutical intermediates. Its utility is rooted in three key structural features:
-
An ortho-Amino-Nitrile Moiety: The adjacent amino and nitrile groups are perfectly poised for cyclization reactions, providing a direct and efficient route to construct fused heterocyclic systems.
-
A Chlorine Substituent: The chloro group serves a dual purpose. It can be retained in the final molecule to modulate electronic properties and occupy specific pockets in a biological target, or it can serve as a reactive handle for post-synthesis functionalization, typically via cross-coupling or nucleophilic aromatic substitution (SNAr) reactions.
-
An Aromatic Scaffold: The benzene ring provides a rigid core upon which further complexity can be built, forming the foundation of many pharmacologically active scaffolds.
This guide provides an in-depth exploration of the primary application of this compound: its use in the synthesis of the quinazoline scaffold, a core component of numerous approved and investigational drugs, particularly in the field of oncology.[2]
Part 1: The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition
The quinazoline ring system is a fused aromatic heterocycle that has proven to be a "privileged scaffold" in drug discovery. Its rigid, planar structure is adept at presenting substituents in a well-defined three-dimensional orientation, making it an ideal platform for designing potent and selective enzyme inhibitors. This is particularly evident in the field of protein kinase inhibitors, where many successful drugs target the ATP-binding site of kinases.[3] The quinazoline core can effectively mimic the adenine portion of ATP, establishing key hydrogen bond interactions within the kinase hinge region, thereby anchoring the inhibitor and leading to potent inhibition.
Part 2: The Core Synthetic Strategy: From ortho-Amino-Nitrile to Quinazoline
The most powerful application of this compound is its conversion into a 2-chloro-substituted quinazoline core. This transformation relies on a cyclocondensation reaction where the ortho-amino-nitrile functionality reacts with a reagent that provides a single carbon atom to form the fused pyrimidine ring. A variety of C1-electrophiles can be employed, but one of the most effective and common methods involves the use of N,N-dimethylformamide dimethyl acetal (DMF-DMA).
The reaction proceeds in two conceptual stages:
-
Activation: The primary amino group of this compound attacks the highly electrophilic DMF-DMA, leading to the formation of a reactive N,N-dimethylformamidine intermediate.
-
Cyclization: This intermediate is then treated with a nucleophile, typically a primary amine. The amine displaces the dimethylamino group and the newly installed amino function undergoes an intramolecular cyclization by attacking the nitrile carbon. Tautomerization of the resulting imine yields the stable, aromatic 4-aminoquinazoline product.
This sequence provides a robust and modular route to highly functionalized quinazolines, where diversity can be introduced through the choice of the primary amine in the second stage.
Caption: General workflow for quinazoline synthesis.
Part 3: Detailed Experimental Protocol
This section provides a representative, field-proven protocol for the synthesis of a model 2-chloro-4-aminoquinazoline derivative.
Protocol Title: Two-Step Synthesis of 2-Chloro-4-(phenylamino)quinazoline from this compound.
Principle: This protocol demonstrates the power of the DMF-DMA mediated cyclization strategy. In the first step, this compound is converted to its corresponding formamidine derivative. This stable intermediate is then reacted with aniline in the presence of acetic acid, which catalyzes the cyclization to furnish the desired quinazoline product. This method avoids the need to isolate the potentially unstable product of the amine exchange before cyclization.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Commercial | |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | >97% | Commercial | Handle in a fume hood. |
| Toluene | Anhydrous | Commercial | |
| Aniline | >99%, ReagentPlus® | Commercial | |
| Glacial Acetic Acid | ACS Grade | Commercial | |
| 2-Propanol | ACS Grade | Commercial | For recrystallization. |
| Ethyl Acetate | ACS Grade | Commercial | For TLC and work-up. |
| Hexanes | ACS Grade | Commercial | For TLC and work-up. |
Step-by-Step Methodology
Step 1: Synthesis of N'-(2-chloro-6-cyanophenyl)-N,N-dimethylformamidine
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.00 g, 32.8 mmol).
-
Add anhydrous toluene (50 mL) to the flask.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (5.25 mL, 39.4 mmol, 1.2 eq.) to the suspension.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The starting material spot should be consumed, and a new, higher Rf spot corresponding to the product should appear.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the resulting solid product by vacuum filtration, wash with cold hexanes (2 x 15 mL), and dry under vacuum.
-
Expert Insight: The use of anhydrous toluene is crucial to prevent hydrolysis of the DMF-DMA reagent. Refluxing ensures the reaction goes to completion. The product is typically a stable, crystalline solid that can be used in the next step without further purification.
-
Step 2: Synthesis of 2-Chloro-4-(phenylamino)quinazoline
-
To a 100 mL round-bottom flask, add the N'-(2-chloro-6-cyanophenyl)-N,N-dimethylformamidine from Step 1 (5.0 g, 24.1 mmol).
-
Add 2-propanol (50 mL) followed by aniline (2.64 mL, 28.9 mmol, 1.2 eq.).
-
Add glacial acetic acid (1.38 mL, 24.1 mmol, 1.0 eq.).
-
Heat the reaction mixture to reflux (approx. 82 °C) for 4 hours. Monitor the reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexanes).
-
Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form.
-
Collect the crude product by vacuum filtration.
-
Recrystallize the crude solid from hot 2-propanol to yield the pure product as a crystalline solid.
-
Trustworthiness: This protocol is self-validating. The formation of the final product is confirmed by its precipitation from the reaction mixture upon cooling. The subsequent recrystallization step ensures high purity, which can be verified by melting point analysis and standard spectroscopic techniques (NMR, MS).
-
Expected Data
| Parameter | Expected Value |
| Final Product | 2-Chloro-4-(phenylamino)quinazoline |
| Appearance | Off-white to pale yellow crystalline solid |
| Yield | 75-85% (over two steps) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~9.9 (s, 1H, NH), 8.5-7.5 (m, 9H, Ar-H) |
| MS (ESI) | m/z 256.0 [M+H]⁺ |
Part 4: A Gateway to Chemical Diversity
The true power of using this compound lies in the synthetic versatility of the 2-chloro-4-aminoquinazoline intermediate. This molecule is not an endpoint but a launchpad for creating extensive libraries of analogues for structure-activity relationship (SAR) studies.
-
Diversification at the C4-Position: The primary amine used in Step 2 of the protocol can be readily varied. Using a diverse panel of commercially available primary amines (aliphatic, aromatic, heterocyclic) allows for the rapid exploration of the chemical space around the C4-substituent.
-
Functionalization at the C2-Position: The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr). It can be displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, under mild conditions. This allows for the introduction of a second vector of diversity.
-
Cross-Coupling Reactions: The C2-chloro handle can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form C-C or C-N bonds, further expanding the accessible chemical space.[4]
Caption: Diversification strategy from a key intermediate.
Conclusion
This compound is a high-value, strategic starting material for the synthesis of complex pharmaceuticals. Its intrinsic chemical reactivity, particularly the ortho-amino-nitrile arrangement, provides a direct and efficient pathway to the medicinally vital quinazoline scaffold. The protocols and strategies outlined in this guide demonstrate how this precursor enables not only the synthesis of a core structure but also serves as a gateway for extensive library generation. For researchers and scientists in drug discovery, mastering the chemistry of such versatile building blocks is fundamental to accelerating the development of new therapeutic agents.
References
-
T. Terungwa, et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]
-
T. Terungwa, et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. PubMed Central. Available at: [Link]
-
D. C. G. A. Pinto, et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances. Available at: [Link]
-
M. D. P. V. Marques, et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]
-
M. M. Halawa, et al. (2022). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]
-
H. Hassan, et al. (2021). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available at: [Link]
-
A. O. Abdelhamid, et al. (2016). Synthesis of New Pyrazolo[1,5-a]pyrimidine, Triazolo[4,3-a]pyrimidine Derivatives, and Thieno[2,3-b]pyridine Derivatives from Sodium 3-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate. ResearchGate. Available at: [Link]
-
N. N. Al-Hokbany, et al. (2016). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Medicinal Chemistry Research. Available at: [Link]
-
A. C. G. de Oliveira, et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. Available at: [Link]
-
S. Watanuki, et al. (2003). ACID-MEDIATED CYCLIZATION OF 3-BENZOYL-2-CYANOBUTYRONITRILE TO 2-AMINO-4-METHYL-5-PHENYLFURAN-3-CARBONITRILE. HETEROCYCLES. Available at: [Link]
-
N. O. M. Saleh, et al. (2021). Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies. RSC Medicinal Chemistry. Available at: [Link]
-
A. S. El-Awa, et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. Available at: [Link]
-
M. D. P. V. Marques, et al. (2022). Pyrazolo[1,5-a]pyrimidine with (a) the constituent rings and (b) the modified periphery in accordance with the retrosynthetic analysis. ResearchGate. Available at: [Link]
-
A. S. El-Awa, et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers. Available at: [Link]
-
A. F. M. M. Rahman, et al. (2021). Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. Journal of Islamic Pharmacy. Available at: [Link]
-
Pharmaceutical Technology Editors. (2011). Drug Substance Starting Material Selection. Pharmaceutical Technology. Available at: [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
Palladium-catalyzed cross-coupling reactions of 3-Amino-2-chlorobenzonitrile
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 3-Amino-2-chlorobenzonitrile
Authored by a Senior Application Scientist
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound as a versatile building block in palladium-catalyzed cross-coupling reactions. This guide moves beyond simple procedural lists to offer field-proven insights into the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.
Introduction: The Strategic Value of this compound
This compound is a highly valuable scaffold in modern organic synthesis, particularly in the pharmaceutical and materials science sectors. Its utility stems from the strategic arrangement of three distinct functional groups on the aromatic ring: an amino group, a chloro atom, and a nitrile moiety. This trifunctional nature provides multiple, orthogonal reactive handles for sequential chemical modifications. The ortho-disposition of the nucleophilic amino group and the electrophilic chloro atom, which is amenable to palladium-catalyzed cross-coupling, makes it an ideal precursor for constructing complex heterocyclic systems, most notably quinazolines and their derivatives.[1][2] These heterocyclic motifs are prevalent in a wide range of biologically active molecules and approved drugs.[3]
This guide details robust protocols for the four major classes of palladium-catalyzed cross-coupling reactions using this substrate: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. Each section provides a mechanistic overview, a detailed experimental protocol, and a rationale for the selection of catalysts, ligands, and reagents.
General Experimental Workflow
A successful cross-coupling reaction requires meticulous attention to establishing and maintaining an inert atmosphere to protect the sensitive Pd(0) catalyst from oxygen. The following workflow represents a generalized procedure.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl compounds. It involves the coupling of an organohalide with an organoboron species, typically a boronic acid. For this compound, this reaction provides a direct route to introduce new aryl or heteroaryl substituents at the C2 position.
Mechanistic Insight
The catalytic cycle is initiated by the oxidative addition of the aryl chloride to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[4][5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Protocol: Synthesis of 3-Amino-2-(p-tolyl)benzonitrile
Rationale: This protocol uses a Pd(II) precatalyst, Pd(OAc)₂, which is reduced in situ to the active Pd(0) species.[6] A phosphine ligand like PPh₃ stabilizes the catalyst. A base such as K₂CO₃ is crucial for activating the boronic acid for the transmetalation step.[7] A biphasic solvent system like toluene/water is often effective.
Materials:
-
This compound (1.0 mmol, 152.6 mg)
-
p-Tolylboronic acid (1.2 mmol, 163.0 mg)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 276.4 mg)
-
Toluene (5 mL, degassed)
-
Water (1 mL, degassed)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, p-tolylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed toluene and water via syringe.
-
Stir the reaction mixture vigorously and heat to 90 °C in a preheated oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.[8]
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 85-95% |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 80-92% |
| Thiophen-3-ylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 88-98% |
Buchwald-Hartwig Amination: C(sp²)–N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a transformation that is otherwise challenging.[9][10] For this compound, this reaction is less common as the starting material already contains an amino group. However, it is a critical reaction for analogous substrates and demonstrates the versatility of palladium catalysis. The principles are directly applicable if the amino group were protected or replaced.
Mechanistic Insight
The reaction mechanism is similar to the Suzuki coupling but involves an amine nucleophile. A key step is the deprotonation of the coordinated amine by a strong base to form a palladium-amido complex, which then undergoes reductive elimination.[9] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., X-Phos, RuPhos) accelerate the reductive elimination step, which is often rate-limiting.[11]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Application Protocol: Synthesis of 2-(Anilino)-3-aminobenzonitrile
Rationale: This protocol employs a highly active catalyst system. Pd₂(dba)₃ is a stable Pd(0) source, and a sterically hindered biarylphosphine ligand like X-Phos is used to promote the challenging C-N bond formation.[11] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine coupling partner.[11] Anhydrous, non-protic solvents like toluene or dioxane are essential.
Materials:
-
This compound (1.0 mmol, 152.6 mg)
-
Aniline (1.2 mmol, 111.7 mg, 109 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.03 mmol, 14.3 mg)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 134.5 mg)
-
Toluene (5 mL, anhydrous)
Procedure:
-
Inside a glovebox, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and X-Phos to a dry Schlenk tube containing a magnetic stir bar.
-
Remove the tube from the glovebox, add anhydrous toluene, followed by aniline via syringe.
-
Seal the tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the mixture vigorously. Monitor the reaction progress by LC-MS. Reactions are often complete in 2-16 hours.
-
After completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired diarylamine product.
| Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield |
| Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 110 | 80-90% |
| Benzylamine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 75-88% |
| Aniline | Pd₂(dba)₃ / X-Phos | NaOt-Bu | Toluene | 110 | 85-95% |
Sonogashira Coupling: C(sp²)–C(sp) Bond Formation
The Sonogashira coupling is the premier method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[12] This reaction is invaluable for synthesizing arylalkynes, which are precursors to many complex molecules and conjugated materials.
Mechanistic Insight
The Sonogashira reaction uniquely employs a dual catalytic system. The palladium cycle is similar to other cross-couplings. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[12] This species then undergoes transmetalation with the Ar-Pd(II)-X complex, facilitating the C-C bond formation. An amine base is used to deprotonate the alkyne and neutralize the HX byproduct.[13]
Application Protocol: Synthesis of 3-Amino-2-(phenylethynyl)benzonitrile
Rationale: The classic Sonogashira conditions use a Pd(II) catalyst like PdCl₂(PPh₃)₂, which is reduced in situ, and a copper(I) salt, typically CuI.[14] An amine like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) serves as both the base and often as the solvent.
Materials:
-
This compound (1.0 mmol, 152.6 mg)
-
Phenylacetylene (1.2 mmol, 122.6 mg, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 14.0 mg)
-
Copper(I) Iodide (CuI, 0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N, 5 mL, degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add degassed triethylamine followed by phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature or heat gently to 40-60 °C to increase the rate.
-
Monitor the reaction by TLC. The formation of a thick precipitate (triethylammonium chloride) is often indicative of reaction progress.
-
Once the starting material is consumed (typically 2-8 hours), dilute the mixture with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Alkyne Partner | Catalyst System | Base/Solvent | Temp (°C) | Typical Yield |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 50 | 85-95% |
| 1-Hexyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH | 60 | 80-90% |
| (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 40 | 90-98% |
Heck Reaction: C(sp²)–C(sp²) Vinylation
The Mizoroki-Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, providing a powerful tool for C-C bond formation.[15] This reaction is particularly useful for synthesizing stilbenes, cinnamates, and other vinylated aromatic compounds.
Mechanistic Insight
The Heck reaction cycle involves oxidative addition of the aryl halide to Pd(0), followed by coordination and migratory insertion of the alkene into the Aryl-Pd bond. The final step is a β-hydride elimination, which forms the alkene product and a hydrido-palladium complex. A base is required to regenerate the Pd(0) catalyst from this complex.[16]
Application Protocol: Synthesis of (E)-3-Amino-2-styrylbenzonitrile
Rationale: This protocol uses Pd(OAc)₂ as a robust precatalyst. A base like triethylamine (Et₃N) is used to neutralize the H-X formed during the catalytic cycle.[16] A polar aprotic solvent like DMF or NMP is typically employed to facilitate the reaction.
Materials:
-
This compound (1.0 mmol, 152.6 mg)
-
Styrene (1.5 mmol, 156.2 mg, 172 µL)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triethylamine (Et₃N, 2.0 mmol, 202.4 mg, 279 µL)
-
N,N-Dimethylformamide (DMF, 5 mL, anhydrous)
Procedure:
-
Add this compound, Pd(OAc)₂, and a stir bar to a dry Schlenk tube.
-
Seal the tube, evacuate, and backfill with an inert gas three times.
-
Add anhydrous DMF, triethylamine, and styrene via syringe.
-
Heat the sealed tube in a preheated oil bath at 120-140 °C.
-
Stir the mixture vigorously for 12-24 hours. Monitor progress by LC-MS.
-
Cool the reaction to room temperature and pour it into water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to obtain the desired vinylated product.
| Alkene Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield |
| Styrene | Pd(OAc)₂ | Et₃N | DMF | 120 | 70-85% |
| Ethyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | DMAc | 130 | 75-90% |
| 4-Vinylpyridine | Pd(OAc)₂ / PPh₃ | NaOAc | NMP | 140 | 65-80% |
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Synthetic route for the synthesis of quinazoline derivatives (7–27) - ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation - E-Journal UIN Malang. Available at: [Link]
-
Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. Available at: [Link]
-
Design, Synthesis and Biological Screening of Novel 3-Amino Quinazolines as Antiulcer Agents. Available at: [Link]
-
Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PMC - NIH. Available at: [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. Available at: [Link]
-
Heck reaction - Wikipedia. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]
-
Exploring the Versatility: Applications of 4-Amino-3-chlorobenzonitrile in Various Industries. Available at: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
The Buchwald-Hartwig Amination Reaction - YouTube. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - RSC Publishing. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
-
Heck Reaction - Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. Available at: [Link]
-
Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective - MDPI. Available at: [Link]
-
Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation - Arkivoc. Available at: [Link]
-
(PDF) Recent Advances in Sonogashira Reactions - ResearchGate. Available at: [Link]
-
Oxidative Mizoroki–Heck reaction of unprotected cinnamylamines at ambient temperature under air - RSC Blogs. Available at: [Link]
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids: a convenient method for synthesis of thienyl ketones | Request PDF - ResearchGate. Available at: [Link]
-
ChemInform Abstract: Palladium-Catalyzed Mizoroki-Heck Type Reaction with Aryl Trialkoxysilanes Using Hyrazone Ligands. - ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 3-Amino-2-chlorobenzonitrile Synthesis
Welcome to the technical support center for the synthesis of 3-Amino-2-chlorobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues that can lead to diminished yields. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step protocols, and offer data-driven advice to enhance the efficiency and reproducibility of your experiments.
Section 1: Foundational Principles of Synthesis
The most prevalent and reliable method for synthesizing this compound is through a two-step process commencing from a suitable aniline precursor, such as 2-chloro-3-nitroaniline, which is then reduced to the diamine, followed by a selective diazotization and Sandmeyer reaction. However, a more direct and commonly employed laboratory-scale approach involves the Sandmeyer reaction on 2-amino-6-chlorobenzonitrile. This guide will focus on the critical Sandmeyer cyanation reaction, a powerful transformation for converting aryl amines into aryl nitriles via a diazonium salt intermediate.[1][2]
The overall transformation consists of two fundamental stages:
-
Diazotization: The conversion of the primary aromatic amine to a diazonium salt using a nitrosating agent (commonly sodium nitrite) in an acidic medium at low temperatures.
-
Sandmeyer Reaction (Cyanation): The copper(I) cyanide-catalyzed displacement of the diazonium group with a cyanide nucleophile, which releases nitrogen gas and forms the desired benzonitrile.[3]
Understanding the radical-nucleophilic aromatic substitution (SRNAr) mechanism of the Sandmeyer reaction is crucial for troubleshooting. The process is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This generates an aryl radical and dinitrogen, followed by the transfer of the cyanide ligand from a copper(II) species to the radical, which regenerates the copper(I) catalyst.[1][2]
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the synthesis, providing explanations for the underlying causes and actionable solutions.
Q1: My overall yield is critically low. What is the most systematic way to troubleshoot the process?
A low overall yield can stem from issues in the diazotization, the Sandmeyer reaction, or the final workup and purification. A logical, stepwise approach is essential for identifying the root cause.
Systematic Troubleshooting Workflow:
Caption: A decision tree for troubleshooting low synthesis yields.
Q2: I'm observing a brown, tarry substance and vigorous gas evolution during the diazotization step, even at low temperatures. What's going wrong?
This is a classic sign of premature diazonium salt decomposition. The diazonium group is an excellent leaving group (N₂ gas), but it is only metastable, even at 0-5 °C.[3]
-
Causality:
-
Inadequate Cooling: The most common cause. Localized "hot spots" in the reaction mixture due to slow heat dissipation can initiate decomposition.
-
Slow Nitrite Addition: Adding the sodium nitrite solution too slowly can prolong the reaction time, increasing the window for decomposition. Conversely, adding it too quickly can cause a dangerous exotherm.
-
Insufficient Acid: A sufficient excess of acid is required to maintain a low pH and prevent the formation of diazoamino compounds, which are unstable and can lead to side reactions.
-
-
Solutions:
-
Temperature Control: Ensure the reaction vessel is immersed in an efficient ice/salt bath. Monitor the internal temperature of the reaction mixture, not just the bath temperature. Keep it strictly between 0 and 5 °C.
-
Reagent Addition: Add the aqueous solution of sodium nitrite dropwise via an addition funnel, with the tip of the funnel below the surface of the reaction mixture to prevent localized high concentrations. The addition should be steady and controlled to maintain the target temperature.
-
Acid Stoichiometry: Use at least 2.5-3 equivalents of acid (e.g., HCl) relative to the starting amine. One equivalent protonates the amine, one is consumed in forming nitrous acid, and the excess maintains acidity.
-
Q3: The final cyanation step is sluggish, and my yield is poor. How can I improve the efficiency of the Sandmeyer reaction itself?
An inefficient Sandmeyer reaction typically points to issues with the copper(I) cyanide catalyst or suboptimal reaction conditions.
-
Causality:
-
Catalyst Quality: Copper(I) salts are susceptible to oxidation to the less active copper(II) state. Using old or poorly stored CuCN can drastically reduce catalytic activity.
-
Reaction Temperature: While the reaction requires some thermal energy to proceed, excessive heat can promote the formation of byproducts, such as phenols from the reaction of the aryl radical with water.
-
Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the single-electron transfer mechanism.
-
-
Solutions:
-
Use High-Quality CuCN: Use freshly opened, high-purity CuCN or prepare it fresh if necessary.
-
Optimize Temperature: The Sandmeyer cyanation is often run at slightly elevated temperatures (e.g., room temperature to 60 °C) after the cold diazonium salt solution is added. Monitor the reaction by TLC to determine the optimal balance between reaction rate and byproduct formation.
-
Consider Complexing Agents: In some cases, the use of a complexing agent like pyridine can stabilize the copper catalyst and suppress side reactions, potentially improving yields.[4]
-
Q4: My final product is contaminated with a significant amount of a phenolic byproduct. How do I prevent this?
The formation of 2-chloro-3-hydroxybenzonitrile is a common side reaction resulting from the reaction of the aryl diazonium cation or the aryl radical with water.
-
Causality:
-
Decomposition of Diazonium Salt: If the diazonium salt solution is allowed to warm up or stand for too long before the addition of the CuCN catalyst, it will decompose to form a phenol.[1]
-
Excess Water in Sandmeyer Step: A high concentration of water during the cyanation step can compete with the cyanide nucleophile.
-
-
Solutions:
-
Use the Diazonium Salt Immediately: The aryl diazonium salt solution should be used immediately after its preparation. Do not store it.
-
Control Temperature During Addition: Add the cold diazonium salt solution slowly to the warmed CuCN suspension to ensure the Sandmeyer reaction occurs rapidly, outcompeting the decomposition pathway.
-
Minimize Water: While the diazotization is aqueous, ensure the copper cyanide portion of the reaction is not overly dilute.
-
Section 3: Validated Experimental Protocols
The following protocols are provided as a robust starting point for your synthesis.
Protocol 1: Diazotization of 2-Amino-6-chlorobenzonitrile
-
Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-6-chlorobenzonitrile (1.0 eq) in a 3M solution of hydrochloric acid (3.0 eq).
-
Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. Ensure vigorous stirring to create a fine, mobile slurry.
-
Nitrite Addition: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Confirmation: After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C. Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue). If the test is negative, add a small amount of additional sodium nitrite solution.
-
Immediate Use: The resulting cold diazonium salt solution is now ready and should be used immediately in the next step.
Protocol 2: Sandmeyer Cyanation
-
Catalyst Suspension: In a separate reaction vessel, suspend copper(I) cyanide (1.2 eq) in a suitable solvent (e.g., a mixture of toluene and water).
-
Heating: Gently warm the CuCN suspension to 40-50 °C with stirring.
-
Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution from Protocol 1 to the warm CuCN suspension. This step is often accompanied by vigorous evolution of nitrogen gas. Control the addition rate to maintain a steady effervescence and keep the reaction temperature below 60 °C.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at 50-60 °C for 1-2 hours, or until TLC analysis indicates the consumption of the intermediate.
Protocol 3: Product Isolation and Purification
-
Cooling and Quenching: Cool the reaction mixture to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. If using an organic solvent like toluene, separate the layers. Extract the aqueous layer two more times with the same organic solvent.
-
Washing: Combine the organic extracts and wash sequentially with a dilute sodium hydroxide solution (to remove any phenolic byproducts), water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by column chromatography on silica gel.[5]
Section 4: Data-Driven Optimization
The yield of the Sandmeyer reaction is highly dependent on several parameters. The following table summarizes typical conditions and their expected impact on the reaction outcome.
| Parameter | Condition | Rationale & Expected Outcome | Potential Issues |
| Catalyst | Fresh, high-purity CuCN | Ensures high catalytic activity for efficient C-CN bond formation.[6] | Old or oxidized catalyst (Cu(II)) leads to a sluggish or failed reaction. |
| Temperature | 40-60 °C | Provides sufficient energy for the reaction while minimizing thermal decomposition of the diazonium salt. | Temperatures > 70 °C can increase phenol byproduct formation. |
| Solvent | Toluene/Water Biphasic | Toluene helps dissolve the organic components, while water is necessary for the initial diazotization. | A single-phase aqueous system may lead to lower yields for hydrophobic substrates. |
| pH of Workup | Basic Wash (pH 9-10) | A wash with dilute NaOH or NaHCO₃ removes acidic impurities and phenolic byproducts. | A strongly basic wash could potentially hydrolyze the nitrile group under harsh conditions. |
Section 5: References
-
WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles - Google Patents.
-
Sandmeyer reaction - Wikipedia.
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.
-
Sandmeyer Reaction - Organic Chemistry Portal.
-
MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace - Google Patents.
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
-
Sandmeyer Reaction Mechanism - BYJU'S.
-
2-AMINO-3-CHLOROBENZONITRILE 53312-77-9 wiki - Guidechem.
-
CN101850264A - Production process for preparing chlorobenzonitrile by using ammoxidation method - Google Patents.
-
Method used for preparing 3-chlorobenzonitrile - Eureka | Patsnap.
-
US3742014A - Preparation of benzonitriles - Google Patents.
-
3-Aminobenzonitrile synthesis - ChemicalBook.
-
Synthesis of 4-amino-3-chlorobenzonitrile - PrepChem.com.
-
CN103102287A - Production process for preparing chlorobenzonitrile through ammoxidation - Google Patents.
-
3-Chlorobenzonitrile - Wikipedia.
-
Synthesis of 2-amino-5-chlorobenzonitrile - ChemicalBook.
-
Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion.
-
Preparation method of aminobenzonitrile - Eureka | Patsnap.
-
Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine - ChemicalBook.
-
United States Patent (19) - Googleapis.com.
-
CN101941923A - Preparation method of o-chlorobenzonitrile - Google Patents.
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 3-Amino-2-chlorobenzonitrile
Welcome to the technical support center for the purification of crude 3-Amino-2-chlorobenzonitrile (CAS 53312-76-8).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of this important chemical intermediate. The following information is curated to ensure scientific integrity and provide practical, field-proven insights.
I. Understanding the Compound and Potential Impurities
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[4][5] Its purity is critical for the success of subsequent reactions and the quality of the final product. Crude this compound may contain a variety of impurities stemming from the synthetic route, including unreacted starting materials, by-products, and decomposition products.
Common Precursors and Potential By-products:
| Precursor/Reaction | Potential Impurity | Rationale for Formation |
| 2,3-Dichloronitrobenzene | Isomeric aminobenzonitriles | Incomplete or non-selective reaction. |
| 2-Chloro-3-nitrobenzonitrile | Unreacted starting material | Incomplete reduction of the nitro group.[6] |
| Ammoxidation of 2-chlorotoluene | 2-Chlorotoluene, 2-chlorobenzamide | Incomplete ammoxidation or hydrolysis of the nitrile.[7][8][9][10] |
| 3-Amino-2-chlorobenzamide | Unreacted starting material | Incomplete dehydration to the nitrile. |
II. Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of crude this compound in a question-and-answer format.
Recrystallization Troubleshooting
Q1: My recrystallization of this compound resulted in a low yield. What are the likely causes and how can I improve it?
A1: Low yield in recrystallization is a common issue that can stem from several factors:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For aminobenzonitriles, which have both polar (amino, nitrile) and non-polar (chlorophenyl) features, a solvent system approach is often effective.
-
Troubleshooting:
-
Solvent Screening: Test a range of solvents and solvent mixtures. Good starting points include ethanol/water, isopropanol/water, toluene, or ethyl acetate/hexane mixtures.[11] A study on the related 2-amino-4-chlorobenzonitrile showed successful recrystallization from ethanol.[12]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will retain more of your product in the mother liquor upon cooling.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and minimizes the co-precipitation of impurities. Rapid cooling can trap impurities within the crystal lattice.
-
Mother Liquor Analysis: Concentrate the mother liquor and analyze it (e.g., by TLC or HPLC) to determine the amount of product lost. If a significant amount of product remains, a second crop of crystals may be obtained by further concentration and cooling, though this crop may be of lower purity.
-
-
Q2: The recrystallized this compound is still colored. How can I decolorize it?
A2: Colored impurities are often highly conjugated organic molecules.
-
Troubleshooting:
-
Activated Carbon Treatment: Add a small amount of activated carbon (charcoal) to the hot, dissolved solution before filtration. The activated carbon will adsorb many colored impurities.
-
Protocol: Add approximately 1-2% (w/w) of activated carbon relative to your crude product. Swirl the hot solution for a few minutes, then perform a hot filtration to remove the carbon. Caution: Do not add activated carbon to a boiling solution as this can cause violent bumping.
-
-
Solvent Selection: Some impurities may be selectively soluble in certain solvents. Washing the crude solid with a small amount of a solvent in which the desired product is sparingly soluble but the impurity is soluble can be effective.
-
Column Chromatography Troubleshooting
Q3: I am having difficulty separating this compound from a close-running impurity on a silica gel column. What can I do?
A3: Co-elution of impurities is a frequent challenge in chromatography.
-
Troubleshooting:
-
Optimize the Mobile Phase:
-
Solvent System: A common mobile phase for compounds of this polarity is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane. Systematically vary the ratio of these solvents to improve separation.
-
Ternary Mixtures: Consider adding a third solvent to the mobile phase. For example, a small amount of methanol or triethylamine (for basic compounds) can significantly alter the selectivity of the separation.
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase.
-
Alumina: Neutral or basic alumina can be effective for separating basic compounds like amines.
-
Reverse-Phase Chromatography: If the impurities are more polar than the product, reverse-phase chromatography (e.g., C18 silica gel) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) can provide excellent separation.[13]
-
-
Gradient Elution: Employing a solvent gradient, where the polarity of the mobile phase is gradually increased during the separation, can help to resolve closely eluting compounds.
-
Workflow for Column Chromatography Optimization:
Caption: Decision workflow for optimizing column chromatography.
Acid-Base Extraction Troubleshooting
Q4: I performed an acid-base extraction to remove acidic or basic impurities, but the recovery of this compound was low. Why might this have happened?
A4: Low recovery after an acid-base extraction can be due to several reasons. This compound is a basic compound and can be extracted into an aqueous acidic layer.
-
Troubleshooting:
-
Incomplete Neutralization: After extracting the amine into the aqueous acid layer, it must be neutralized with a base (e.g., NaOH or NaHCO₃) to precipitate the neutral amine.[14][15][16] Ensure the pH is sufficiently basic (pH 9-10) by checking with pH paper.[16]
-
Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping some of your product. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel.
-
Solubility in Aqueous Layer: Even in its neutral form, the compound may have some slight solubility in water. To minimize this loss, back-extract the aqueous layer with a fresh portion of the organic solvent after neutralization.[14]
-
Hydrolysis of the Nitrile: Prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can lead to the hydrolysis of the nitrile group to a carboxylic acid or amide.[4] Perform extractions at room temperature and minimize the time the compound is in contact with strong acids or bases.
-
Acid-Base Extraction Workflow:
Caption: Workflow for purification via acid-base extraction.
III. Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A1: The melting point is a key indicator of purity. While literature values can vary slightly, a sharp melting point is indicative of high purity. Some sources may list melting points for related isomers which can be a source of confusion. For instance, 4-Amino-2-chlorobenzonitrile has a reported melting point of 116-118 °C. It is crucial to confirm the identity of your product using spectroscopic methods.
Q2: What analytical techniques are best for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is one of the most powerful techniques for quantifying purity and detecting impurities.[17] Both normal-phase and reverse-phase methods can be developed.
-
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can provide excellent resolution and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard. Spectroscopic data for this compound is available in databases.[18]
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess purity and monitor the progress of a purification.
Q3: Are there any specific safety precautions I should take when handling this compound?
A3: Yes, standard laboratory safety practices should be strictly followed. This compound is a chemical irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Material Safety Data Sheet (MSDS/SDS): Consult the SDS for detailed safety and handling information before starting any work.
IV. Detailed Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, allow it to cool slightly, add a small amount of activated carbon, and gently heat for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove any insoluble impurities and the activated carbon.
-
To the hot filtrate, add water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with the initial mobile phase, collecting fractions.
-
Monitoring: Monitor the elution of the product by TLC.
-
Gradient (Optional): If necessary, gradually increase the polarity of the mobile phase (e.g., to 90:10 Hexane:Ethyl Acetate) to elute the product.
-
Fraction Pooling: Combine the pure fractions, as determined by TLC, and evaporate the solvent under reduced pressure to obtain the purified product.
V. References
-
Acid-Base Extraction. (n.d.). Retrieved from University of California, Davis, Chem 118A Lab Manual.
-
Apollo Scientific. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Tips and Tricks: Recrystallization. Retrieved from --INVALID-LINK--
-
Separation of a Three-Component Organic Mixture using Extraction Techniques and Acid-Base. (n.d.). Retrieved from a lab manual, specific institution not identified.
-
Experiment 5 — Acid-Base Chemistry and Extraction. (n.d.). Retrieved from a university lab manual, specific institution not identified.
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from --INVALID-LINK--
-
Bock, T., et al. (1996). Process for the preparation of substituted 3-aminobenzonitriles. Google Patents. WO1996011906A1.
-
Mahajan, S. S., & Mahalakshmi, A. (2006). Synthesis of 2-amino-5-chlorobenzonitrile. Indian Journal of Chemistry - Section B, 45(5), 1299-1300.
-
The Royal Society of Chemistry. (n.d.). The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. RSC Medicinal Chemistry.
-
AbacipharmTech. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Grivsky, E. M. (1971). United States Patent 3,706,747.
-
ChemicalBook. (2025, July 16). This compound. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Clorazepate. Retrieved from --INVALID-LINK--
-
Malaysian Journal of Analytical Sciences. (2024, February 28). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.
-
PubChem. (n.d.). 2-Chlorobenzonitrile. Retrieved from --INVALID-LINK--
-
CN101850264A. (n.d.). Production process for preparing chlorobenzonitrile by using ammoxidation method. Google Patents.
-
Bathula, H. B., et al. (2017). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. New Journal of Chemistry, 41(24), 14887-14896.
-
PubChem. (n.d.). 3-Aminobenzonitrile. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). 3-Chlorobenzonitrile. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-AMINO-3-CHLOROBENZONITRILE. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
-
ResearchGate. (2017, July 23). How can I purify impure benzonitrile?. Retrieved from --INVALID-LINK--
-
CAS Common Chemistry. (n.d.). 4-Amino-2-chlorobenzonitrile. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 3-Aminobenzonitrile 99. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). 3-Amino-4-chlorobenzonitrile. Retrieved from --INVALID-LINK--
-
Biocompare. (n.d.). Chromatography and Separation. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-Amino-2-chlorobenzonitrile 99. Retrieved from --INVALID-LINK--
-
CN103102287A. (n.d.). Method used for preparing 3-chlorobenzonitrile. Eureka | Patsnap.
-
CN103102287A. (n.d.). Production process for preparing chlorobenzonitrile through ammoxidation. Google Patents.
-
ChemicalBook. (n.d.). This compound(53312-76-8) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
CN101941923A. (n.d.). Preparation method of o-chlorobenzonitrile. Google Patents.
References
- 1. 53312-76-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. This compound | 53312-76-8 [chemicalbook.com]
- 4. WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles - Google Patents [patents.google.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. CN101850264A - Production process for preparing chlorobenzonitrile by using ammoxidation method - Google Patents [patents.google.com]
- 8. One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 3-Chlorobenzonitrile - Wikipedia [en.wikipedia.org]
- 10. CN103102287A - Production process for preparing chlorobenzonitrile through ammoxidation - Google Patents [patents.google.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. One moment, please... [mjas.analis.com.my]
- 13. rsc.org [rsc.org]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound(53312-76-8) 1H NMR [m.chemicalbook.com]
Technical Support Center: Optimization of Catalyst Loading for 3-Amino-2-chlorobenzonitrile Cross-Coupling
Welcome to the Technical Support Center for the cross-coupling of 3-Amino-2-chlorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this challenging transformation. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying scientific reasoning to empower you to solve problems effectively in your laboratory.
The cross-coupling of this compound presents a unique set of challenges due to the electronic properties and coordinating nature of the amino and cyano functional groups, which can interact with and potentially inhibit the palladium catalyst.[1][2] Furthermore, the use of an aryl chloride as the electrophile necessitates a highly active catalyst system to facilitate the often rate-limiting oxidative addition step.[1] This guide will provide a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the cross-coupling of this compound.
Q1: Why is this compound considered a "challenging" substrate for cross-coupling reactions?
A1: The difficulty arises from two primary features of the molecule:
-
Catalyst Inhibition: The nitrogen atoms of the amino group and the nitrile group are Lewis basic and can coordinate to the palladium catalyst. This coordination can occupy active sites, leading to catalyst inhibition or deactivation and preventing it from participating effectively in the catalytic cycle.[1][2]
-
Aryl Chloride Reactivity: The carbon-chlorine bond is significantly stronger and less reactive than corresponding carbon-bromine or carbon-iodine bonds. Consequently, the oxidative addition of the aryl chloride to the Pd(0) center is more difficult and often requires more specialized, highly active catalyst systems.[1]
Q2: How do I choose an initial catalyst system for this substrate?
A2: For a challenging aryl chloride, standard catalysts like Pd(PPh₃)₄ are often ineffective.[1] A more robust starting point involves a combination of a palladium source and a specialized ligand.
-
Palladium Source: Using a Pd(0) source like Pd₂(dba)₃ or a stable, air- and moisture-tolerant Pd(II) precatalyst is advisable. Precatalysts are often preferred as they provide a reliable method for generating the active Pd(0) species in situ and can lead to more reproducible results.[3][4]
-
Ligand Selection: The key to success is often the ligand. For aryl chlorides, bulky, electron-rich phosphine ligands are the standard. These ligands promote the crucial oxidative addition step and help stabilize the active monoligated palladium(0) species.[3][5] Good starting points include Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[3][6]
Q3: What is the role of the base, and which one should I start with?
A3: The base plays a critical role, primarily in the transmetalation step of Suzuki-Miyaura coupling or in the deprotonation of the amine in Buchwald-Hartwig amination.[5][7] The choice of base must be carefully considered, as it can influence reaction rate and side product formation. For substrates containing potentially base-sensitive functional groups like a nitrile, excessively strong bases might lead to hydrolysis or other unwanted reactions.[4] A good starting point is to screen a range of bases, such as:
-
Potassium Phosphate (K₃PO₄): A moderately strong base, often effective in Suzuki couplings.
-
Potassium Carbonate (K₂CO₃): A milder base.
-
Cesium Carbonate (Cs₂CO₃): Often provides good results due to its solubility in organic solvents.
-
Sodium tert-butoxide (NaOtBu): A strong, non-nucleophilic base, commonly used in Buchwald-Hartwig aminations.
Q4: How critical is it to maintain an inert atmosphere?
A4: It is absolutely critical. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state, leading to reaction failure.[1][4] This can manifest as the formation of palladium black (precipitated palladium metal), which indicates catalyst decomposition.[8] All cross-coupling reactions should be set up using properly degassed solvents and under an inert atmosphere (e.g., nitrogen or argon). The most reliable method is to evacuate the reaction vessel and backfill it with inert gas, repeating this cycle three times.[4]
Troubleshooting Guide
This section provides a structured, problem-oriented approach to optimizing your reaction.
Problem 1: Low or No Conversion of Starting Material
This is the most common issue and can be caused by several factors. A systematic approach is the best way to diagnose the problem.
Caption: Decision flowchart for troubleshooting low conversion.
-
Inactive Catalyst System:
-
Cause: The palladium source may be old or degraded. The chosen ligand may not be suitable for activating the aryl chloride.
-
Solution: Always use a fresh batch of palladium catalyst or a reliable precatalyst.[8] For this compound, an initial screening of bulky, electron-rich phosphine ligands is highly recommended.[9]
-
| Parameter | Recommended Screening Conditions | Rationale |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts (e.g., G3/G4) | Precatalysts often offer higher stability and reproducibility.[3] |
| Ligand | SPhos, XPhos, RuPhos, cataCXium A | These ligands are proven to be effective for challenging aryl chlorides.[1][9] |
| Pd Loading | 1-3 mol% | Start with a higher loading for initial trials, then optimize downwards. |
| Pd:Ligand Ratio | 1:1 to 1:2 | For monodentate ligands, a 1:2 ratio is often optimal.[10] |
-
Suboptimal Reaction Conditions:
-
Cause: The base may not be strong enough, the solvent may not be appropriate, or the temperature may be too low.
-
Solution: Systematically screen these three critical parameters. The choice of solvent can dramatically influence reaction outcomes.[11][12] For example, polar aprotic solvents like DMF can sometimes alter selectivity or reaction rates.[13]
-
| Parameter | Recommended Screening Conditions | Rationale |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, NaOtBu | Base strength and solubility are key. Finely grinding solid bases can improve reactivity.[4] |
| Solvent | 1,4-Dioxane, Toluene, THF, DMF (often with 5-10% water for Suzuki) | Solvent polarity and coordinating ability can affect catalyst stability and activity.[11] |
| Temperature | 80 °C, 100 °C, 120 °C | Aryl chlorides typically require higher temperatures than bromides or iodides. |
-
Reagent Purity and Reaction Setup:
-
Cause: Impurities in starting materials or solvents can poison the catalyst. Insufficiently inert conditions can lead to catalyst decomposition.
-
Solution: Ensure all reagents are of high purity. Solvents should be anhydrous (if required by the specific protocol) and thoroughly degassed.[1][4] Monitor reaction progress using analytical techniques like TLC, LC-MS, or GC-MS to get a clear picture of the reaction profile.[14][15]
-
Problem 2: Formation of Significant Side Products
Even when conversion is observed, the desired product may be contaminated with byproducts. Identifying these can provide clues to solving the issue.
| Side Product | Identification | Likely Cause(s) | Suggested Solutions |
| Dehalogenation Product (3-Aminobenzonitrile) | Mass Spec (M-Cl+H) | Presence of hydride sources (e.g., solvent, base); highly active catalyst promoting hydrodehalogenation. | Ensure solvents are pure. Adjust the catalyst system; sometimes a slightly less active catalyst can be more selective.[16] |
| Homocoupling of Boronic Acid (Biaryl byproduct in Suzuki) | Mass Spec | Presence of oxygen oxidizing the Pd(0) catalyst; high temperature. | Rigorously degas the reaction mixture.[4] Lower the reaction temperature and extend the reaction time. |
| Protodeboronation (Boronic acid converted back to arene) | TLC/LC-MS | Excess water, strong base, or high temperatures leading to the cleavage of the C-B bond. | Use anhydrous solvents if possible, or minimize water content. Screen milder bases. Use a slight excess (1.1-1.2 equiv.) of the boronic acid.[2] |
Experimental Protocols
This section provides a robust starting point for your experiments.
General Protocol for Catalyst Loading Optimization (Suzuki-Miyaura Example)
This protocol is a general guideline and requires optimization for your specific arylboronic acid partner.
-
Reaction Setup:
-
To an oven-dried reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
In a separate vial, prepare a stock solution of the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in the reaction solvent.
-
Seal the reaction vial with a septum. Evacuate and backfill with argon or nitrogen three times.[4]
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe to the vial containing the solid reagents.
-
Add the required volume of the catalyst/ligand stock solution.
-
-
Reaction:
-
Place the vial in a preheated aluminum block on a magnetic stir plate set to the desired temperature (e.g., 100 °C).
-
Stir the reaction vigorously for the specified time (e.g., 12-24 hours).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.[14][17]
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Caption: A phased approach to catalyst loading optimization.
References
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing).
- Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing).
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
- Ligand electronic influence in Pd-catalyzed C-C coupling processes.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Cross-Coupling Reactions Guide.
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry.
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
- Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH.
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem.
- Technical Support Center: 3-Chloro-2-pyrazinamine Suzuki Coupling - Benchchem.
- Technical Support Center: Catalyst Selection for Efficient Coupling with 2-Amino-4-iodobenzonitrile - Benchchem.
- Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines - Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. scite.ai [scite.ai]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. jmcct.com [jmcct.com]
- 17. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
Technical Support Center: High-Purity Recrystallization of 3-Amino-2-chlorobenzonitrile
Welcome to the technical support guide for the purification of 3-Amino-2-chlorobenzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who require this intermediate in its highest possible purity for downstream applications. Achieving high purity is critical as residual impurities can lead to unwanted side-products, lower yields in subsequent synthetic steps, and complicate structural analysis.
This guide moves beyond a simple set of instructions. It provides a robust, field-tested protocol grounded in the fundamental principles of crystallization. We will explore the "why" behind each step, empowering you to troubleshoot effectively and adapt the methodology to your specific needs.
Core Protocol: Recrystallization of this compound
This protocol is a comprehensive workflow designed for purifying crude this compound. The primary goal is to remove both soluble and insoluble impurities by leveraging the compound's differential solubility in a chosen solvent system at varying temperatures.
Step 1: Solvent System Selection
The choice of solvent is the most critical factor for a successful recrystallization.[1][2] The ideal solvent should dissolve this compound sparingly or not at all at room temperature but completely at its boiling point. For aminobenzonitrile derivatives, moderately polar solvents or binary mixtures often yield the best results.[3][4]
Recommended Solvents for Screening:
-
Isopropanol (IPA)
-
Ethanol (EtOH)
-
Toluene
-
IPA/Water mixture
-
EtOH/Water mixture
Screening Procedure:
-
Place ~50 mg of your crude material into a small test tube.
-
Add the chosen solvent dropwise at room temperature, swirling after each addition. Note the solubility. The ideal solvent will not dissolve the solid readily.
-
If the solid is insoluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point.
-
Continue adding the hot solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe the quality and quantity of the crystals formed. A dense crop of well-defined crystals indicates a suitable solvent.
Step 2: The Recrystallization Workflow
The following workflow assumes a suitable solvent (e.g., Isopropanol) has been selected.
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask. A flask that is roughly half-full with the final solvent volume is ideal to minimize solvent evaporation.
-
Add a magnetic stir bar and the minimum amount of isopropanol to create a slurry.
-
Heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.
-
Add more hot isopropanol in small portions until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will significantly reduce your recovery yield.[5]
-
-
Decolorization (Optional but Recommended):
-
If the hot solution is colored (typically yellow to brown due to aerial oxidation or polymeric impurities), remove it from the heat source.
-
Allow the solution to cool slightly below its boiling point.
-
Add a small amount of activated charcoal (approx. 1-2% w/w of your compound) to the solution.
-
Return the flask to the hotplate and gently boil for 5-10 minutes. The charcoal will adsorb the colored impurities.[4]
-
-
Hot Gravity Filtration:
-
This step is crucial for removing insoluble impurities and the activated charcoal (if used). To prevent premature crystallization in the funnel, all equipment must be pre-heated.[6][7]
-
Place a stemless or short-stemmed funnel with fluted filter paper into the neck of a second, clean Erlenmeyer flask.
-
Heat the receiving flask on the hotplate with a small amount of the recrystallization solvent, allowing the hot vapor to warm the funnel and filter paper.
-
Quickly and carefully pour the hot solution containing your dissolved product through the fluted filter paper.
-
-
Crystallization (Cooling):
-
Cover the flask containing the hot, clear filtrate with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1]
-
Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
-
Isolation and Washing:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a minimum amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities clinging to the crystal surfaces.[5] Using solvent that is not chilled will dissolve some of your product, reducing the yield.
-
Continue to draw air through the filter cake for several minutes to partially dry the crystals.
-
-
Drying:
-
Transfer the purified crystals to a watch glass.
-
Dry the crystals to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.
-
Visualizing the Workflow
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the experiment in a direct question-and-answer format.
Q1: I've cooled my solution, but no crystals have formed. What should I do?
Answer: This is a common issue, typically arising from two main causes: using too much solvent or the formation of a supersaturated solution.[5][6]
-
Cause 1: Excessive Solvent: If too much solvent was added during the dissolution step, the solution is not saturated enough for crystals to form upon cooling.
-
Solution: Gently heat the solution to boil off a portion of the solvent (typically 10-20%). Then, allow it to cool again. This increases the concentration of the solute.[8]
-
-
Cause 2: Supersaturation: Sometimes, a solution can hold more dissolved solute than it theoretically should at a given temperature. Crystallization needs a nucleation point to begin.
-
Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic imperfections in the glass provide a surface for nucleation.[5][8]
-
Solution 2 (Seed Crystal): If you have a small crystal of pure this compound, add it to the solution. This "seed" crystal provides a template for further crystal growth.[8]
-
Q2: My product has "oiled out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often because the solution is too concentrated or cools too quickly.[6][8]
-
Solution 1: Re-dissolve and Dilute: Return the flask to the heat source. Add a small amount of additional hot solvent (10-15% more) to dissolve the oil completely. This lowers the saturation point, meaning the compound will begin to crystallize at a lower temperature. Then, allow the solution to cool much more slowly.[8][9]
-
Solution 2: Slower Cooling: Ensure the flask is not cooling too rapidly. Place it on an insulating surface (like a cork ring or folded paper towels) rather than directly on the benchtop.[8]
Q3: After recrystallization, my product is still yellow/brown. How can I get a colorless product?
Answer: A persistent color indicates the presence of colored impurities that were not fully removed. These are often highly conjugated or oxidized molecules.
-
Solution: Activated Charcoal Treatment: The most effective way to remove colored impurities is by using activated charcoal (also called activated carbon).[4][5] As described in Step 2 of the protocol, add a small amount of charcoal to the hot solution, boil briefly, and then remove it via hot gravity filtration. The charcoal has a high surface area that adsorbs the colored molecules. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
Q4: My final yield is very low. What went wrong?
Answer: A low yield is typically a result of procedural errors that can be easily corrected.
-
Possible Cause 1: Too Much Solvent: Using more than the minimum amount of hot solvent required for dissolution will leave a significant portion of your product dissolved in the mother liquor even after cooling.[5]
-
Possible Cause 2: Incomplete Cooling: Failing to cool the solution in an ice bath after it reaches room temperature will result in a lower yield, as the compound's solubility is likely still significant at room temperature.
-
Possible Cause 3: Improper Washing: Washing the collected crystals with room temperature or warm solvent, or using too large a volume of cold solvent, will dissolve a portion of your purified product. Always use a minimal amount of ice-cold solvent for the wash.[5]
-
Possible Cause 4: Premature Crystallization: Significant product loss can occur if the compound crystallizes in the filter paper during hot filtration. Ensure your filtration apparatus is properly pre-heated to prevent this.[6]
Q5: What are the primary safety concerns when working with this compound?
Answer: this compound and related chloro-amino aromatics should be handled with care. Based on safety data for similar compounds, it is classified as harmful.[10][11][12]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[12][13]
-
Required Precautions:
-
Always handle this compound in a certified chemical fume hood.[14]
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical safety goggles, and a lab coat.[10]
-
Avoid creating and inhaling dust.
-
In case of contact, immediately flush skin or eyes with copious amounts of water and seek medical attention.[11]
-
Quantitative Data Summary
The table below provides key data for solvents commonly considered for the recrystallization of polar organic molecules.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes on Suitability |
| Water | 100 | 80.1 | May be a good anti-solvent in a mixed system. Compound is likely poorly soluble.[3] |
| Ethanol | 78 | 24.5 | Good general-purpose polar solvent. Often works well for aminobenzonitriles.[4][15] |
| Isopropanol | 82 | 19.9 | Similar to ethanol, slightly less polar. A very common and effective recrystallization solvent. |
| Toluene | 111 | 2.4 | A non-polar option. Good for compounds that crystallize well; may be suitable if impurities are highly polar.[3] |
| Acetone | 56 | 21.0 | Its low boiling point can make it difficult to maintain a hot solution during filtration.[3] |
References
-
Department of Chemistry, University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?. Retrieved from [Link]
-
Williamson, K. L. (1972). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 49(8), 564. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization1. Retrieved from [Link]
-
Knowledge, Xi'an Faithful Biological Technology Co., Ltd. (2023). What is the synthetic route of 4-Aminobenzonitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88711138, 3-Amino-2-chlorobutanenitrile. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
Bogert, M. T., & Hand, W. F. (1906). SOME DERIVATIVES OF P-AMINOBENZONITRILE. Journal of the American Chemical Society, 28(1), 94-103. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
- Google Patents. (n.d.). MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace.
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). recrystallization.pdf. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16702, 3-Aminobenzonitrile. Retrieved from [Link]
-
Wikipedia. (n.d.). Clorazepate. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzonitrile-impurities. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 4-Amino-2-chlorobenzonitrile. Retrieved from [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 15. mjas.analis.com.my [mjas.analis.com.my]
Stability and degradation of 3-Amino-2-chlorobenzonitrile under reaction conditions
Introduction
3-Amino-2-chlorobenzonitrile is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its unique trifunctional structure, featuring an amino group, a chloro substituent, and a nitrile moiety on an aromatic ring, imparts a complex reactivity profile. Understanding the stability and degradation of this molecule is paramount for researchers in process development, formulation, and quality control to ensure reaction efficiency, product purity, and safety.
This guide serves as a dedicated technical support resource for professionals working with this compound. It provides in-depth troubleshooting advice for common experimental issues, answers frequently asked questions regarding its stability, and offers validated protocols for assessing its degradation. The information herein is synthesized from established chemical principles and analogous structures to provide a robust framework for your experimental work.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during reactions involving this compound, presented in a question-and-answer format to help you rapidly diagnose and resolve issues.
Question 1: My reaction mixture is turning dark brown/black upon heating or exposure to air. What is causing this discoloration and how can I prevent it?
Answer:
This is a classic sign of oxidative degradation of the aromatic amino group. Anilines, especially those on an electron-rich ring, are susceptible to oxidation, which can lead to the formation of highly colored polymeric impurities.
-
Causality: The amino group (-NH₂) can be oxidized by atmospheric oxygen, residual peroxides in solvents, or certain metal catalysts. This process often involves the formation of radical intermediates that polymerize into complex, colored structures. The rate of oxidation is typically accelerated by heat and light.
-
Troubleshooting Steps:
-
Inert Atmosphere: The most effective preventative measure is to run your reaction under an inert atmosphere. Purge the reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure of the inert gas throughout the experiment.
-
Solvent Purity: Use freshly distilled or sparged solvents to remove dissolved oxygen. Ethers, for example, are known to form peroxides upon storage; always test for and remove peroxides before use.
-
Antioxidants: For storage or less sensitive reactions, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be effective.
-
Temperature Control: Avoid excessive heating. If the reaction requires high temperatures, ensure the inert atmosphere is strictly maintained.
-
Question 2: I am observing a new, more polar impurity in my HPLC analysis after an aqueous workup, especially under acidic or basic conditions. What is this likely to be?
Answer:
The most probable cause is the hydrolysis of the nitrile group (-C≡N). The nitrile is susceptible to hydrolysis under both acidic and basic conditions, converting first to an amide and then to a carboxylic acid.
-
Plausible Degradation Pathway:
-
Step 1 (Amide Formation): this compound → 3-Amino-2-chlorobenzamide
-
Step 2 (Carboxylic Acid Formation): 3-Amino-2-chlorobenzamide → 3-Amino-2-chlorobenzoic acid
-
-
Mechanistic Insight:
-
Acid-Catalyzed Hydrolysis: The nitrile nitrogen is protonated, making the carbon more electrophilic and susceptible to attack by water.
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon. This pathway is generally faster and occurs under milder conditions than acid-catalyzed hydrolysis. Some ruthenium catalysts can also catalyze the hydrolysis of chlorobenzonitriles to the corresponding benzamide[1].
-
-
Confirmation & Prevention:
-
Co-injection: If commercially available, co-inject standards of 3-amino-2-chlorobenzamide and 3-amino-2-chlorobenzoic acid with your sample in the HPLC to confirm the identity of the impurity by retention time.
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to determine the molecular weight of the impurity. The expected mass increase would be +18 for the amide and +35 for the carboxylic acid (with the loss of nitrogen).
-
Control pH and Temperature: During workup, use cooled, dilute acids or bases and minimize the contact time. Neutralize the solution promptly once the desired separation is achieved.
-
Question 3: My yield is low, and I've isolated a byproduct where the chlorine atom has been replaced. What reaction conditions favor this side reaction?
Answer:
You are likely observing a nucleophilic aromatic substitution (SNAr) reaction at the C-Cl bond. While the chloro group is on an aromatic ring, its replacement can be facilitated by strong nucleophiles, high temperatures, and the presence of activating groups on the ring.
-
Causality: The amino and nitrile groups have opposing electronic effects that influence the ring's susceptibility to nucleophilic attack. The reaction is most likely to occur under the following conditions:
-
Strong Nucleophiles: Use of potent nucleophiles like alkoxides, thiolates, or even excess amine reagents at high temperatures.
-
High Temperatures: SNAr reactions often require significant thermal energy to overcome the activation barrier.
-
Catalysis: Certain transition metal catalysts (e.g., copper or palladium) can facilitate this type of substitution[2].
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for C-Cl substitution.
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for this compound?
-
To ensure long-term stability, it should be stored in a cool, dry, dark place under an inert atmosphere (nitrogen or argon).[3][4] Keep the container tightly sealed to prevent moisture ingress and oxidation.[3] For laboratory quantities, storing in an amber glass bottle inside a desiccator is recommended.
-
-
Q2: Is this compound sensitive to light?
-
Yes, aromatic amines can be photolytically sensitive. While specific data for this compound is limited, related chloroaromatic compounds can undergo photodegradation.[5] It is best practice to protect it from direct light by using amber vials or wrapping containers in aluminum foil, especially when in solution.[5]
-
-
Q3: What is the expected thermal stability of this compound?
-
As a solid, this compound is relatively stable at room temperature. However, thermal decomposition can occur at elevated temperatures. Differential Scanning Calorimetry (DSC) on analogous compounds like 2-amino-3,5-dichloro-N-methylbenzamide shows strong exothermic decomposition starting at high temperatures (e.g., >300°C), but this can be lower depending on impurities.[6] It is crucial to determine the thermal stability for your specific reaction conditions, especially for scale-up operations.
-
-
Q4: Can the amino group react with common solvents?
-
The primary amino group is nucleophilic and can react with electrophilic solvents or impurities.[7] For example, it can react with acetone (if used for cleaning or as a solvent) to form an imine, or with acyl chlorides present as impurities in solvents like dichloromethane. Always use high-purity, appropriate solvents for your reaction.
-
Quantitative Data Summary
While comprehensive kinetic data for the degradation of this compound is not widely published, the following table summarizes its known properties and plausible degradation pathways based on its functional groups.
| Parameter | Information/Value | Potential Implication | Source(s) |
| Molecular Formula | C₇H₅ClN₂ | - | |
| Molecular Weight | 152.58 g/mol | Used for analytical quantification. | [8] |
| Appearance | Solid | Changes in color can indicate degradation. | |
| Storage Temperature | 2-8°C, sealed in dry, dark place | Indicates sensitivity to heat, moisture, and light. | |
| Primary Degradation Pathway (Aqueous) | Nitrile Hydrolysis | Formation of 3-Amino-2-chlorobenzamide and subsequently 3-Amino-2-chlorobenzoic acid. | [1] |
| Primary Degradation Pathway (Oxidative) | Amino Group Oxidation | Formation of colored polymeric byproducts. | - |
| Potential Side Reaction | Nucleophilic Aromatic Substitution | Replacement of the -Cl group by nucleophiles at high temperatures. | [2] |
Proposed Degradation Pathways
The following diagram illustrates the most likely degradation pathways for this compound under common laboratory and process conditions.
Sources
- 1. 3-Chlorobenzonitrile - Wikipedia [en.wikipedia.org]
- 2. 4-Amino-2-chlorobenzonitrile | 20925-27-3 | Benchchem [benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. capotchem.cn [capotchem.cn]
- 5. Photolytic degradation of triclosan in freshwater and seawater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 53312-76-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Technical Support Center: Purification of 3-Amino-2-chlorobenzonitrile
Welcome to the technical support center for handling and purifying 3-Amino-2-chlorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Disclaimer and Safety First
Before handling this compound, it is imperative to consult the material's specific Safety Data Sheet (SDS). This compound and its structural isomers are classified as hazardous. They can be harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[1][2][3] Always work in a well-ventilated chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound sample?
The nature of impurities is highly dependent on the synthetic route used. However, common impurities can be categorized as follows:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2,3-dichloronitrobenzene or 3-amino-2-chlorobenzamide.[5][6]
-
Side-Reaction Products: Isomeric aminobenzonitriles or products from incomplete reactions can be present. For instance, if the synthesis involves a cyanation reaction with a copper catalyst, residual copper salts may be present.[7]
-
Solvents: Residual solvents from the reaction or a previous work-up step may be trapped in the solid.
-
Degradation Products: Although relatively stable, prolonged exposure to light or high heat can cause degradation, often leading to discoloration.[8]
Q2: My crude product is off-color (e.g., yellow, brown, or black). How can I remove the color?
Colored impurities are typically non-polar, highly conjugated molecules present in trace amounts. They can often be effectively removed during recrystallization by treating the hot solution with activated carbon. The activated carbon adsorbs these impurities, which are then removed by hot filtration.[8] It is crucial to use a minimal amount of charcoal, as it can also adsorb your desired product, leading to lower recovery yields.
Q3: How do I choose the best purification method for my sample?
The choice between recrystallization and column chromatography depends on the purity of your crude product and the nature of the impurities.
-
Recrystallization is the preferred method if your product is relatively pure (>90%) and the impurities have different solubility profiles from your product. It is a fast and efficient method for removing small amounts of impurities.[9]
-
Column Chromatography is necessary when dealing with complex mixtures, multiple components, or when impurities have very similar solubility to the product.[10][11] This technique separates compounds based on their differential adsorption to a stationary phase.[10]
Below is a workflow to guide your decision-making process.
Troubleshooting and Technical Guides
Guide 1: Purification by Recrystallization
Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling. The principle relies on the fact that the solubility of most solids increases with temperature. Impurities are ideally left behind in the solution or are removed via hot filtration.[9]
Troubleshooting Common Recrystallization Problems
| Problem | Probable Cause(s) | Solution(s) |
| "Oiling Out" (Product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the solute. / The solution is too saturated. | Add more of the primary solvent to decrease saturation. / Reheat to dissolve the oil, then cool much more slowly. / Choose a lower-boiling point solvent.[12] |
| No Crystal Formation | Too much solvent was used. / The solution is supersaturated and requires nucleation. | Gently boil off some solvent to increase concentration. / Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[9][12] |
| Poor Recovery Yield | Too much solvent was used. / Premature crystallization during hot filtration. / The compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. / Ensure the funnel and receiving flask are pre-heated before hot filtration. / Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[12] |
| Crystals are still colored | Activated carbon treatment was insufficient or skipped. | Repeat the recrystallization process, ensuring to add a small amount of activated carbon to the hot solution and perform a hot filtration.[8] |
Step-by-Step Recrystallization Protocol
This protocol uses a mixed-solvent system of ethanol and water, a common choice for moderately polar compounds like aminobenzonitriles.[13]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and continue heating gently.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a very small amount of activated carbon. Swirl the flask and gently reheat to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.[8]
-
Crystallization: Add hot water dropwise to the hot ethanolic solution until it becomes faintly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Guide 2: Purification by Column Chromatography
Column chromatography separates compounds based on their polarity. A solvent (mobile phase) flows through a column containing an adsorbent (stationary phase, typically silica gel). Less polar compounds travel down the column faster, while more polar compounds are retained longer by the polar silica gel.[11]
Suggested Starting Conditions
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane). A good starting point for this compound would be a 4:1 to 9:1 Hexane:Ethyl Acetate mixture.
-
Monitoring: Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system and to track the separation during the column run.[10]
Step-by-Step Column Chromatography Protocol
-
TLC Analysis: First, determine the best eluent system using TLC. Spot your crude mixture on a TLC plate and develop it in various solvent systems. The ideal system will give your desired compound an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare the column by creating a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica bed. Never let the column run dry.[11]
-
Loading the Sample: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, this dry silica-adsorbed sample can be carefully added to the top of the packed column.
-
Elution: Begin eluting with your chosen solvent system, starting with a higher proportion of the non-polar solvent. Collect the eluent in fractions using test tubes or flasks.
-
Gradient Elution (Optional): If separation is poor, you can gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to help elute the more polar compounds.[11]
-
Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain your purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles - Google Patents [patents.google.com]
- 6. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 7. MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. magritek.com [magritek.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. mjas.analis.com.my [mjas.analis.com.my]
Technical Support Center: Optimizing Reactions with 3-Amino-2-chlorobenzonitrile
Welcome to the technical support center for 3-Amino-2-chlorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reactions involving this versatile intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, empowering you to troubleshoot effectively and innovate confidently.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in a direct question-and-answer format.
Q1: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound is showing low yield and/or slow conversion. What are the likely causes and how can I fix it?
A1: Low yield in cross-coupling reactions involving this compound often stems from a combination of suboptimal solvent choice, temperature, and catalyst deactivation. The molecule possesses three key functional groups—an amine, a chloro group, and a nitrile—each with distinct electronic and steric properties that influence reactivity.
Potential Causes & Solutions: Solvent Effects
-
Poor Solubility: The reactant or catalyst may not be fully dissolved at the reaction temperature, leading to a heterogeneous mixture and slow reaction rates. This compound has moderate solubility in polar aprotic solvents.[1][2]
-
Solution: Switch to a solvent with better solubilizing power for all components. For Suzuki and Buchwald-Hartwig reactions, polar aprotic solvents like Dioxane , Toluene , DMF , or DMAc are excellent starting points.[3][4][5] Often, a co-solvent system, such as Dioxane/Water (e.g., 4:1 ratio), is used in Suzuki couplings to dissolve the inorganic base (like K₃PO₄ or K₂CO₃) and facilitate the catalytic cycle.[6][7][8]
-
-
Solvent-Catalyst Interaction: The solvent can act as a ligand, and its coordination to the palladium center can either stabilize the catalyst or inhibit substrate binding.
-
Solution: If you suspect solvent inhibition, try a less coordinating solvent. For example, if DMF is causing issues, switching to Toluene or Dioxane might be beneficial.
-
Potential Causes & Solutions: Temperature Effects
-
Insufficient Thermal Energy: The oxidative addition of the aryl chloride to the Pd(0) center is often the rate-limiting step and requires significant thermal energy.[9] Aryl chlorides are less reactive than the corresponding bromides or iodides.[4][10]
-
Thermal Decomposition: While this compound is relatively stable, prolonged exposure to very high temperatures (>150-160 °C) can lead to decomposition or unwanted side reactions.
-
Solution: Find the "sweet spot." Monitor the reaction by TLC or LC-MS at regular intervals to track product formation and the appearance of degradation products. If decomposition is observed, reduce the temperature or shorten the reaction time.
-
Workflow for Troubleshooting Low Yield in Cross-Coupling
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Q2: I am observing significant formation of a side product that appears to be the hydrolysis of my nitrile group (forming an amide or carboxylic acid). How can I prevent this?
A2: Nitrile hydrolysis is a common side reaction, particularly under basic or acidic conditions at elevated temperatures, especially when water is present.[11]
Potential Causes & Solutions:
-
Presence of Water and Strong Base: In Suzuki couplings, an aqueous base is often used. If the reaction is run for too long or at too high a temperature, the combination of water and a strong base (like K₃PO₄) can hydrolyze the nitrile.
-
Solution 1 (Anhydrous Conditions): If feasible for your specific reaction, switch to strictly anhydrous conditions. Use a non-aqueous base (e.g., NaOtBu in Buchwald-Hartwig aminations) and ensure your solvent is dry.
-
Solution 2 (Milder Base/Conditions): Use a milder base such as K₂CO₃, which may require a slightly higher temperature but is less likely to promote hydrolysis.[12] Reduce the overall reaction time by monitoring carefully and stopping the reaction as soon as the starting material is consumed.
-
-
High Temperatures: The rate of hydrolysis increases significantly with temperature.
-
Solution: Find the minimum temperature required for the primary cross-coupling reaction to proceed at a reasonable rate. It is better to have a slightly longer reaction time at a lower temperature (e.g., 90 °C) than a fast reaction with significant side product formation at a higher temperature (e.g., 120 °C).
-
Q3: My reaction to form a quinazoline (or other fused heterocycle) is not working. What solvent and temperature considerations are unique to this type of cyclization?
A3: Quinazoline synthesis often involves the reaction of the amino group with another reagent, followed by an intramolecular cyclization. The key is to use a solvent that facilitates both steps and a temperature that overcomes the activation energy for ring closure without causing degradation.
Potential Causes & Solutions:
-
Incorrect Solvent Polarity: The cyclization step often involves the formation of charged intermediates that are stabilized by polar solvents.
-
Insufficient Temperature for Dehydration/Cyclization: The final ring-closing step is often a dehydration or condensation reaction that requires high temperatures to drive the equilibrium towards the product.
-
Solution: These reactions are frequently run at temperatures between 120 °C and 160 °C. If refluxing in a solvent like dioxane (~101 °C) is not sufficient, switch to a higher boiling solvent like DMF (153 °C) or DMSO (189 °C).
-
-
Catalyst Choice: Many modern quinazoline syntheses are catalyzed.
Frequently Asked Questions (FAQs)
Q: What are the best general-purpose solvents for reactions with this compound?
A: There is no single "best" solvent. The choice is highly dependent on the reaction type. However, a good starting point is to consider the polarity required for the mechanism.
-
For Palladium-Catalyzed Cross-Couplings: Polar aprotic solvents like Dioxane , Toluene , and DMAc are most common.[3][4]
-
For Nucleophilic Aromatic Substitution (SNAr): Highly polar aprotic solvents like DMSO and DMF are superior. These solvents solvate the cation but leave the anionic nucleophile "bare" and highly reactive, dramatically accelerating the reaction rate compared to protic solvents.[10]
-
For Heterocycle Formation: High-boiling polar solvents like DMSO , DMF , or n-Butanol are often required to achieve the necessary temperatures for cyclization and dehydration.
Solvent Properties Reference Table
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Type | Common Use Cases |
| Toluene | 111 | 2.4 | Non-polar | Suzuki, Buchwald-Hartwig |
| 1,4-Dioxane | 101 | 2.2 | Polar Aprotic | Suzuki, Buchwald-Hartwig, Cyclizations |
| Acetonitrile (ACN) | 82 | 37.5 | Polar Aprotic | General purpose, SNAr |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Polar Aprotic | Cross-coupling, SNAr, Cyclizations |
| Dimethyl sulfoxide (DMSO) | 189 | 46.7 | Polar Aprotic | SNAr, Cyclizations |
| n-Butanol | 118 | 17.8 | Polar Protic | Cyclizations (dehydration) |
Q: How does the electronic nature of this compound affect reaction conditions?
A: The molecule is moderately electron-rich due to the activating amino group (-NH₂), but this is tempered by the electron-withdrawing effects of the chloro (-Cl) and nitrile (-CN) groups.
-
For Cross-Coupling: The amino group can make the C-Cl bond slightly more electron-rich, which can slow down the initial oxidative addition step in the catalytic cycle. This is why more active catalysts (e.g., those with bulky, electron-rich phosphine ligands) and higher temperatures are often necessary for aryl chlorides compared to aryl bromides.[4][16]
-
For SNAr: The electron-withdrawing nitrile group ortho to the chlorine atom activates the ring for nucleophilic attack, making SNAr reactions feasible with strong nucleophiles.
The Interplay of Solvent and Reaction Mechanism
Caption: Solvent roles in SNAr vs. Suzuki coupling mechanisms.
Key Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of an arylboronic acid with this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (4 mol%)
-
SPhos or XPhos (4-8 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Catalyst Addition: In a separate vial, briefly mix the palladium source and the phosphine ligand in a small amount of dioxane, then add this mixture to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove all oxygen.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 to 5:1 ratio (e.g., 5 mL total solvent per 1 mmol of substrate). The mixture should be stirred to ensure good mixing.
-
Heating: Heat the reaction mixture to 90-110 °C with vigorous stirring.[7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. A typical reaction time is 4-16 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry, 76, 665-668. [Link]
-
Stambuli, J. P., et al. (2007). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 9(19), 3785-3788. [Link]
-
Fors, B. P., et al. (2011). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 133(45), 18277-18282. [Link]
-
Borah, U., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10, 33564-33588. [Link]
-
Acevedo, O., et al. (2007). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 9(16), 3021-3024. [Link]
-
Chemistry Stack Exchange. (2014). What is the result when the polarity of the solvent is increased in nucleophilic substitution? [Link]
-
LibreTexts Chemistry. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
Jin, F., & Confalone, P. N. (2000). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. Tetrahedron Letters, 41(18), 3271-3273. [Link]
-
LibreTexts Chemistry. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
Chemistry Net. (2014). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. [Link]
-
Organic Chemistry Portal. Synthesis of quinazolines. [Link]
-
Yulitasari, R., et al. (2021). Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. Journal of Islamic Pharmacy, 6(2), 83-88. [Link]
-
Wikipedia. 3-Chlorobenzonitrile. [Link]
-
Solubility of Things. 3-Aminobenzonitrile. [Link]
-
Parmar, D. R., et al. (2014). Design, Synthesis and Biological Screening of Novel 3-Amino Quinazolines as Antiulcer Agents. Journal of Pharmaceutical and Biomedical Sciences, 4(7), 634-642. [Link]
-
Chen, Y., et al. (2021). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 11(12), 1447. [Link]
-
Masunaga, S., et al. (1995). Hydrolysis of para-substituted benzonitriles in water. Environmental Toxicology and Chemistry, 14(10), 1647-1652. [Link]
-
Organic Chemistry Portal. Synthesis of quinazolinones. [Link]
-
LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. [Link]
-
Li, J., et al. (2023). Solvent-Free Buchwald-Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene-Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. Organic Letters, 25(43), 7895-7900. [Link]
-
Frank, É., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 219-226. [Link]
-
NIST. Benzonitrile, 2-chloro-. [Link]
-
Wikipedia. 2-Chlorobenzonitrile. [Link]
-
PubChem. 2-Chlorobenzonitrile. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]
-
CAS Common Chemistry. 4-Amino-2-chlorobenzonitrile. [Link]
-
Gulec, B., et al. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 11, 35439-35447. [Link]
-
Wikipedia. Clorazepate. [Link]
-
Wang, Y., et al. (2021). Research on the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) applying DSC. Conference: 2021 International Conference on Public Health and Medical Research. [Link]
Sources
- 1. Buy 4-Chloro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile [smolecule.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Hydrolysis of para‐substituted benzonitriles in water | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 12. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 13. jpsbr.org [jpsbr.org]
- 14. Quinazolinone synthesis [organic-chemistry.org]
- 15. Quinazoline synthesis [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Safe handling and storage procedures for 3-Amino-2-chlorobenzonitrile
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This guide provides comprehensive safety, handling, and storage procedures for 3-Amino-2-chlorobenzonitrile (CAS No. 53312-76-8), tailored for researchers, scientists, and professionals in drug development. Our focus is on ensuring scientific integrity and user safety through field-tested insights and authoritative references.
Hazard Identification and Risk Assessment
This compound is a compound that requires careful handling due to its potential health hazards. Understanding these risks is the first step in safe laboratory practice.
Summary of Hazards:
| Hazard Classification | Description |
| Acute Toxicity | The substance is categorized as acutely toxic if swallowed, in contact with skin, or if inhaled.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Eye Damage/Irritation | Causes serious eye irritation.[1][2] |
| Respiratory Irritation | May cause respiratory irritation.[2][3] |
Overexposure may lead to serious illness or death.[1] During combustion, it may produce highly toxic gases such as carbon oxides, nitrogen oxides, and halogenated compounds.[1]
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise during the handling and storage of this compound.
Personal Protective Equipment (PPE)
Question: What is the minimum required PPE for handling this compound?
Answer: Due to its acute toxicity and irritant properties, a comprehensive PPE protocol is mandatory.
-
Hand Protection: Nitrile gloves are recommended.[1] Always inspect gloves for tears or punctures before use. Change gloves every 30 to 60 minutes or immediately if contamination occurs.[4]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[1] For tasks with a higher risk of splashing, chemical safety goggles and a full-face shield are necessary.[1][4]
-
Respiratory Protection: A NIOSH-approved dust respirator is essential, especially when handling the powdered form of the compound.[1] For situations with potential for higher exposure or in case of a spill, a chemical cartridge-type respirator may be required.[4]
-
Body Protection: A lab coat is required to protect against skin contact.[1] Ensure it has a closed front, long sleeves, and tight-fitting cuffs.[4]
Troubleshooting PPE Issues:
-
Issue: Skin irritation despite wearing gloves.
-
Possible Cause: Micro-tears in the gloves or permeation of the chemical.
-
Solution: Immediately remove and discard the gloves. Wash the affected area thoroughly with soap and water.[5] Use a thicker grade of nitrile gloves and reduce the time between glove changes.
-
Storage and Handling
Question: What are the optimal storage conditions for this compound?
Answer: Proper storage is crucial to maintain the compound's stability and prevent hazardous situations.
-
General Storage: Store in a cool, dry, and well-ventilated area.[3]
-
Container: Keep the container tightly sealed to prevent moisture ingress and contamination.[2][3][6] Containers should be clearly labeled.
-
Incompatibilities: Store away from strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[2][6]
-
Security: Due to its toxicity, it is recommended to store the compound in a locked cabinet or a secure area with restricted access.[1][6]
Troubleshooting Storage and Handling:
-
Issue: The compound has changed color or consistency.
-
Possible Cause: This could indicate degradation due to improper storage, such as exposure to light, moisture, or incompatible substances.
-
Solution: Do not use the compound. Dispose of it according to your institution's hazardous waste guidelines.[1] Review your storage procedures to ensure they align with the recommendations.
-
Spill and Exposure Procedures
Question: What is the correct procedure for a small spill of this compound?
Answer: A swift and correct response is critical to mitigate the risks associated with a spill.
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area.[7] Increase ventilation by opening windows or using a fume hood if it is safe to do so.[8]
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full recommended PPE, including a respirator.[1]
-
Containment: Prevent the spread of the dust or powder.[1] Use an inert absorbent material to cover the spill.
-
Clean-up: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[2] Avoid creating dust.[3]
-
Decontamination: Clean the spill area with soap and water.[3]
Question: What are the first-aid measures in case of accidental exposure?
Answer: Immediate and appropriate first aid can significantly reduce the severity of the effects.
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15-20 minutes.[1][8] Remove all contaminated clothing while rinsing.[6][8] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][8] Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air at once.[5] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[5][6] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[1]
Experimental Workflow and Protocols
Personal Protective Equipment (PPE) Donning and Doffing Protocol
The following workflow ensures that PPE is worn and removed correctly to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
Emergency Response Decision Tree
This decision tree outlines the immediate actions to be taken in the event of an exposure incident.
Caption: Emergency Exposure Response Plan
Disposal
All waste containing this compound must be treated as hazardous.
-
Waste Containers: Use designated, sealed, and clearly labeled containers for disposal.[7]
-
Disposal Method: Disposal should be carried out by a licensed professional waste disposal service.[7] Do not allow the product to enter drains, waterways, or the soil.[1]
-
Regulations: Always comply with federal, state, and local regulations for hazardous waste disposal.[1]
References
- TCI AMERICA. (n.d.). Safety Data Sheet: 3-Amino-4-chlorobenzonitrile.
- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
- Fisher Scientific. (2025, December 19).
- Thermo Fisher Scientific. (2025, September 6).
- Apollo Scientific. (2022, September 17).
- Fisher Scientific. (2025, December 18).
- Princeton University. (n.d.). Hazardous Chemical Exposures. Office of Environmental Health and Safety.
- ChemicalBook. (2025, July 16). This compound | 53312-76-8.
- BOC Sciences. (n.d.). MSDS of 3-Amino-4-chlorobenzonitrile.
- Fisher Scientific. (2024, March 29).
- National Institute for Occupational Safety and Health (NIOSH). (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- TCI Chemicals. (n.d.).
- Sigma-Aldrich. (n.d.). 4-Amino-2-chlorobenzonitrile 99%.
- National Center for Biotechnology Information. (n.d.). 3-Amino-2-nitrobenzonitrile. PubChem.
- Apollo Scientific. (n.d.). This compound.
- Central Drug House (P) Ltd. (n.d.).
- Carl ROTH. (n.d.).
- National Center for Biotechnology Information. (n.d.). 2-Chlorobenzonitrile. PubChem.
- Sigma-Aldrich. (n.d.). 2-Amino-5-chlorobenzonitrile 98%.
- CAS. (n.d.). 4-Amino-2-chlorobenzonitrile. Common Chemistry.
- Sigma-Aldrich. (n.d.). 3-Amino-2-fluorobenzonitrile.
Sources
- 1. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. pppmag.com [pppmag.com]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.cn [capotchem.cn]
- 8. ehs.princeton.edu [ehs.princeton.edu]
Validation & Comparative
A Comparative Guide to HPLC and GC-MS Analysis for the Purity Determination of 3-Amino-2-chlorobenzonitrile
In the landscape of pharmaceutical development and chemical manufacturing, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of the final product's safety and efficacy. 3-Amino-2-chlorobenzonitrile, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity profile can significantly influence reaction yields, downstream purification processes, and the impurity profile of the active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity analysis of this compound.
Drawing upon established analytical principles and field-proven insights, this document will navigate the causality behind experimental choices, ensuring that each described protocol is a self-validating system. We will delve into the nuances of method development, data interpretation, and the inherent strengths and limitations of each technique for this specific application, all grounded in authoritative scientific literature and regulatory guidelines.
The Criticality of Purity for this compound
Organic impurities in drug substances can originate from various sources, including starting materials, by-products of the manufacturing process, intermediates, degradation products, and reagents.[1][2] The International Council for Harmonisation (ICH) provides stringent guidelines on the reporting, identification, and qualification of impurities in new drug substances.[1][2][3][4] For a substance like this compound, potential impurities could include isomers (e.g., other amino-chlorobenzonitrile isomers), starting materials from its synthesis (e.g., 2-chlorobenzonitrile), and by-products from unintended side reactions. The accurate quantification of these impurities is paramount.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture.[5][6] Its versatility and robustness make it a primary choice for purity analysis in the pharmaceutical industry.
Experimental Protocol: HPLC-UV Analysis
Objective: To develop a robust HPLC method for the separation and quantification of this compound from its potential impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point due to its versatility in separating moderately polar to nonpolar compounds.
-
Mobile Phase: A gradient elution is often preferred to resolve a wide range of impurities with varying polarities. A typical mobile phase could consist of:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program: A linear gradient from a low to a high percentage of the organic solvent (Acetonitrile) allows for the elution of both polar and nonpolar impurities.
-
Flow Rate: A standard flow rate of 1.0 mL/min is generally suitable.
-
Detection: UV detection at a wavelength where this compound and its expected impurities have significant absorbance.
-
Sample Preparation: A known concentration of the this compound sample is dissolved in a suitable solvent, typically the mobile phase, to ensure compatibility.
Rationale Behind the Experimental Choices
The selection of a C18 column is based on its hydrophobic stationary phase, which effectively retains the aromatic this compound and its likely nonpolar impurities. The use of a formic acid modifier in the aqueous phase helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape. Acetonitrile is a common organic modifier due to its low viscosity and UV transparency. A gradient elution is crucial for separating impurities that may have significantly different retention times from the main component.
Visualizing the HPLC Workflow
Sources
- 1. database.ich.org [database.ich.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. scielo.br [scielo.br]
Comparing reactivity of 3-Amino-2-chlorobenzonitrile with other aminobenzonitriles
A Comparative Guide to the Reactivity of 3-Amino-2-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide offers an in-depth comparison of the chemical reactivity of this compound against other aminobenzonitrile isomers. Understanding the nuanced reactivity profile of this molecule—shaped by the unique interplay of its amino, chloro, and nitrile substituents—is critical for its effective application in organic synthesis and as a key building block in the development of novel therapeutics.
Theoretical Framework: Unraveling Structure-Reactivity Relationships
The reactivity of any substituted benzene ring is a complex function of the electronic and steric properties of its substituents. In this compound, the ortho-chloro, meta-amino, and nitrile groups create a distinct electronic landscape that differentiates it from other isomers like 2-amino, 3-amino, and 4-aminobenzonitrile.
Electronic Effects:
-
Nitrile Group (-CN): This group is strongly electron-withdrawing through both resonance (-R) and inductive (-I) effects. It deactivates the aromatic ring towards electrophilic attack but is a powerful activator for nucleophilic aromatic substitution (SNAr), especially when positioned ortho or para to a leaving group.[1]
-
Chlorine Atom (-Cl): Chlorine is an electronegative atom that deactivates the ring towards electrophilic substitution via its inductive (-I) effect.[2] However, it possesses lone pairs that can participate in resonance (+R), directing incoming electrophiles to the ortho and para positions. In the context of nucleophilic substitution, it serves as a good leaving group.
-
Amino Group (-NH₂): The amino group is a potent activating group for electrophilic aromatic substitution due to its strong resonance electron-donating (+R) effect, which significantly outweighs its inductive (-I) effect.[3][4] It directs incoming electrophiles to the ortho and para positions.
In This compound , the C2 carbon, bonded to chlorine, is highly activated towards nucleophilic attack. This is because the powerful electron-withdrawing nitrile group is para to this position, which can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[1][5][6] The amino group at C3, however, introduces a competing electronic effect and significant steric hindrance.
Steric Effects: The placement of substituents in ortho positions can lead to steric hindrance, which may impede the approach of reagents and affect the planarity of the molecule, thereby influencing conjugation.[7][8][9] In this compound, the amino group at C3 sterically shields the C2-Cl bond, potentially slowing the rate of nucleophilic substitution compared to a less hindered analogue.
Comparative Experimental Analysis
The unique arrangement of functional groups in this compound dictates its reactivity in several key transformations.
A. Nucleophilic Aromatic Substitution (SNAr)
This is arguably the most significant reaction for this substrate. The C-Cl bond is the primary site of reactivity.
dot
Caption: Experimental workflow for comparative kinetic analysis.
Objective: To determine the relative rate constants for the reaction of different aminobenzonitrile isomers with a common nucleophile (e.g., sodium methoxide).
Materials:
-
This compound
-
4-Amino-3-chlorobenzonitrile (for comparison)
-
Sodium methoxide solution (e.g., 0.5 M in methanol)
-
Anhydrous Methanol (solvent)
-
Internal Standard (e.g., naphthalene)
-
HPLC system with a suitable C18 column
Procedure:
-
Stock Solution Preparation:
-
Prepare 0.1 M stock solutions of this compound, 4-Amino-3-chlorobenzonitrile, and the internal standard in anhydrous methanol.
-
-
Reaction Setup:
-
In two separate temperature-controlled reaction vessels (e.g., at 50 °C), place a specific volume of the respective aminobenzonitrile stock solution and the internal standard stock solution.
-
Add anhydrous methanol to reach the desired pre-initiation volume. Allow the solutions to equilibrate to the reaction temperature.
-
-
Reaction Initiation:
-
Initiate the reaction by adding a pre-heated aliquot of the sodium methoxide solution to each vessel simultaneously. Start a timer immediately.
-
-
Sampling and Quenching:
-
At regular intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a dilute acid solution (e.g., 0.1 M HCl) to neutralize the methoxide.
-
-
HPLC Analysis:
-
Analyze each quenched sample by HPLC.
-
Develop a method that provides good separation of the starting material, the product, and the internal standard.
-
Quantify the peak areas to determine the concentration of the starting material at each time point relative to the constant concentration of the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the aminobenzonitrile (ln[reactant]) versus time for each isomer.
-
The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k').
-
Compare the calculated k' values to determine the relative reactivity.
-
Expected Outcome: The rate constant for the reaction of this compound is expected to be significantly higher than that for 4-Amino-3-chlorobenzonitrile, demonstrating the critical role of the para-nitrile group in activating the substrate for SNAr.
Conclusion
This compound exhibits a rich and distinct reactivity profile governed by the precise arrangement of its functional groups. Its C2-Cl bond is highly activated towards nucleophilic aromatic substitution, a feature that is central to its utility in synthesis. This reactivity, however, is moderated by steric hindrance from the adjacent amino group. The presence of both a nucleophilic amino center and an electrophilic nitrile group makes it a versatile precursor for a wide array of complex molecules, particularly in the synthesis of heterocycles for drug discovery. A thorough understanding of its reactivity in comparison to its isomers is paramount for chemists aiming to exploit its full synthetic potential.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of Aminobenzonitrile Isomers.
- Cai, W., et al. (n.d.). Substituent Effect on the Geometrical Structures and Electronic Properties of Benzonitrile Oligobenzonitriles.
- Idoux, J. P., Gupton, J. T., & Colon, C. (1982). Aromatic Nucleophilic Substitution II. The Reaction of Chlorobenzonitriles and Chloronitrobenzenes with HMPA.
- Idoux, J. P., Gupton, J. T., & Colon, C. (1982). Aromatic Nucleophilic Substitution II. The Reaction of Chlorobenzonitriles and Chloronitrobenzenes with HMPA. Taylor & Francis Online.
- ResearchGate. (2025). Small steric effects in isolated molecules: Alkyl-substituted benzonitriles.
- Benchchem. (n.d.). Fundamental reactivity of the amino and nitrile groups in 4-Aminobenzonitrile.
- Benchchem. (n.d.).
- Semantic Scholar. (2002). Small steric effects in isolated molecules: alkyl-substituted benzonitriles.
- Wikipedia. (n.d.).
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- MilliporeSigma. (n.d.).
- Chemistry LibreTexts. (2023).
- Google Patents. (n.d.).
- El-Hashash, M. A., et al. (n.d.). Aminoacids in the Synthesis of Heterocyclic Systems. Molecules.
- Chemistry LibreTexts. (2022).
- Fine Chemical Synthesis. (n.d.). Exploring the Versatility: Applications of 4-Amino-3-chlorobenzonitrile in Various Industries.
- E-Journal UIN Malang. (2021). Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. Small steric effects in isolated molecules: alkyl-substituted benzonitriles | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Catalytic Systems for the Coupling of 3-Amino-2-chlorobenzonitrile
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. 3-Amino-2-chlorobenzonitrile is a versatile building block, offering three potential sites for modification: the amino group, the chloro group, and the nitrile group. The chlorine atom, in particular, serves as a prime handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides an in-depth comparative analysis of various catalytic systems for the coupling of this compound, offering insights into the selection of optimal conditions for achieving desired synthetic transformations.
Introduction to the Strategic Importance of this compound Coupling
The substituted aminobenzonitrile core is a prevalent motif in a wide array of biologically active molecules and functional materials. The ability to selectively introduce diverse substituents at the 2-position of the 3-aminobenzonitrile scaffold through cross-coupling reactions opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic or material science applications. The choice of the catalytic system is paramount, as it dictates the reaction's efficiency, selectivity, and functional group tolerance. This guide will delve into the nuances of palladium-, copper-, and nickel-based catalytic systems for both C-N and C-C bond formation at the C2 position of this compound.
C-N Bond Formation: A Comparative Overview of Catalytic Amination
The formation of a new C-N bond at the 2-position of this compound, transforming the chloro substituent into a substituted amino group, is a key strategy for building complex nitrogen-containing molecules. The primary methods for this transformation are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation, with nickel-catalyzed systems emerging as a cost-effective alternative.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1] It typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical and can significantly influence the reaction's scope and efficiency. For an electron-rich substrate like this compound, bulky, electron-rich phosphine ligands are often preferred to promote the oxidative addition of the aryl chloride to the palladium center, which is often the rate-limiting step.
Reaction Scheme:
Where Ar = 3-cyano-2-aminophenyl
Causality Behind Experimental Choices:
-
Catalyst: Palladium(0) is the active catalytic species. Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are often used and are reduced in situ.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. The steric hindrance of the ligand can also prevent the formation of undesired side products.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine and generate the active nucleophile.
Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[2] While historically requiring harsh reaction conditions, modern protocols often employ ligands to facilitate the reaction at lower temperatures. Copper-catalyzed systems can be more economical than their palladium counterparts and sometimes offer complementary reactivity.
Reaction Scheme:
Where Ar = 3-cyano-2-aminophenyl
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) salts, such as CuI or CuBr, are typically used.
-
Ligand: Diamine or phenanthroline-based ligands can accelerate the reaction by stabilizing the copper center and increasing its solubility.
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient.
Nickel-Catalyzed Amination
Nickel-catalyzed amination has gained traction as a more sustainable and cost-effective alternative to palladium-catalyzed methods.[3] Nickel catalysts can be particularly effective for the amination of aryl chlorides.
Reaction Scheme:
Where Ar = 3-cyano-2-aminophenyl
Causality Behind Experimental Choices:
-
Catalyst: Nickel(0) complexes are the active catalysts, often generated in situ from Ni(II) precursors like NiCl₂(DME).
-
Ligand: N-heterocyclic carbenes (NHCs) or phosphine ligands are commonly employed to support the nickel catalyst.
-
Base: Strong bases such as sodium or potassium tert-butoxide are typically required.
Comparative Performance Data for C-N Coupling
| Catalytic System | Catalyst Precursor | Typical Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Merits | Demerits |
| Palladium | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, SPhos, RuPhos | NaOtBu, LiHMDS | Toluene, Dioxane | 80-110 | 70-95 | Broad scope, high yields, good functional group tolerance. | High cost of catalyst and ligands, potential for catalyst poisoning. |
| Copper | CuI, CuBr | 1,10-Phenanthroline, DMEDA | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 100-140 | 60-85 | Lower cost, complementary reactivity to palladium. | Often requires higher temperatures, can have narrower substrate scope. |
| Nickel | NiCl₂(DME), Ni(COD)₂ | IPr, SIMes (NHCs) | NaOtBu, KOtBu | Toluene, 2-MeTHF | 80-120 | 65-90 | Cost-effective, effective for aryl chlorides.[4] | Can be sensitive to air and moisture, may require specific ligands. |
C-C Bond Formation: A Comparative Overview of Catalytic Systems
The construction of new C-C bonds at the 2-position of this compound is fundamental for the synthesis of biaryl and vinyl-substituted derivatives. The most prominent methods for achieving these transformations are the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, all of which are typically catalyzed by palladium.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly reliable method for the formation of C(sp²)-C(sp²) bonds, reacting an aryl halide with an organoboron reagent.[5]
Reaction Scheme:
Where Ar = 3-cyano-2-aminophenyl and R = aryl, vinyl
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst.
-
Ligand: Electron-rich and bulky phosphine ligands are generally effective.
-
Base: An aqueous base, such as K₂CO₃ or K₃PO₄, is required to activate the organoboron reagent for transmetalation.
Palladium-Catalyzed Heck Coupling
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[6][7]
Reaction Scheme:
Where Ar = 3-cyano-2-aminophenyl
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) precursors are commonly used.
-
Ligand: Phosphine ligands or N-heterocyclic carbenes can be employed.
-
Base: An organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ is used to neutralize the HX formed during the reaction.
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[8][9]
Reaction Scheme: ``` [Ar-Cl] + [H-C≡C-R] --(Pd catalyst, Cu co-catalyst, Base)--> [Ar-C≡C-R] + [H-Cl]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Conclusion
The selection of an appropriate catalytic system for the coupling of this compound is a multifactorial decision that depends on the desired transformation (C-N vs. C-C bond formation), the nature of the coupling partner, and considerations of cost and sustainability. Palladium-based catalysts, particularly with bulky phosphine ligands, offer broad applicability and high yields for a range of coupling reactions. Copper-catalyzed systems provide a cost-effective alternative for C-N bond formation, while nickel catalysis is a promising option for the activation of the relatively inert C-Cl bond. By understanding the underlying principles and comparative performance of these systems, researchers can make informed decisions to accelerate their synthetic endeavors and unlock the full potential of this compound as a versatile synthetic building block.
References
-
Kumar, A. (2023). A Decade of Exploration of Transition-Metal-Catalyzed Cross-Coupling Reactions: An Overview. Journal of the Indian Chemical Society. [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. In Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
MDPI. (2019). Palladium-Catalyzed Direct Addition of 2-Aminobenzonitriles to Sodium Arylsulfinates: Synthesis of o-Aminobenzophenones. Molecules. [Link]
-
Wikipedia. (2024). Heck reaction. In Wikipedia. [Link]
-
Green, R. A., & Hartwig, J. F. (2015). Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia or Ammonium Salts. Angewandte Chemie International Edition. [Link]
-
Yang, K., et al. (2014). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules. [Link]
-
Wikipedia. (2024). Sonogashira coupling. In Wikipedia. [Link]
-
Garg, N. K., et al. (2014). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. Organic Letters. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
Sources
- 1. Nickel‐Catalyzed Amination of Aryl Chlorides with Ammonia or Ammonium Salts [escholarship.org]
- 2. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
The Unambiguous Arbitrator: Validating the Molecular Structure of 3-Amino-2-chlorobenzonitrile by X-ray Crystallography
A Comparative Guide for Researchers in Structural Chemistry and Drug Development
In the landscape of pharmaceutical development and materials science, the precise knowledge of a molecule's three-dimensional structure is not merely an academic detail; it is the bedrock upon which its function, reactivity, and potential applications are understood. For a molecule like 3-amino-2-chlorobenzonitrile, a substituted aromatic compound with potential as a synthetic intermediate in drug discovery, confirmation of its atomic arrangement is paramount. This guide provides a comprehensive overview of how single-crystal X-ray crystallography serves as the gold standard for the structural validation of such compounds, offering a level of certainty that other analytical techniques cannot match. While a published crystal structure for this compound is not currently available in open-access databases, this guide will use the detailed crystallographic analysis of its isomer, 2-amino-4-chlorobenzonitrile, as a case study to illustrate the experimental workflow, the richness of the data obtained, and the rationale behind the methodological choices.
The Imperative of Structural Certainty
The journey of a candidate molecule from synthesis to application is fraught with the need for rigorous characterization. The substitution pattern on the benzonitrile ring dictates the molecule's electronic properties, its potential for intermolecular interactions (such as hydrogen bonding), and ultimately, its biological activity and material properties. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns.[1][2][3] While techniques like NMR and IR spectroscopy provide valuable information about the connectivity and functional groups present, they are often insufficient for the unambiguous determination of the precise spatial arrangement of atoms, especially in the case of isomers. X-ray crystallography, by directly imaging the electron density of a crystalline solid, provides definitive proof of structure.[4][5]
From Powder to Picture: The Crystallographic Workflow
The path from a synthesized compound to its validated 3D structure is a multi-step process that demands precision and an understanding of the underlying principles of crystal growth and diffraction physics.
Part 1: Synthesis and Crystallization
The journey begins with the synthesis of this compound. While various synthetic routes exist for substituted benzonitriles, a common approach involves the manipulation of functional groups on a pre-existing benzene ring. For instance, processes can involve the diazotization of an amino group followed by a Sandmeyer reaction to introduce the nitrile or chloro substituent.
Following synthesis and purification, the critical and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction. This is more of an art than a science, often requiring the screening of numerous conditions.
Experimental Protocol: Single Crystal Growth
-
Solvent Selection: A range of solvents of varying polarity (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane) and solvent mixtures are screened. The ideal solvent is one in which the compound has moderate solubility.
-
Crystallization Technique:
-
Slow Evaporation: A nearly saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. This is the most common and often successful method.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile solvent in which the compound is poorly soluble (the anti-solvent). The vapor of the volatile solvent slowly diffuses into the anti-solvent, gradually reducing the solubility of the compound and promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
-
-
Crystal Harvesting: Once suitable crystals (typically 0.1-0.5 mm in size with well-defined faces) have formed, they are carefully harvested and mounted on a goniometer head for X-ray analysis.
The choice of solvent and technique is crucial as different polymorphs (different crystal packing arrangements of the same molecule) can arise, which may exhibit different physical properties.[2]
Part 2: X-ray Diffraction and Structure Solution
The mounted crystal is placed in an X-ray diffractometer, where it is irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The intensities and positions of these diffracted spots contain the information about the arrangement of atoms within the crystal.
The process from data collection to the final structure is computationally intensive and involves several steps:
-
Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected from different orientations.
-
Unit Cell Determination and Data Integration: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell (the basic repeating unit of the crystal). The intensities of the spots are then integrated.
-
Structure Solution: Using the integrated intensities, the initial positions of the atoms in the unit cell are determined. This is often the most challenging step and is typically accomplished using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process adjusts the atomic coordinates, and thermal parameters until the best possible fit is achieved.
Interpreting the Data: A Case Study of 2-Amino-4-chlorobenzonitrile
While we await the experimental determination of the this compound structure, the published data for its isomer, 2-amino-4-chlorobenzonitrile, provides an excellent example of the detailed information obtained from a successful crystallographic study.
| Parameter | 2-Amino-4-chlorobenzonitrile | Significance |
| Chemical Formula | C₇H₅ClN₂ | Confirms the elemental composition. |
| Crystal System | Triclinic | Describes the basic shape of the unit cell. |
| Space Group | P-1 | Defines the symmetry elements within the unit cell. |
| a (Å) | 3.8924 (9) | Unit cell dimensions. |
| b (Å) | 6.7886 (15) | Unit cell dimensions. |
| c (Å) | 13.838 (3) | Unit cell dimensions. |
| α (°) | 77.559 (16) | Unit cell angles. |
| β (°) | 88.898 (17) | Unit cell angles. |
| γ (°) | 83.021 (17) | Unit cell angles. |
| Volume (ų) | 354.41 (14) | The volume of the unit cell. |
| Bond Lengths (Å) | C≡N: 1.146(4), C-N: 1.369(4) | Provides precise interatomic distances, confirming bond orders and identifying any unusual bonding features. |
| Intermolecular Interactions | N-H···N hydrogen bonds | Reveals how molecules pack in the solid state, which influences physical properties like melting point and solubility. |
Data adapted from a study on 2-amino-4-chlorobenzonitrile.
This table showcases the wealth of quantitative data generated. The precise bond lengths can be compared to theoretical values to understand the electronic effects of the substituents. For example, the C-N bond length being shorter than a typical single bond suggests electronic delocalization involving the amino group and the aromatic ring. Furthermore, the identification of intermolecular hydrogen bonds provides crucial insights into the supramolecular chemistry of the compound.
A Comparative Analysis: The Place of X-ray Crystallography Among Other Techniques
While X-ray crystallography is the definitive method for solid-state structure determination, it is often used in conjunction with other analytical techniques. Each method provides a piece of the puzzle, and their combined data offers a more complete picture of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for determining the connectivity of a molecule in solution. 1H and 13C NMR spectra reveal the chemical environment of each hydrogen and carbon atom, respectively, allowing for the assembly of the molecular skeleton. However, NMR typically does not provide information about bond lengths or angles and can be ambiguous in distinguishing between certain isomers.
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the functional groups present in a molecule. For this compound, IR would show characteristic stretches for the N-H bonds of the amino group, the C≡N of the nitrile group, and vibrations associated with the substituted benzene ring. While useful for confirming the presence of these groups, it provides no information on their relative positions on the ring.
-
Mass Spectrometry (MS): MS provides the molecular weight of a compound and, with high-resolution instruments, its elemental formula. This is a crucial first step in characterization, but it gives no structural information.
The Synergy of Techniques
Conclusion
The validation of the structure of this compound, like any molecule destined for high-value applications, demands the highest level of analytical rigor. While a suite of spectroscopic techniques provides essential pieces of the structural puzzle, single-crystal X-ray crystallography stands alone as the ultimate arbiter. It provides an unambiguous, high-resolution 3D map of the molecule, revealing the precise arrangement of its atoms and the nature of its interactions in the solid state. For researchers, scientists, and drug development professionals, understanding the principles and the profound informational value of X-ray crystallography is fundamental to making informed decisions, accelerating discovery, and ensuring the integrity of their scientific endeavors.[1][3][5]
References
-
Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica, A79, a117. Available at: [Link]
-
OMICS International. (n.d.). The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
-
Zien Journals Publishing. (n.d.). A Review on Crystallography and Its Role on Drug Design. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Crystals, Crystallization and X-ray Techniques. Available at: [Link]
-
Cody, V. (1986). The role of crystallography in drug design. Clinical Chemistry, 32(10), 1986-1989. Available at: [Link]
Sources
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. 53312-76-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. Research Portal [iro.uiowa.edu]
- 4. This compound(53312-76-8) 1H NMR spectrum [chemicalbook.com]
- 5. 3-Aminobenzonitrile | C7H6N2 | CID 16702 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Heterocyclic Compounds Derived from Substituted Aminobenzonitriles
A Senior Application Scientist's Field Guide for Researchers in Drug Discovery
Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth comparison of the biological activities of various classes of heterocyclic compounds synthesized from precursors structurally related to 3-amino-2-chlorobenzonitrile. While direct derivatization of this compound is not extensively documented in publicly available literature, this guide focuses on closely related and readily synthesizable compound families that share key structural motifs and demonstrate significant therapeutic potential. We will explore the synthesis, biological evaluation, and mechanisms of action of quinazolinones, benzofurans, and N-acylhydrazones, comparing their performance against established drugs.
This guide is structured to provide not just data, but actionable insights. We will delve into the causality behind experimental choices, present detailed protocols for reproducibility, and offer a comparative analysis to inform your research and development efforts.
Section 1: Quinazolinones - Potent Anticancer Agents
Quinazolinone and its derivatives are a prominent class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, most notably their potential as anticancer agents.[1][2] The quinazolinone scaffold is a key structural unit in numerous natural alkaloids and has been successfully incorporated into several FDA-approved anti-tumor drugs.[1] The synthetic versatility of this scaffold, often starting from substituted aminobenzonitriles, allows for the generation of diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies.[1]
Comparative Anticancer Activity
The cytotoxic effects of novel quinazolinone derivatives are typically evaluated against a panel of human cancer cell lines and compared with a standard chemotherapeutic agent like doxorubicin. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for this comparison.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Quinazolinones | 2-Aryl-4-chloroquinazoline-indole conjugate | Caco-2 | ~40.7 nM (EGFR inhibition) | Erlotinib | - |
| Quinazolinone Schiff base 1 | MCF-7 | 6.246 | Doxorubicin | 2.50 - 8.306 | |
| Quinazolinone Schiff base 2 | MCF-7 | 5.910 | Doxorubicin | 2.50 - 8.306 | |
| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one | A549 | 0.44 | - | - | |
| Quinazolin-4(3H)-one hydrazide | MCF7 | 0.20 - 0.84 | Lapatinib | 5.9 |
Table 1: Comparative in vitro anticancer activity of selected quinazolinone derivatives against various cancer cell lines. IC50 values for Doxorubicin can vary based on experimental conditions and specific cell line batches.[3][4][5][6][7][8][9][10][11]
Mechanism of Anticancer Action
Quinazolinone derivatives exert their anticancer effects through multiple mechanisms, often by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[2] A primary mode of action is the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[12] By binding to the ATP-binding site of the EGFR kinase domain, these compounds block the downstream signaling cascades that promote cell growth and division.[3] Some derivatives also induce apoptosis (programmed cell death) through the activation of caspase cascades and modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[3][13]
Figure 1: Simplified signaling pathway of quinazolinone anticancer activity.
Experimental Protocol: Synthesis of a Quinazolinone Derivative
This protocol outlines a general procedure for the synthesis of a 2-substituted-4-aminoquinazoline from an aminobenzonitrile precursor, which is conceptually similar to this compound.[12]
Figure 2: General workflow for quinazolinone synthesis.
Materials:
-
2-Aminobenzonitrile
-
A nitrile (e.g., benzonitrile)
-
Base (e.g., sodium methoxide)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine 2-aminobenzonitrile (1 equivalent) and the desired nitrile (1.2 equivalents).
-
Add a catalytic amount of a suitable base.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 120°C) for a short duration (e.g., 1-3 minutes).
-
After cooling, the reaction mixture is purified by recrystallization or column chromatography to yield the 2-substituted-4-aminoquinazoline.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the quinazolinone derivative and a standard drug (e.g., doxorubicin) for 24, 48, or 72 hours. Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
Section 2: Benzofurans - Emerging Antimicrobial Agents
Benzofuran derivatives are a class of heterocyclic compounds found in various natural products and synthetic molecules, exhibiting a wide range of biological activities, including antimicrobial properties.[6][7][16][17] Their synthesis often involves the reaction of salicylaldehydes with α-halo ketones or other suitable reagents, a pathway that could be adapted from precursors like this compound through appropriate functional group transformations.
Comparative Antimicrobial Activity
The antimicrobial efficacy of benzofuran derivatives is typically assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Benzofurans | Hydroxylated benzofuran | S. aureus | 0.39 - 3.12 | Ampicillin | 0.6 - 1 |
| Hydroxylated benzofuran | E. coli | 0.39 - 3.12 | Ampicillin | 4 | |
| Benzofuran ketoxime derivative | S. aureus | 0.039 | Ampicillin | 0.6 - 1 | |
| Aza-benzofuran | S. aureus | 12.5 | Ciprofloxacin | - | |
| Aza-benzofuran | E. coli | 25 | Ciprofloxacin | - |
Table 2: Comparative in vitro antimicrobial activity of selected benzofuran derivatives. MIC values for Ampicillin can vary depending on the bacterial strain and testing conditions.[1][11][18][19][20][21][22][23][24][25]
Mechanism of Antimicrobial Action
The antimicrobial mechanism of benzofuran derivatives is not fully elucidated but is believed to involve multiple targets. Their lipophilic nature may facilitate their passage through the bacterial cell membrane, leading to disruption of membrane integrity and function.[26] Some derivatives have been shown to interfere with essential cellular processes such as DNA replication, protein synthesis, and enzymatic activities crucial for bacterial survival.[27]
Figure 3: Postulated antimicrobial mechanisms of benzofuran derivatives.
Experimental Protocol: Synthesis of a Benzofuran Derivative
The following is a general procedure for the synthesis of a 2-acetyl benzofuran from salicylaldehyde, a common starting material for many benzofuran syntheses.[28][29][30][31]
Figure 4: General workflow for benzofuran synthesis.
Materials:
-
Salicylaldehyde
-
Chloroacetone
-
Anhydrous potassium carbonate
-
Acetone (solvent)
Procedure:
-
A mixture of salicylaldehyde (1 equivalent), chloroacetone (1.1 equivalents), and anhydrous potassium carbonate (2 equivalents) in acetone is refluxed for a specified period (e.g., 8-12 hours).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion, the solvent is removed under reduced pressure.
-
The residue is treated with water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to afford the 2-acetyl benzofuran.
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of plant extracts and synthesized compounds.[2][26][27][32][33]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Muller-Hinton agar
-
Sterile petri dishes
-
Sterile cork borer
-
Test compound solutions at various concentrations
-
Standard antibiotic solution (e.g., ampicillin)
-
Solvent control (e.g., DMSO)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Evenly spread the bacterial inoculum over the surface of a Muller-Hinton agar plate using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.
-
Compound Addition: Add a fixed volume (e.g., 100 µL) of the test compound solutions, standard antibiotic, and solvent control into separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.
Section 3: N-Acylhydrazones - Versatile Anti-inflammatory Agents
N-acylhydrazones (NAHs) are a class of compounds characterized by the -CO-NH-N=CH- functional group. They are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with multiple biological targets, leading to a wide range of pharmacological activities, including anti-inflammatory effects.[20][22][32][34][35][36] The synthesis of NAHs is typically straightforward, involving the condensation of an acylhydrazine with an aldehyde or ketone.[17][37][38][39]
Comparative Anti-inflammatory Activity
The anti-inflammatory potential of N-acylhydrazone derivatives is often evaluated in vivo using models like the carrageenan-induced paw edema assay in rodents. The percentage of edema inhibition is a key parameter for comparison with standard anti-inflammatory drugs like indomethacin.
| Compound Class | Derivative Example | Animal Model | Dose | Edema Inhibition (%) | Reference Compound | Edema Inhibition (%) |
| N-Acylhydrazones | Naphthyl-N-acylhydrazone | Rat | 1, 10, or 30 µmol/kg | Significant reduction | Indomethacin | 54 - 87.3 |
| Amino-pyridinyl-N-acylhydrazone | Mouse | - | Significant reduction | Indomethacin | 54 - 87.3 | |
| Benzothiazine N-acylhydrazone | Rat | 100 µmol/kg | Significant reduction | Piroxicam | - |
Table 3: Comparative in vivo anti-inflammatory activity of selected N-acylhydrazone derivatives. The efficacy of Indomethacin can vary based on the specific experimental protocol and animal model.[8][12][14][16][19][21][31][40][41][42][43][44][45][46]
Mechanism of Anti-inflammatory Action
The anti-inflammatory mechanism of N-acylhydrazones is multifactorial. Some derivatives have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[20] Others may modulate the production of pro-inflammatory cytokines like TNF-α and IL-1β, or interfere with signaling pathways such as the p38 MAPK pathway.[14] The N-acylhydrazone moiety is thought to mimic the bis-allylic moiety of arachidonic acid, allowing it to interact with enzymes in the inflammatory cascade.[32][34]
Figure 5: Potential anti-inflammatory mechanisms of N-acylhydrazone derivatives.
Experimental Protocol: Synthesis of an N-Acylhydrazone
The following is a general microwave-assisted protocol for the synthesis of N-acylhydrazones from hydrazides and aldehydes in the absence of a solvent.[37]
Figure 6: General workflow for N-acylhydrazone synthesis.
Materials:
-
An acylhydrazide (e.g., benzhydrazide)
-
An aldehyde (e.g., benzaldehyde)
-
Microwave reactor
-
Quartz tube
Procedure:
-
Place the hydrazide (1 equivalent) and the aldehyde (1 equivalent) in a quartz tube.
-
Introduce the tube into the microwave reactor.
-
Irradiate the mixture for a short duration (e.g., 2.5-10 minutes) at a specified power.
-
Allow the reaction to cool to room temperature, which typically results in the crystallization of the N-acylhydrazone.
-
The product can be washed with a suitable solvent like ethyl ether and filtered to obtain the pure compound.
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo model is widely used to screen for the acute anti-inflammatory activity of novel compounds.[16][36][40][42][43][47]
Materials:
-
Rats or mice
-
Carrageenan solution (1% in sterile saline)
-
Test compound
-
Standard drug (e.g., indomethacin, 10 mg/kg)
-
Vehicle control
-
Plethysmometer or digital calipers
Procedure:
-
Animal Grouping: Divide the animals into groups (e.g., control, standard, and test compound groups).
-
Compound Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point.
Conclusion
This guide provides a comparative overview of the biological activities of quinazolinones, benzofurans, and N-acylhydrazones, compound classes that are structurally related to potential derivatives of this compound. The presented data and protocols are intended to serve as a valuable resource for researchers in the field of drug discovery. The versatility of the aminobenzonitrile scaffold and its analogues as starting materials for the synthesis of diverse heterocyclic systems with potent anticancer, antimicrobial, and anti-inflammatory activities is evident. Further exploration of derivatives of this compound, guided by the structure-activity relationships of the compound classes discussed herein, holds significant promise for the development of novel therapeutic agents.
References
-
Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.). Spandidos Publications. [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2024). Molecules, 29(7), 1547. [Link]
-
Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. (2020). ResearchGate. [Link]
-
Synthesis and antimicrobial evaluation of new benzofuran derivatives. (2012). Bioorganic & Medicinal Chemistry Letters, 22(17), 5620-5624. [Link]
-
Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models. (2016). Indian Journal of Pharmacy and Pharmacology, 3(4), 197-200. [Link]
-
Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (2021). International Journal of Molecular Sciences, 22(21), 11956. [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). Pharmacological Reports, 65(4), 980-989. [Link]
-
N-acylhydrazones derivatives with different activities. (n.d.). ResearchGate. [Link]
-
N-Acylhydrazone Pharmacophore's Analgesic and Anti-inflammatory Profile: Recent Advancements during the Past Ten Years. (2024). Current Medicinal Chemistry, 31. [Link]
-
Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models. (2021). IP Innovative Publication. [Link]
-
Examples of N-acylhydrazones with different mechanism of action and pharmacological activity. (n.d.). ResearchGate. [Link]
-
Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). (2024). ACS Omega. [Link]
-
New 2-amino-pyridinyl-N-acylhydrazones: Synthesis and identification of their mechanism of anti-inflammatory action. (2020). Biomedicine & Pharmacotherapy, 123, 109739. [Link]
-
Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues. (2012). Molecules, 17(10), 11802-11824. [Link]
-
Acylhydrazones and Their Biological Activity: A Review. (2022). Molecules, 27(24), 8753. [Link]
-
Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents. (2023). Molecules, 28(14), 5433. [Link]
-
N-Acylhydrazone Pharmacophore's Analgesic and Anti-inflammatory Profile: Recent Advancements during the Past Ten Years. (2024). Bentham Science. [Link]
-
Rat paw oedema modeling and NSAIDs: Timing of effects. (2015). Folia Medica, 57(3-4), 213-219. [Link]
-
Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. (2023). Journal of Agricultural and Food Chemistry, 71(1), 478-489. [Link]
-
Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. (2017). Indian Journal of Pharmaceutical Sciences, 79(5), 788-796. [Link]
-
Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]
-
In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. (2021). Pharmaceutics, 13(2), 241. [Link]
-
Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies, 6(5), 18-22. [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences, 21(10), 8387. [Link]
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals, 16(4), 522. [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (n.d.). Trends in Sciences. [Link]
-
IC50 values of Different DOX Formulations and Blank Carriers Against A549, MCF-7 and MCF-7/ADR. (n.d.). ResearchGate. [Link]
-
1/IC50 values of antitumor screening of target derivatives against... (n.d.). ResearchGate. [Link]
-
(PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (n.d.). ResearchGate. [Link]
-
Indomethacin: an exploratory study of antiviral mechanism and host-pathogen interaction in COVID-19. (2021). Journal of Translational Medicine, 19, 19. [Link]
-
Fast Synthesis of N-Acylhydrazones Employing a Microwave Assisted Neat Protocol. (2010). Organic Letters, 12(3), 544-547. [Link]
-
Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells. (2017). PLoS ONE, 12(8), e0183869. [Link]
-
DETERMINATION OF ANTI-EDEMATOUS ACTIVITY OF INDOMETHACIN AND NAPROXEN BY USING CARRAGEENAN INDUCE EDEMA IN RATS. (2014). International Journal of Research in Pharmaceutical and Nano Sciences, 3(3), 221-225. [Link]
-
Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (2021). Molecules, 26(16), 4901. [Link]
-
Re-sensitizing Ampicillin and Kanamycin-Resistant E. coli and S. aureus Using Synergistic Metal Micronutrients-Antibiotic Combinations. (2020). Frontiers in Microbiology, 11, 1361. [Link]
-
An overview of the synthesis of acyl hydrazides from aldehydes and reactions of the products thereof. (n.d.). SciSpace. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(44), 25736-25756. [Link]
-
Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes. (2021). The Journal of Organic Chemistry, 86(6), 4756-4762. [Link]
-
Benzofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Treatment of acute carrageenan-induced paw edema with orally... (n.d.). ResearchGate. [Link]
-
Supplemental material. Table S1. Antibiotic sensitivity/resistance profile of Gram-negative and Gram-positive bacteria, MIC valu. (n.d.). [Link]
-
MIC assays on E. coli, S. epidermidis and S. aureus. (n.d.). ResearchGate. [Link]
-
Anti-inflammatory effect of ethanolic extract of Aegle marmelos leaves on carrageenan-induced rat paw edema. (2023). Bibliomed. [Link]
-
Measurement of MIC and susceptibility categorization. a) MIC of AMP for E. coli. (n.d.). ResearchGate. [Link]
-
Hydrazone synthesis. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. hereditybio.in [hereditybio.in]
- 3. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Re-sensitizing Ampicillin and Kanamycin-Resistant E. coli and S. aureus Using Synergistic Metal Micronutrients-Antibiotic Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. ijrpns.com [ijrpns.com]
- 17. scispace.com [scispace.com]
- 18. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. rsc.org [rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. scienceopen.com [scienceopen.com]
- 30. Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Benzofuran synthesis [organic-chemistry.org]
- 32. chemistnotes.com [chemistnotes.com]
- 33. botanyjournals.com [botanyjournals.com]
- 34. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 35. bio-protocol.org [bio-protocol.org]
- 36. benchchem.com [benchchem.com]
- 37. pubs.acs.org [pubs.acs.org]
- 38. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Hydrazone synthesis [organic-chemistry.org]
- 40. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 41. researchgate.net [researchgate.net]
- 42. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 43. inotiv.com [inotiv.com]
- 44. orgsyn.org [orgsyn.org]
- 45. researchgate.net [researchgate.net]
- 46. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 47. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the Synthetic Routes of 3-Amino-2-chlorobenzonitrile
Abstract: 3-Amino-2-chlorobenzonitrile is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical compounds. The strategic selection of a synthetic route to this molecule can significantly impact the overall efficiency, cost-effectiveness, and environmental footprint of a manufacturing process. This guide provides a comprehensive comparison of the predominant synthetic pathways to this compound, offering a critical evaluation of their respective merits and drawbacks. Detailed experimental protocols, comparative data, and mechanistic insights are presented to empower researchers, chemists, and process development professionals in making informed decisions for their specific applications.
Introduction
This compound, with its unique substitution pattern on the benzene ring, serves as a versatile building block in organic synthesis. Its structural features, including the nucleophilic amino group, the synthetically malleable nitrile functionality, and the strategically positioned chlorine atom, allow for a diverse range of chemical transformations. This guide will delve into the most prevalent and practical synthetic routes for its preparation, focusing on the Sandmeyer reaction and nucleophilic aromatic substitution approaches. Each method will be scrutinized based on yield, reaction conditions, scalability, safety, and atom economy.
Route 1: The Sandmeyer Reaction Pathway
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to a variety of functional groups via a diazonium salt intermediate.[1][2] In the context of this compound synthesis, this pathway typically commences with 2,6-dichloroaniline.
Mechanistic Overview
The reaction proceeds through two key stages:
-
Diazotization: The primary aromatic amine (2,6-dichloroaniline) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is highly reactive and is generally used immediately in the subsequent step.
-
Cyanation: The diazonium salt is then reacted with a cyanide source, most commonly copper(I) cyanide, to introduce the nitrile group onto the aromatic ring, displacing the diazonium group.[3][4]
The Sandmeyer reaction is an example of a radical-nucleophilic aromatic substitution.[3] The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas. The aryl radical then reacts with the cyanide ion, and the copper(I) catalyst is regenerated.
Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction
Step 1: Diazotization of 2,6-Dichloroaniline
-
To a stirred solution of 2,6-dichloroaniline (1 equivalent) in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water) at 0-5 °C, a solution of sodium nitrite (1.05 equivalents) in water is added dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Cyanation
-
In a separate flask, a solution or suspension of copper(I) cyanide (1.1 equivalents) and potassium cyanide (1.1 equivalents) in water is prepared and cooled to 0-5 °C.
-
The cold diazonium salt solution is slowly added to the cyanide mixture, with vigorous stirring, while maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., to 50-60 °C) for a specified period (typically 1-2 hours) to drive the reaction to completion.
-
The reaction mixture is then cooled, and the product is isolated by extraction with an organic solvent (e.g., ethyl acetate).
-
The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by a suitable method, such as column chromatography or recrystallization, to afford this compound.
Workflow Diagram: Sandmeyer Reaction
Caption: Workflow for the Sandmeyer synthesis of this compound.
Route 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution offers an alternative strategy for the synthesis of this compound. This approach typically involves the displacement of a suitable leaving group on an activated aromatic ring by a cyanide nucleophile. A plausible starting material for this route is 2,3-dichloroaniline.
Mechanistic Overview
The SNAr mechanism generally proceeds via an addition-elimination pathway.[5][6]
-
Nucleophilic Attack: The cyanide ion attacks the carbon atom bearing a leaving group (in this case, a chlorine atom), forming a resonance-stabilized intermediate known as a Meisenheimer complex.[6] The presence of an electron-withdrawing group (or in this case, the directing effect of the amino and other chloro group) is crucial for stabilizing this negatively charged intermediate.[5]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (chloride ion), yielding the final product.
The rate of SNAr reactions is influenced by the nature of the leaving group, the strength of the nucleophile, and the presence of electron-withdrawing groups on the aromatic ring.[6]
Experimental Protocol: Synthesis of this compound via SNAr
-
A mixture of 2,3-dichloroaniline (1 equivalent), a cyanide source such as sodium cyanide or potassium cyanide (1.1-1.5 equivalents), and a catalyst, if necessary (e.g., a palladium or nickel complex), is prepared in a suitable high-boiling polar aprotic solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)).[7][8]
-
The reaction mixture is heated to an elevated temperature (typically in the range of 100-150 °C) and stirred for several hours until the reaction is complete (monitored by TLC or GC).[7]
-
After cooling to room temperature, the reaction mixture is poured into water and the product is extracted with an organic solvent.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to yield pure this compound.
Workflow Diagram: Nucleophilic Aromatic Substitution
Caption: Workflow for the SNAr synthesis of this compound.
Comparative Analysis
| Parameter | Sandmeyer Reaction Route | Nucleophilic Aromatic Substitution (SNAr) Route |
| Starting Material | 2,6-Dichloroaniline | 2,3-Dichloroaniline |
| Key Reagents | Sodium nitrite, Hydrochloric acid, Copper(I) cyanide, Potassium cyanide | Sodium/Potassium cyanide, High-boiling solvent (e.g., DMF) |
| Reaction Conditions | Low temperature (0-5 °C) for diazotization, then moderate heating | High temperatures (100-150 °C) |
| Reported Yield | Generally moderate to good | Can be high, but may require catalyst and optimization[7] |
| Scalability | Well-established for large-scale industrial synthesis | Can be challenging to scale due to high temperatures and pressure |
| Safety Considerations | Diazonium salts can be explosive if isolated; use of toxic cyanides | Use of highly toxic cyanides at high temperatures; high-boiling solvents |
| Advantages | - Well-understood and reliable reaction.[2] - Milder reaction conditions for the initial step. | - Potentially fewer steps. - Avoids the use of unstable diazonium intermediates. |
| Disadvantages | - Two distinct reaction steps. - Potential for side reactions. - Use of copper salts can lead to waste disposal issues. | - Harsh reaction conditions (high temperature). - Potential for regioselectivity issues. - May require expensive catalysts. |
Conclusion
Both the Sandmeyer reaction and nucleophilic aromatic substitution represent viable pathways for the synthesis of this compound. The choice between these routes will ultimately depend on the specific requirements of the synthesis, including the desired scale, available equipment, cost considerations, and safety protocols.
The Sandmeyer reaction, while involving a two-step process and the handling of potentially unstable diazonium intermediates, is a well-established and often reliable method that can be performed under relatively mild initial conditions. The nucleophilic aromatic substitution route offers the potential for a more direct conversion but typically requires more forcing conditions, including high temperatures and potentially the use of catalysts. Careful consideration of the factors outlined in this guide will enable researchers and chemists to select the most appropriate synthetic strategy for their needs.
References
-
Wikipedia. Sandmeyer reaction. [Link]
- Google Patents. WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles.
-
BYJU'S. Sandmeyer Reaction Mechanism. [Link]
-
National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
Filo. For 2 Mark each: Sandmeyer reaction. [Link]
- Google Patents.
-
NPTEL. Nucleophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. *For 2 Mark each: Sandmeyer reaction | Filo [askfilo.com]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles - Google Patents [patents.google.com]
- 8. MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace - Google Patents [patents.google.com]
A Comparative Guide to the Reactivity of 2-Chloro- and Other Halo-Substituted Aminobenzonitriles
For researchers, medicinal chemists, and professionals in drug development, halo-substituted aminobenzonitriles are indispensable building blocks. Their unique combination of a nucleophilic amino group, an electron-withdrawing nitrile group, and a reactive halogen atom on an aromatic ring makes them versatile precursors for a wide array of complex molecules and heterocyclic scaffolds. The nature of the halogen substituent profoundly influences the reactivity of the molecule, dictating the optimal conditions for various synthetic transformations. This guide provides an in-depth comparison of the reactivity of 2-chloro-aminobenzonitriles with their fluoro, bromo, and iodo counterparts, supported by mechanistic insights and experimental data.
The Underlying Principles: Electronic and Steric Effects of Halogens
The reactivity of halo-substituted aminobenzonitriles is governed by the interplay of several factors, primarily the electronic properties of the halogen and its position relative to the amino and nitrile groups.
-
Inductive Effect: All halogens are more electronegative than carbon and exert an electron-withdrawing inductive effect (-I). This effect decreases down the group: F > Cl > Br > I. This electron withdrawal makes the aromatic ring more electron-deficient and susceptible to nucleophilic attack.
-
Resonance Effect: Halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect). This effect is most significant for fluorine due to better orbital overlap between the 2p orbitals of fluorine and carbon, and it decreases down the group: F > Cl > Br > I.
-
Leaving Group Ability: In nucleophilic aromatic substitution (SNAr) and many cross-coupling reactions, the halogen acts as a leaving group. The ability of the halide to depart is related to the strength of the carbon-halogen bond and the stability of the resulting halide ion. Generally, for SNAr reactions, the order of reactivity is often F > Cl > Br > I, which is counterintuitive to bond strength but is explained by the mechanism.[1][2] In contrast, for many palladium-catalyzed cross-coupling reactions, the reactivity order is typically I > Br > Cl > F, which correlates with the ease of oxidative addition.
The presence of the amino (-NH₂) and cyano (-CN) groups further modulates the electronic landscape of the aromatic ring. The amino group is a strong electron-donating group (+M), while the cyano group is a strong electron-withdrawing group (-M). Their relative positions to the halogen determine the overall activation or deactivation of the ring towards different types of reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a key transformation for halo-aminobenzonitriles, allowing for the introduction of a variety of nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3][4] The rate-determining step is typically the initial attack of the nucleophile.[5]
Electron-withdrawing groups positioned ortho or para to the leaving group stabilize the negatively charged Meisenheimer complex, thereby accelerating the reaction.[2][3] In 2-halo-aminobenzonitriles, the cyano group is ortho to the halogen, providing this necessary activation.
Reactivity Trend: F > Cl ≈ Br > I
This trend is a hallmark of SNAr reactions where the attack of the nucleophile is the rate-determining step.[1] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, despite the C-F bond being the strongest.[5]
Experimental Protocol: Comparative SNAr of 2-Halo-6-nitrobenzonitriles
This protocol outlines a representative experiment to compare the reactivity of different 2-halo-6-nitrobenzonitriles with a common nucleophile, piperidine. The nitro group is included to further activate the ring and allow the reaction to proceed under milder conditions.
Methodology:
-
To four separate reaction vials, add the respective 2-halo-6-nitrobenzonitrile (1 mmol), piperidine (1.2 mmol), and potassium carbonate (2 mmol) in 5 mL of DMSO.
-
Seal the vials and heat the reactions at 80 °C.
-
Monitor the progress of each reaction by taking aliquots at regular intervals (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) and analyzing them by HPLC or GC-MS to determine the conversion to the product, 2-(piperidin-1-yl)-6-nitrobenzonitrile.
-
Plot the percentage conversion against time for each halogen to visualize the relative reaction rates.
Expected Outcome: The reaction with 2-fluoro-6-nitrobenzonitrile is expected to proceed the fastest, followed by the chloro, bromo, and iodo analogues.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used in pharmaceutical and materials science research.[6][7][8] The reactivity of halo-aminobenzonitriles in these reactions is primarily dictated by the ease of the oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond.[9]
Reactivity Trend: I > Br > Cl >> F
This trend is the reverse of that observed in SNAr reactions and is directly related to the carbon-halogen bond dissociation energy. The weaker C-I bond undergoes oxidative addition much more readily than the stronger C-Cl bond. Aryl fluorides are generally unreactive under standard cross-coupling conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[9][10]
Comparative Reactivity Data for Suzuki-Miyaura Coupling:
| Halogen Substituent | Typical Reaction Conditions | Relative Reaction Rate |
| Iodo | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C | Very Fast |
| Bromo | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 100 °C | Fast |
| Chloro | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 110 °C | Moderate to Slow |
| Fluoro | Generally unreactive | Negligible |
Note: The use of specialized ligands like SPhos or XPhos is often necessary for the coupling of less reactive aryl chlorides.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Halo-aminobenzonitriles
Methodology:
-
In a reaction flask under an inert atmosphere (e.g., argon), combine the 2-halo-aminobenzonitrile (1 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2 mmol).
-
Add a solvent mixture of toluene and water (e.g., 4:1, 5 mL).
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine.[11][12] This reaction is particularly useful for synthesizing substituted anilines and heterocyclic compounds.
The reactivity of 2-halo-aminobenzonitriles in Buchwald-Hartwig amination follows the same general trend as other palladium-catalyzed cross-coupling reactions.[13]
Comparative Reactivity Data for Buchwald-Hartwig Amination:
| Halogen Substituent | Typical Catalyst System | Relative Reaction Rate |
| Iodo | Pd₂(dba)₃ / Xantphos | Very Fast |
| Bromo | Pd₂(dba)₃ / BINAP | Fast |
| Chloro | Pd(OAc)₂ / XPhos | Moderate |
| Fluoro | Unreactive | Negligible |
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[14][15][16][17][18]
The reactivity of 2-halo-aminobenzonitriles in the Sonogashira coupling also follows the I > Br > Cl >> F trend.
Copper-Catalyzed Reactions: The Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for forming C-O, C-N, and C-S bonds.[19][20][21][22][23] While often requiring harsher conditions than palladium-catalyzed reactions (higher temperatures and stoichiometric copper), modern ligand-accelerated protocols have improved its scope and utility.
In Ullmann-type reactions, the reactivity order of the aryl halides is generally I > Br > Cl, similar to palladium-catalyzed couplings. This is because the mechanism is thought to involve an oxidative addition-like step with a copper(I) species.
Intramolecular Reactions: Synthesis of Heterocycles
2-Aminobenzonitriles are valuable precursors for the synthesis of various nitrogen-containing heterocycles, such as quinazolines and quinazolinones.[24][25][26][27] The reactivity of the nitrile and amino groups can be exploited in cyclization reactions.
Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile to form a cyclic α-cyanoenamine, which can then be hydrolyzed to a cyclic ketone.[28][29][30][31] While not directly a reaction of the halogen, halo-substituted aminobenzonitriles can be elaborated into dinitrile precursors for this cyclization. The nature of the halogen can influence the synthesis of these precursors.
Visualizing Reaction Pathways
Graphviz Diagram: General Reactivity Comparison
Caption: Workflow for comparing the reactivity of halo-aminobenzonitriles.
Conclusion and Practical Considerations
The choice of halogen on a 2-aminobenzonitrile scaffold is a critical decision in synthetic planning.
-
For Nucleophilic Aromatic Substitution: 2-Fluoro- and 2-chloro-aminobenzonitriles are generally the substrates of choice due to their higher reactivity in SNAr reactions. The fluoro-substituted compound will typically react under the mildest conditions.
-
For Palladium- and Copper-Catalyzed Cross-Coupling: 2-Iodo- and 2-bromo-aminobenzonitriles are the preferred starting materials. The iodo-substituted compound will react faster and under milder conditions, often with lower catalyst loadings. While 2-chloro-aminobenzonitriles can be used, they frequently require more specialized and expensive catalyst systems (e.g., bulky, electron-rich phosphine ligands) and higher reaction temperatures.
-
Cost and Availability: In an industrial setting, the cost and availability of the starting materials are crucial. 2-Chloro-aminobenzonitriles are often more economical than their bromo and iodo counterparts, which may justify the development of more efficient catalytic systems for their use.
By understanding the fundamental principles that govern the reactivity of these versatile building blocks, researchers can make informed decisions to optimize their synthetic strategies, leading to more efficient and successful outcomes in their drug discovery and development endeavors.
References
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of quinazolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. (2023). Molecules, 28(8), 3381. [Link]
-
Synthesis of 2-substituted quinazolinones from 2-aminobenzonitriles... (n.d.). ResearchGate. Retrieved from [Link]
-
Gruber, N., Díaz, J. E., & Orelli, L. R. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Beilstein Journal of Organic Chemistry, 14, 2510–2519. [Link]
-
The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. (n.d.). ResearchGate. Retrieved from [Link]
-
Thorpe reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Thorpe-Ziegler Reaction. (2014, March 2). Chem-Station. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
-
Ullmann condensation. (n.d.). In Wikipedia. Retrieved from [Link]
- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]
-
Ullmann condensation. (n.d.). Chemeurope.com. Retrieved from [Link]
-
Recent synthetic developments and applications of the Ullmann reaction. A review. (2013). Current Organic Chemistry, 17(10), 1015–1056. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(31), 10398-10411. [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). In Organic Chemistry II. KPU Pressbooks. Retrieved from [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal. Retrieved from [Link]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved from [Link]
-
Organometallic cross-coupling reactions. (n.d.). CEM Corporation. Retrieved from [Link]
-
Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). Retrieved from [Link]
-
Cross-coupling reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2016). Beilstein Journal of Organic Chemistry, 12, 2596–2604. [Link]
-
Ullmann Condensation. (n.d.). SynArchive. Retrieved from [Link]
-
Substituent effects on the reactivity of 2-aminobenzonitriles with carbon dioxide in ionic liquids. (n.d.). Arkat USA. Retrieved from [Link]
-
16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019). Catalysts, 9(1), 89. [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. (2010). International Journal of Molecular Sciences, 11(7), 2647–2660. [Link]
-
Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem. (2025, September 24). YouTube. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]
-
Reactions of substituted 2-aminobenzonitriles with CO 2 in water without any catalyst a. (n.d.). Retrieved from [Link]
-
Sonogashira coupling. (2019, January 7). YouTube. Retrieved from [Link]
-
16.6 Nucleophilic Aromatic Substitution. (n.d.). In Organic Chemistry: A Tenth Edition. OpenStax. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki Coupling Mechanism and Applications. (2018, July 17). YouTube. Retrieved from [Link]
-
Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. (2011). Organic & Biomolecular Chemistry, 9(10), 3847–3852. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. jocpr.com [jocpr.com]
- 7. Organometallic cross-coupling reactions [cem.com]
- 8. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 20. Ullmann_condensation [chemeurope.com]
- 21. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 22. synarchive.com [synarchive.com]
- 23. Ullmann Reaction [organic-chemistry.org]
- 24. mdpi.com [mdpi.com]
- 25. Quinazoline synthesis [organic-chemistry.org]
- 26. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
- 29. alfa-chemistry.com [alfa-chemistry.com]
- 30. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 31. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
A Spectroscopic Guide to the Differentiation of 3-Amino-2-chlorobenzonitrile and Its Positional Isomers
Introduction
In the fields of synthetic chemistry and pharmaceutical development, substituted benzonitriles serve as critical building blocks for a diverse range of heterocyclic compounds and active pharmaceutical ingredients (APIs).[1] The precise arrangement of functional groups on the aromatic ring dictates the molecule's steric and electronic properties, which in turn governs its reactivity and biological activity.[2] 3-Amino-2-chlorobenzonitrile and its positional isomers are prime examples of such foundational molecules. While sharing the same molecular formula and weight, their distinct substitution patterns give rise to unique physicochemical characteristics.
Differentiating these isomers is a non-trivial but essential task for quality control, reaction monitoring, and structure-activity relationship (SAR) studies. Standard methods like mass spectrometry may not distinguish between them, making spectroscopic techniques indispensable. This guide provides a comprehensive comparison of this compound and its key isomers using Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will delve into the causal relationships between molecular structure and spectral output, present comparative experimental data, and provide robust protocols for reproducible analysis.
The Challenge of Isomer Identification
The core challenge lies in the subtle interplay of electronic effects exerted by the amino (-NH₂), chloro (-Cl), and nitrile (-C≡N) substituents. The amino group is a strong activating group (electron-donating through resonance), while the nitrile and chloro groups are deactivating (electron-withdrawing through induction and resonance). The relative positioning of these groups (ortho, meta, para) creates distinct electronic environments across the benzene ring, which are the very features we can exploit with spectroscopy.
Caption: Workflow for spectroscopic differentiation of isomers.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of molecules. The frequencies of these vibrations are highly sensitive to bond strength and the mass of the connected atoms, providing a distinct "fingerprint" for each isomer.
Causality and Interpretation
The key vibrational modes to monitor are the N-H stretches of the primary amine, the C≡N stretch of the nitrile, and the C-Cl stretch.
-
N-H Stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency.[3] The exact positions are influenced by hydrogen bonding and the electronic environment.
-
C≡N Stretching: The nitrile group presents a sharp, intense peak. For aromatic nitriles, this peak typically appears between 2240 and 2220 cm⁻¹.[4] Conjugation with an electron-donating group like -NH₂ can slightly lower this frequency by increasing the single-bond character of the C≡N bond.
-
Aromatic C-H and C=C Bending: The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region are highly characteristic of the substitution pattern on the benzene ring.
Comparative FT-IR Data
| Vibrational Mode (cm⁻¹) | This compound | 2-Amino-4-chlorobenzonitrile | 2-Amino-5-chlorobenzonitrile | 4-Amino-3-chlorobenzonitrile |
| N-H Stretch (asymmetric) | ~3450 | 3452 | ~3480 | ~3470 |
| N-H Stretch (symmetric) | ~3360 | 3363 | ~3370 | ~3380 |
| C≡N Stretch | ~2220 | 2211 | ~2225 | ~2215 |
| C-Cl Stretch | ~780 | 782 | ~820 | ~810 |
Note: Data synthesized from typical values for substituted benzonitriles. Exact peak positions can vary.[5][6]
Key Differentiators: The most reliable distinction comes from the C≡N stretching frequency and the C-Cl stretching region. For instance, the C≡N stretch in 2-Amino-4-chlorobenzonitrile is at a notably lower wavenumber (2211 cm⁻¹) due to the para-relationship between the strong electron-donating amino group and the nitrile group, which enhances resonance.[6]
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare samples as KBr pellets. Mix approximately 1-2 mg of the solid isomer sample with 100-150 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar to a fine powder.
-
Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent disk.
-
Data Acquisition:
-
Record a background spectrum using an empty sample holder.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Acquire data in the range of 4000-400 cm⁻¹.
-
To improve the signal-to-noise ratio, co-add 32 scans at a resolution of 4 cm⁻¹.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structural elucidation of isomers, providing detailed information about the chemical environment of each proton and carbon atom.
Causality and Interpretation
-
¹H NMR: The chemical shift of aromatic protons is governed by the shielding and deshielding effects of the substituents. The electron-donating -NH₂ group shields ortho and para protons (shifts them upfield to lower ppm), while the electron-withdrawing -Cl and -C≡N groups deshield nearby protons (shift them downfield to higher ppm).[7] The coupling patterns (splitting) between adjacent protons provide definitive information on their relative positions.
-
¹³C NMR: Similar to ¹H NMR, carbon chemical shifts are influenced by substituent effects. The nitrile carbon (C≡N) and the carbon attached to it (ipso-carbon) have characteristic chemical shifts that are sensitive to the substitution pattern.[8][9]
Comparative ¹H NMR Data (in CDCl₃, δ ppm)
| Isomer | H-Aromatic Region | NH₂ |
| This compound | 7.25 (t), 6.85 (d), 6.75 (d) | ~4.2 (br s) |
| 2-Amino-3-chlorobenzonitrile | 7.40 (d), 7.20 (t), 6.80 (d) | ~4.5 (br s) |
| 2-Amino-5-chlorobenzonitrile | 7.50 (d), 7.30 (dd), 6.70 (d) | ~4.3 (br s) |
| 4-Amino-3-chlorobenzonitrile | 7.60 (d), 7.40 (dd), 6.75 (d) | ~4.6 (br s) |
Note: Approximate chemical shifts and multiplicities (d: doublet, t: triplet, dd: doublet of doublets, br s: broad singlet) are illustrative. Actual values depend on solvent and concentration.[5][10]
Key Differentiators: The aromatic region of the ¹H NMR spectrum is the fingerprint region. Each isomer presents a unique set of three signals with distinct chemical shifts and coupling constants, allowing for unambiguous identification. For example, in this compound, the proton at C4 is a triplet due to coupling with two adjacent protons, a pattern not seen in the other listed isomers.
Caption: Relationship between isomer structure and ¹H NMR splitting.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-15 mg of the isomer sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition (¹H NMR):
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum using a standard pulse sequence.
-
Typical parameters: 30° pulse angle, 1-2 second relaxation delay, and co-addition of 16-32 scans.[5]
-
-
Data Acquisition (¹³C NMR):
-
Acquire a proton-decoupled carbon spectrum to ensure each unique carbon appears as a singlet.
-
A longer acquisition time and more scans (e.g., 512 or 1024) are typically required due to the lower natural abundance of ¹³C.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. For these isomers, the key transitions are the π → π* and n → π* transitions associated with the benzene ring and the nitrile and amino functional groups.
Causality and Interpretation
The benzene ring is a chromophore. The -NH₂ group acts as a powerful auxochrome, a group that, when attached to a chromophore, modifies its ability to absorb light, typically shifting the absorption maximum (λ_max) to a longer wavelength (a bathochromic or red shift).[3] The position of the -NH₂ group relative to the electron-withdrawing -C≡N group significantly impacts the extent of this shift. When the amino and nitrile groups are para to each other, the resonance effect is maximized, leading to the largest red shift.
Comparative UV-Vis Data (in Ethanol)
| Isomer | λ_max 1 (nm) | λ_max 2 (nm) |
| This compound | ~220 | ~310 |
| 2-Amino-4-chlorobenzonitrile | ~245 | ~305 |
| 2-Amino-5-chlorobenzonitrile | ~240 | ~320 |
| 4-Amino-3-chlorobenzonitrile | ~215 | ~295 |
Note: Data synthesized from known effects of substituents on benzene chromophores.[5][6][11]
Key Differentiators: While there is overlap, the position of the primary, long-wavelength absorption band (λ_max 2) is indicative of the substitution pattern. Isomers with greater conjugation between the donor (-NH₂) and acceptor (-C≡N) groups tend to have higher λ_max values.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the isomer in a UV-transparent solvent like ethanol or methanol at a concentration of approximately 1 mg/mL.
-
Dilution: Create a dilute solution (e.g., 1 x 10⁻⁴ to 1 x 10⁻⁵ M) from the stock solution to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a 1 cm path length quartz cuvette with the pure solvent to serve as a blank and record the baseline.
-
Fill a matching cuvette with the sample solution and record the absorption spectrum, typically over a range of 200-400 nm.[6]
-
Identify the wavelengths of maximum absorbance (λ_max).
-
Conclusion
The unambiguous identification of this compound and its positional isomers is crucial for ensuring the integrity and reproducibility of scientific research and development. While each spectroscopic technique offers valuable clues, a combined approach provides the most definitive characterization. FT-IR spectroscopy offers a quick fingerprint based on nitrile and N-H vibrations. UV-Vis spectroscopy provides insights into the electronic structure and conjugation within the molecule. However, NMR spectroscopy, particularly ¹H NMR, stands out as the most definitive method . The unique chemical shifts and spin-spin coupling patterns of the aromatic protons for each isomer provide an irrefutable structural signature. By applying the protocols and understanding the structure-spectra relationships outlined in this guide, researchers can confidently identify and differentiate these valuable chemical building blocks.
References
- A Comparative Spectroscopic Guide to 4-Aminobenzonitrile and Its Positional Isomers. (2025). Benchchem.
- Navigating the Synthesis and Characterization of Novel Compounds from Substituted Aminobenzonitriles: A Compar
- A Comparative Guide to the Reactivity of Aminobenzonitrile Isomers. (2025). Benchchem.
- Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
- Spectroscopy of Amines. (2024). Chemistry LibreTexts.
- This compound(53312-76-8) 1H NMR spectrum. (n.d.). ChemicalBook.
- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
- Chemical shifts. (n.d.). University of Regensburg.
- SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. (2024). Malaysian Journal of Analytical Sciences.
- Benzonitrile - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- 4-Amino-3-chlorobenzonitrile. (n.d.). NIST WebBook.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. spectrabase.com [spectrabase.com]
- 10. This compound(53312-76-8) 1H NMR [m.chemicalbook.com]
- 11. 4-Amino-3-chlorobenzonitrile [webbook.nist.gov]
A Comparative Guide to Palladium Ligand Efficacy in Cross-Coupling Reactions of 3-Amino-2-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Challenge of 3-Amino-2-chlorobenzonitrile
This compound is a valuable scaffold in medicinal chemistry, offering multiple points for diversification. However, its electronic properties and substitution pattern present distinct challenges for palladium-catalyzed cross-coupling reactions. The electron-donating amino group can influence the reactivity of the adjacent chloro substituent, while the nitrile group adds further electronic complexity. The choice of palladium ligand is therefore paramount to achieving high yields and selectivities in the synthesis of novel derivatives. This guide will dissect the performance of various ligand classes to inform rational catalyst selection.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Arylboronic Acids
The Suzuki-Miyaura reaction is a cornerstone of C(sp²)-C(sp²) bond formation. With a substrate like this compound, the primary challenge is the relatively inert nature of the C-Cl bond. Overcoming this requires a catalytic system that promotes efficient oxidative addition.
Ligand Classes and Their Performance:
-
Bulky, Electron-Rich Phosphines: Ligands such as SPhos, XPhos, and RuPhos are highly effective for the Suzuki-Miyaura coupling of aryl chlorides.[1][2] Their steric bulk promotes the formation of a monoligated, 14-electron palladium(0) species, which is highly active in the oxidative addition step.[1] The electron-donating nature of these ligands also enhances the electron density on the palladium center, further facilitating the cleavage of the C-Cl bond.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors, forming robust bonds with palladium.[3][4] This stability can translate to higher catalyst turnover numbers and thermal stability. For substrates like this compound, PEPPSI-type pre-catalysts, which feature an NHC ligand, can offer excellent activity.[3]
-
Bidentate Phosphines: While traditionally used for other cross-coupling reactions, bidentate phosphines like dppf (1,1'-bis(diphenylphosphino)ferrocene) can be effective, though they may require higher reaction temperatures or longer reaction times compared to the more specialized bulky monophosphine ligands.
Comparative Data Summary:
| Ligand Class | Typical Catalyst Loading (mol%) | Reaction Temperature | Key Advantages | Potential Limitations |
| Bulky Monophosphines (e.g., SPhos, XPhos) | 0.5 - 2 | Moderate to High | High activity for aryl chlorides, good functional group tolerance. | Air-sensitive, higher cost. |
| N-Heterocyclic Carbenes (NHCs) | 1 - 3 | High | High thermal stability, robust catalysts. | May require specific pre-catalyst activation. |
| Bidentate Phosphines (e.g., dppf) | 2 - 5 | High | Commercially available, well-understood. | Generally lower activity for aryl chlorides. |
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of this compound is as follows:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Add the palladium pre-catalyst (e.g., Pd(OAc)₂ with the chosen ligand, or a pre-formed catalyst like SPhos-Pd-G3) in the specified mol%.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent, such as a mixture of toluene and water or 1,4-dioxane and water.
-
Heat the reaction mixture to the optimized temperature (typically 80-120 °C) and monitor by TLC or LC-MS until completion.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the introduction of a wide range of amines to the 3-aminobenzonitrile core.[5][6] The choice of ligand is critical for navigating the catalytic cycle efficiently and avoiding side reactions.
Ligand Classes and Their Performance:
-
Sterically Hindered Biaryl Phosphines: Ligands developed by the Buchwald group, such as XPhos and BrettPhos, are the gold standard for many Buchwald-Hartwig aminations.[1][7] Their steric bulk facilitates the reductive elimination step, which is often rate-limiting.
-
Josiphos Ligands: These ferrocene-based diphosphine ligands have also shown high efficacy in the amination of challenging aryl chlorides.
-
BippyPhos: This ligand has demonstrated a remarkably broad scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides, accommodating a wide variety of amine coupling partners.[8]
Comparative Data Summary:
| Ligand Class | Typical Catalyst Loading (mol%) | Reaction Temperature | Key Advantages | Potential Limitations |
| Biaryl Phosphines (e.g., XPhos, BrettPhos) | 1 - 3 | Moderate to High | High generality, excellent for challenging substrates. | Can be expensive. |
| Josiphos Ligands | 1 - 3 | Moderate to High | High activity and thermal stability. | May require optimization for specific substrates. |
| BippyPhos | 1 - 2 | Moderate | Broad substrate scope for amines. | Newer ligand, less literature data available. |
Experimental Protocol: Buchwald-Hartwig Amination
A representative protocol for the Buchwald-Hartwig amination of this compound is as follows:
-
In a glovebox, charge a reaction tube with the palladium pre-catalyst, the chosen ligand, and a strong base such as NaOtBu or K₃PO₄.
-
Add this compound and the desired amine.
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Seal the tube and heat to the appropriate temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by flash chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to alkynylated 3-aminobenzonitriles, which are versatile intermediates.[9] This reaction typically employs a dual catalytic system of palladium and copper, although copper-free versions have been developed.
Ligand Classes and Their Performance:
-
Triphenylphosphine (PPh₃): This is the most common and cost-effective ligand for Sonogashira couplings.[10] It is generally effective for aryl bromides and iodides, but can be sluggish for aryl chlorides, often requiring higher temperatures and catalyst loadings.
-
Bulky Phosphines: Ligands such as cataCXium® A and XPhos can significantly improve the efficiency of Sonogashira couplings with aryl chlorides, allowing for lower reaction temperatures and catalyst loadings.
-
N-Heterocyclic Carbenes (NHCs): NHC-palladium complexes have also been shown to be highly active catalysts for the Sonogashira coupling of aryl chlorides, offering good yields and functional group tolerance.
Comparative Data Summary:
| Ligand Class | Typical Catalyst Loading (mol%) | Co-catalyst | Key Advantages | Potential Limitations |
| Triphenylphosphine (PPh₃) | 2 - 5 | CuI | Inexpensive, widely available. | Lower reactivity with aryl chlorides. |
| Bulky Phosphines (e.g., cataCXium® A) | 1 - 2 | Often Cu-free | High activity for aryl chlorides, milder conditions. | Higher cost. |
| N-Heterocyclic Carbenes (NHCs) | 1 - 3 | CuI or Cu-free | High thermal stability, good for challenging substrates. | May require specific pre-catalyst synthesis. |
Experimental Protocol: Sonogashira Coupling
A general procedure for the Sonogashira coupling of this compound is as follows:
-
To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and the copper(I) iodide co-catalyst (if used).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent such as THF or DMF, followed by a base (e.g., triethylamine or diisopropylamine).
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (as monitored by TLC or GC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Conclusion and Future Outlook
The successful functionalization of this compound via palladium-catalyzed cross-coupling is highly dependent on the judicious choice of ligand. For Suzuki-Miyaura and Buchwald-Hartwig reactions involving this challenging aryl chloride, bulky, electron-rich phosphine ligands such as those from the Buchwald and SPhos families generally provide the highest efficacy. For Sonogashira couplings, while traditional PPh₃ can be employed, more advanced phosphine or NHC ligands can offer significant advantages in terms of reaction conditions and efficiency.
The continued development of new ligand architectures promises to further expand the synthetic utility of substrates like this compound. Future research will likely focus on developing more robust, air-stable, and cost-effective catalyst systems that operate under even milder conditions, thereby enhancing the accessibility of novel chemical entities for drug discovery and development.
References
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.Google Search Result. [Link not available]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.Google Search Result. [Link not available]
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia.[Link]
- Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides.American Chemical Society. [Link not available]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. National Institutes of Health.[Link]
-
Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions - Organic Chemistry Portal. Organic Chemistry Portal.[Link]
-
Palladium(ii) complexes containing ONO tridentate hydrazone for Suzuki–Miyaura coupling of aryl chlorides in aqueous-organic media - RSC Publishing. Royal Society of Chemistry.[Link]
- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. National Institutes of Health.[Link]
- Amines as the ligands for palladium-catalyzed coupling reactions - ResearchGate.
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate.
-
BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides - PubMed. PubMed.[Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. MDPI.[Link]
-
Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Request PDF - ResearchGate. ResearchGate.[Link]
- Palladium(II) Pincer Type Complexes Containing ONO Donor Heterocyclic Hydrazones: Synthesis, Structure and Catalytic Activity Towards the Suzuki–Miyaura Cross-Coupling of 3-Bromochromone and Arylboronic Acids via C–Br Activation - ResearchGate.
-
Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts.[Link]
- Palladium(ii) complexes containing ONO tridentate hydrazone for Suzuki–Miyaura coupling of aryl chlorides in aqueous-organic media - ResearchGate.
-
Synthesis and Catalytic Activity of Palladium Mediated Metallodendrimer for the Sonogashira and Heck Coupling Reactions - Scientific & Academic Publishing. Scientific & Academic Publishing.[Link]
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry.[Link]
-
Improved palladium-catalyzed Sonogashira coupling reactions of aryl chlorides - PubMed. PubMed.[Link]
-
Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC - NIH. National Institutes of Health.[Link]
-
Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - MDPI. MDPI.[Link]
Sources
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Cost-benefit analysis of different synthetic pathways to 3-Amino-2-chlorobenzonitrile
Introduction
3-Amino-2-chlorobenzonitrile is a crucial building block in the synthesis of a variety of pharmacologically active compounds and complex organic molecules. Its strategic placement of amino, chloro, and nitrile functionalities makes it a versatile intermediate for further chemical transformations. For researchers and process chemists, selecting the most efficient, cost-effective, and scalable synthetic route is of paramount importance. This guide provides an in-depth cost-benefit analysis of two prominent synthetic pathways to this compound, offering detailed experimental protocols and insights to inform your selection process.
Pathway 1: The Sandmeyer Reaction Approach from a Diamine Precursor
This classical route leverages the well-established Sandmeyer reaction to introduce the chloro group onto an aromatic ring, starting from a readily available diamine.[1] The overall strategy involves the diazotization of one amino group, followed by its substitution with a chloride ion, catalyzed by a copper(I) salt.[1][2]
Chemical Rationale and Mechanistic Insights
The Sandmeyer reaction is a powerful transformation for converting primary aromatic amines into a variety of functional groups.[1][2] The process begins with the formation of a diazonium salt by treating the amine with nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid.[3] This highly reactive diazonium intermediate is then subjected to a copper(I) chloride-catalyzed reaction, where the diazonium group is replaced by a chlorine atom. The use of a copper(I) catalyst is crucial for the efficiency of this radical-nucleophilic aromatic substitution.[1]
Experimental Protocol
Step 1: Diazotization of 2,3-Diaminobenzonitrile
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, suspend 2,3-diaminobenzonitrile in a solution of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5°C using an ice-salt bath. Maintaining this low temperature is critical for the stability of the diazonium salt.[4][5][6]
-
Prepare a solution of sodium nitrite in deionized water.
-
Add the sodium nitrite solution dropwise to the cooled amine suspension over 30-60 minutes, ensuring the temperature does not exceed 5°C.[7]
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Chlorination
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution with vigorous stirring.
-
A vigorous evolution of nitrogen gas will be observed, indicating the substitution reaction is proceeding.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then gently heat to 50-60°C until gas evolution ceases.[7]
Step 3: Work-up and Purification
-
Pour the cooled reaction mixture onto crushed ice.
-
Neutralize the mixture with a sodium bicarbonate solution to precipitate the crude product.
-
Filter the precipitate using a Büchner funnel and wash the solid with cold water.
-
Dry the crude product and purify by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.
Visual Workflow: Sandmeyer Reaction Pathway
Caption: Synthetic route via the Sandmeyer reaction.
Pathway 2: The Nitro Reduction Approach
This alternative pathway begins with a commercially available nitro-substituted precursor, 2-chloro-3-nitrobenzonitrile. The core of this synthesis is the selective reduction of the nitro group to an amine.[8]
Chemical Rationale and Mechanistic Insights
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis.[9][10] A variety of reducing agents can be employed, with catalytic hydrogenation being a common and efficient method.[11][12][13] This process typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide, in the presence of hydrogen gas.[9] The nitro group is sequentially reduced to nitroso, hydroxylamine, and finally the amine.[11] The choice of catalyst and reaction conditions is crucial to achieve high selectivity and yield, especially in the presence of other reducible functional groups like the nitrile.
Experimental Protocol
Step 1: Catalytic Hydrogenation of 2-Chloro-3-nitrobenzonitrile
-
In a high-pressure hydrogenation vessel (autoclave), place 2-chloro-3-nitrobenzonitrile, a suitable solvent (e.g., ethanol or ethyl acetate), and a catalytic amount of 10% Palladium on Carbon (Pd/C). The substrate-to-catalyst ratio is typically between 20:1 and 100:1 by weight.[11]
-
Seal the reactor and purge the system with an inert gas, such as nitrogen, 3-5 times to remove any residual air.[11]
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Heat the reactor to the target temperature (e.g., 25-50°C) while stirring vigorously to ensure efficient mixing and mass transfer.[11]
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
Step 2: Work-up and Purification
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.[11]
-
Open the reactor and filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst.
-
Wash the celite pad with the solvent used in the reaction.
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure to yield the crude product.
-
If necessary, purify the crude this compound by recrystallization or column chromatography.
Visual Workflow: Nitro Reduction Pathway
Caption: Synthetic route via nitro group reduction.
Comparative Cost-Benefit Analysis
| Parameter | Pathway 1: Sandmeyer Reaction | Pathway 2: Nitro Reduction | Analysis |
| Starting Material Cost | Moderate to High (2,3-Diaminobenzonitrile) | Moderate (2-Chloro-3-nitrobenzonitrile) | The cost of the starting materials can fluctuate, but generally, nitro-aromatics are more readily available and cost-effective than their diamino counterparts. |
| Reagent Cost | Low (Sodium Nitrite, HCl, CuCl) | Moderate (Pd/C catalyst, Hydrogen gas) | While the bulk reagents for the Sandmeyer route are inexpensive, the cost of the palladium catalyst and the requirement for a hydrogen source in Pathway 2 can be significant, especially at scale. |
| Reaction Yield | Generally Good (60-80%) | Typically High to Excellent (85-95%+) | Catalytic hydrogenation is often a very clean and high-yielding reaction. The Sandmeyer reaction can be prone to side reactions, potentially lowering the overall yield. |
| Operational Complexity | High | Moderate | The diazotization step requires strict temperature control (0-5°C) and handling of potentially unstable diazonium intermediates.[4][6] Catalytic hydrogenation requires specialized high-pressure equipment. |
| Safety Considerations | High - Diazonium salts can be explosive if isolated and require careful handling.[4][6] Vigorous gas evolution. | High - Hydrogen gas is highly flammable and requires specialized equipment and procedures. | Both pathways have significant safety considerations that must be carefully managed. |
| Scalability | Moderate | High | The need for strict temperature control in the Sandmeyer reaction can be challenging on a large scale. Catalytic hydrogenation is a well-established and scalable industrial process. |
| Waste Generation | Moderate (Copper salts, acidic and basic aqueous waste) | Low (Catalyst can be recovered and recycled, minimal solvent waste) | The nitro reduction pathway is generally considered "greener" due to the potential for catalyst recycling and lower generation of aqueous waste streams. |
Conclusion and Recommendations
The choice between these two synthetic pathways for this compound depends heavily on the specific context of the synthesis.
The Sandmeyer Reaction (Pathway 1) is a viable option for laboratory-scale synthesis, particularly if the diamine starting material is readily available or easily synthesized. Its primary drawbacks are the stringent temperature control required for the diazotization step and the potential for lower yields due to side reactions.
The Nitro Reduction (Pathway 2) is generally the preferred route for larger-scale production due to its typically higher yields, cleaner reaction profile, and better scalability. While the initial investment in high-pressure hydrogenation equipment and the cost of the palladium catalyst are higher, the overall process efficiency and reduced waste generation often make it more economically favorable in the long run.
For researchers in drug development and process chemistry, the robustness and high fidelity of the catalytic hydrogenation of 2-chloro-3-nitrobenzonitrile make it a more attractive and reliable method for producing this compound in the quantities required for further studies and scale-up.
References
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Diazotization safety - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Buy 2-Chloro-3-nitrobenzonitrile | 34662-24-3 [smolecule.com]
- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Amino-2-chlorobenzonitrile
For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper disposal of chemical reagents, such as 3-Amino-2-chlorobenzonitrile, is not merely a regulatory formality but a critical component of responsible research and development. This guide provides a detailed, procedural framework for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
Understanding the Hazard Profile of this compound
Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. This compound, while a valuable building block in synthetic chemistry, presents several potential risks.
Table 1: Hazard Profile of this compound and Its Isomers
| Hazard Classification | This compound (and its isomers) | Causality and Experimental Implications |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] | Direct exposure can lead to immediate health effects. All handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) to prevent accidental ingestion, skin contact, or inhalation of dust. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | The compound can cause inflammation and irritation upon contact with the skin. Prolonged or repeated contact should be avoided. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Direct contact with the eyes can result in significant irritation and potential damage. Eye protection is mandatory. |
| Respiratory Irritation | May cause respiratory irritation.[2] | Inhalation of dust particles can irritate the respiratory tract. Work should be performed in a well-ventilated area or under a chemical fume hood. |
Note: Specific toxicity data for this compound is limited; however, data from its isomers, such as 2-Amino-5-chlorobenzonitrile and 4-Amino-2-chlorobenzonitrile, provide a strong basis for a cautious approach.[2][3]
Pre-Disposal: Waste Segregation and Containment
Proper disposal begins at the point of generation. A systematic approach to waste segregation and containment is crucial to prevent accidental mixing of incompatible chemicals and to ensure the safety of personnel handling the waste.
Waste Identification and Segregation
All waste streams containing this compound must be treated as hazardous waste. It is critical to segregate this waste from other laboratory waste to avoid unintended reactions.
-
Solid Waste: This includes unused or expired this compound, contaminated personal protective equipment (gloves, lab coats), and any absorbent materials used for spills.
-
Liquid Waste: While this compound is a solid, any solutions containing this compound must be collected as hazardous liquid waste.
-
Sharps Waste: Needles, syringes, or broken glassware contaminated with this compound must be disposed of in a designated sharps container.
Incompatible Materials: Do not mix this compound waste with strong oxidizing agents, strong acids, or strong bases.[4]
Waste Container Selection and Labeling
The choice of waste container is critical for safe storage and transport.
-
Container Requirements:
-
Use containers that are compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container with a secure, screw-on lid is recommended.[5]
-
The container must be in good condition, with no leaks or cracks.[5]
-
Ensure the container is appropriately sized for the amount of waste to be generated to avoid overfilling.
-
-
Labeling Requirements:
-
All hazardous waste containers must be clearly labeled as soon as the first piece of waste is added.[6]
-
The full chemical name, "this compound," must be written out. Avoid using abbreviations or chemical formulas.[9]
-
Include the name and address of the waste generator (your laboratory or institution).[7][8]
-
The label must indicate the start date of waste accumulation.[7]
-
Hazard pictograms corresponding to the hazards of the chemical (e.g., irritant, toxic) should be clearly displayed.[7]
-
Step-by-Step Disposal Protocol for Solid this compound Waste
This protocol outlines the procedure for collecting, packaging, and preparing solid this compound waste for pickup by a licensed hazardous waste disposal company.
Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing the appropriate PPE:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A lab coat.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is necessary. All work with the solid compound should ideally be performed in a chemical fume hood.
Waste Collection and Packaging
-
Designate a Waste Accumulation Area: Establish a specific, well-ventilated area within the laboratory for the temporary storage of the hazardous waste container. This area should be away from general laboratory traffic and incompatible chemicals.
-
Transferring Solid Waste:
-
Carefully transfer any unused or expired this compound into the designated hazardous waste container using a chemically resistant spatula or scoop.
-
Avoid generating dust during the transfer. If necessary, gently moisten the solid with a small amount of a compatible, non-volatile solvent to minimize dust.
-
Place any contaminated items, such as weighing paper, gloves, and disposable lab coats, directly into the waste container.
-
-
Sealing the Container: Once the waste has been added, securely fasten the lid of the container. Do not leave the container open.
-
Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks or spills.[5]
Arranging for Disposal
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide guidance on the specific procedures for your institution and will coordinate with a licensed hazardous waste disposal company.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal company. This will typically include a hazardous waste manifest, which tracks the waste from its point of generation to its final disposal.[10]
-
Pickup and Transport: The licensed hazardous waste disposal company will collect the sealed and labeled container from your designated accumulation area.
Preferred Disposal Method: Incineration
The recommended disposal method for this compound is high-temperature incineration by a licensed hazardous waste disposal facility.
Rationale for Incineration:
-
Complete Destruction: High-temperature incineration ensures the complete thermal decomposition of the organic molecule, breaking it down into less harmful components.
-
Hazard Mitigation: This process effectively destroys the toxic and irritating properties of the compound.
-
Environmental Protection: Modern incinerators are equipped with advanced emission control systems, such as scrubbers and afterburners, to capture and neutralize harmful byproducts of combustion, including hydrogen chloride and nitrogen oxides, thereby preventing their release into the atmosphere.[3]
Diagram: Decision-Making Flowchart for Disposal
Caption: Decision-making flowchart for the proper disposal of this compound waste.
Emergency Procedures: Spill Management
In the event of a spill, a prompt and appropriate response is essential to mitigate exposure and environmental contamination.
Immediate Actions
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate the Area: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel.
-
Assess the Spill: From a safe distance, assess the extent of the spill and any immediate hazards (e.g., proximity to ignition sources).
Spill Cleanup Protocol
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as outlined in section 3.1.
-
Contain the Spill: For a solid spill, you can prevent the spread of dust by gently covering it with a plastic sheet. For liquid spills, use an inert absorbent material like vermiculite or sand to create a dike around the spill.
-
Cleanup:
-
Solid Spills: Carefully sweep or scoop the spilled material into the designated hazardous waste container. Avoid creating dust. A HEPA-filtered vacuum cleaner can also be used if available and appropriate for the material.
-
Liquid Spills: Apply absorbent material over the spill, starting from the outside and working inwards. Once the liquid is absorbed, scoop the material into the hazardous waste container.
-
-
Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the affected area using a suitable solvent (e.g., ethanol or methanol) followed by a soap and water wash. All cleaning materials must be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS office, even if it is a minor spill that you have cleaned up yourself.
Decontamination of Equipment and Glassware
Thorough decontamination of all equipment and glassware that has come into contact with this compound is crucial to prevent cross-contamination of future experiments and to ensure the safety of all laboratory personnel.
Decontamination Protocol
-
Initial Rinse: In a chemical fume hood, perform an initial rinse of the glassware or equipment with a suitable organic solvent, such as acetone or ethanol, to dissolve any residual this compound. Collect this rinse solvent as hazardous liquid waste.
-
Wash with Detergent: Wash the rinsed items with a laboratory-grade detergent and warm water. Use a brush to scrub all surfaces thoroughly.
-
Tap Water Rinse: Rinse the items thoroughly with tap water to remove all traces of the detergent.
-
Deionized Water Rinse: Perform a final rinse with deionized water to remove any remaining impurities.
-
Drying: Allow the glassware and equipment to air dry completely on a drying rack before reuse or storage.
Diagram: Decontamination Workflow
Caption: Step-by-step workflow for the decontamination of equipment contaminated with this compound.
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within your laboratory.
References
-
Hazardous Waste Label Requirements — Comply With EPA/RCRA Regulations. (n.d.). Retrieved from [Link]
-
EPA and DOT Labeling Requirements for Chemical Hazardous Waste Containers. (2019, March 22). Retrieved from [Link]
-
Hazardous Waste Label Requirements, Design, Compliance, and More. (2024, November 6). ACTenviro. Retrieved from [Link]
-
EPA and DOT Hazardous Waste Labeling Requirements | OSHA and EHS Compliance Texas. (2021, July 21). Retrieved from [Link]
-
How To Properly Label Hazardous Waste Containers. (2018, March 9). Retrieved from [Link]
-
How to Store and Dispose of Hazardous Chemical Waste. (2025, October 28). UC San Diego. Retrieved from [Link]
-
Disposal Of Hazardous Waste: How To Choose The Right Partner. (2024, August 8). All Clean. Retrieved from [Link]
-
How to Choose a Hazardous Waste Disposal Company. (2025, November 26). MLI Environmental. Retrieved from [Link]
-
How to Choose a Hazardous Waste Service Provider. (2020, September 1). Retrieved from [Link]
-
5 Tips For Choosing The Right Hazardous Waste Vendor. (2014, March 20). Retrieved from [Link]
-
Decontamination procedures for chemical process equipment. (n.d.). CDC Stacks. Retrieved from [Link]
-
Hazardous Waste - Decontamination | Occupational Safety and Health Administration. (n.d.). OSHA. Retrieved from [Link]
-
How To Dispose Of Hazardous Waste: 5 FAQ. (2022, December 7). Retrieved from [Link]
-
How To Find A Hazardous Waste Disposal Company in Los Angeles. (2019, July 22). Retrieved from [Link]
-
Hazardous Waste Management - NYSDEC. (n.d.). New York State Department of Environmental Conservation. Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30). Retrieved from [Link]
-
STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL 1. Purpose - Department of Chemistry | University of Toronto. (n.d.). Retrieved from [Link]
-
Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL - Kamat Lab. (n.d.). Retrieved from [Link]
-
Hazardous Waste - County of San Diego. (n.d.). Retrieved from [Link]
-
3.1. Equipment Decontamination | FEMA.gov. (2023, June 6). Retrieved from [Link]
-
Thermal trimerization of aromatic nitrile. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27). Retrieved from [Link]
-
Decontamination 101: Dealing with CBRN Threats - MIRA Safety. (2025, June 17). Retrieved from [Link]
-
Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance - MDPI. (n.d.). Retrieved from [Link]
-
DECONtamination Solution, Aromatic Amines, 1 gal - SKC Inc. (n.d.). Retrieved from [Link]
-
Managing Hazardous Waste | Department of Toxic Substances Control - CA.gov. (n.d.). Retrieved from [Link]
-
Thermal degradation behaviors of poly (arylene ether nitrile) bearing pendant carboxyl groups - OUCI. (n.d.). Retrieved from [Link]
-
decontaminate using the rinse - wipe - World Health Organization (WHO). (n.d.). Retrieved from [Link]
-
Hazardous Waste Disposal Procedures - Environmental Health and Safety. (n.d.). Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.). Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Retrieved from [Link]
-
How To: Clean Glassware - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager. (2024, December 30). Retrieved from [Link]
-
Pocket Guide to Chemical Hazards Introduction | NIOSH - CDC. (n.d.). Retrieved from [Link]
-
niosh pocket guide to chemical hazards. (n.d.). Retrieved from [Link]
-
Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH - CDC. (n.d.). Retrieved from [Link]
-
The thermal decomposition of primary aromatic nitramines - Chemical Communications (London) (RSC Publishing). (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2013, February 1). Retrieved from [Link]
-
Microbial metabolism of aromatic nitriles. Enzymology of C–N cleavage by Nocardia sp. (Rhodochrous group) N.C.I.B. 11216 - PMC - NIH. (n.d.). Retrieved from [Link]
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. actenviro.com [actenviro.com]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 9. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 10. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
